molecular formula C8H12ClNO B084288 O-Phenethylhydroxylamine hydrochloride CAS No. 13571-04-5

O-Phenethylhydroxylamine hydrochloride

Cat. No.: B084288
CAS No.: 13571-04-5
M. Wt: 173.64 g/mol
InChI Key: MUPSJLRUCGYRTR-UHFFFAOYSA-N
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Description

O-Phenethylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-(2-phenylethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSJLRUCGYRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159501
Record name Hydroxylamine, O-phenethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13571-04-5
Record name Hydroxylamine, O-phenethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-phenethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for O-phenethylhydroxylamine hydrochloride, a key intermediate in pharmaceutical development. The content is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying reaction mechanisms, empowering researchers and drug development professionals to confidently apply and adapt these methods.

Introduction and Significance

This compound (CAS No. 13571-04-5) is a versatile chemical building block crucial for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a phenethyl group attached to a hydroxylamine moiety, allows for its incorporation into complex molecular architectures, making it a valuable precursor in medicinal chemistry research and process development for novel therapeutics.[1] The purity and quality of this intermediate are paramount, as they directly influence the efficacy and safety of the final drug product.[1]

Overview of the Synthetic Strategy

The most common and efficient laboratory-scale synthesis of this compound begins with phenethyl alcohol. The overall strategy involves a two-step process:

  • O-Alkylation of a Hydroxylamine Surrogate: Phenethyl alcohol is reacted with N-hydroxyphthalimide in a Mitsunobu reaction. This reaction introduces the phenethoxyl group onto the nitrogen of the phthalimide, effectively creating a protected form of the desired hydroxylamine.

  • Deprotection and Salt Formation: The resulting N-(phenethyloxy)phthalimide is then deprotected using hydrazine, a method analogous to the Ing-Manske procedure in the Gabriel synthesis, to release the free O-phenethylhydroxylamine.[2] The final step involves treating the free base with hydrochloric acid to yield the stable hydrochloride salt.[3]

This approach is favored for its reliability and the relatively mild conditions required for the deprotection step compared to acidic hydrolysis.[2]

Detailed Reaction Mechanism

Step 1: The Mitsunobu Reaction - Formation of N-(Phenethyloxy)phthalimide

The first stage of the synthesis employs the Mitsunobu reaction to couple phenethyl alcohol with N-hydroxyphthalimide. This reaction is a cornerstone of modern organic synthesis for its ability to form C-O and C-N bonds with high stereochemical control, although stereochemistry is not a factor in this specific application.

The mechanism proceeds as follows:

  • Activation of the Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is activated by triphenylphosphine (PPh₃). The phosphine attacks one of the electrophilic nitrogen atoms of the azodicarboxylate, leading to the formation of a betaine intermediate.

  • Proton Transfer: The acidic proton of N-hydroxyphthalimide is transferred to the betaine, creating a phosphonium salt and the nucleophilic phthalimide anion.

  • Formation of the Alkoxyphosphonium Salt: The alcohol (phenethyl alcohol) is then activated by the phosphonium salt. The oxygen of the alcohol attacks the phosphorus atom, displacing the azodicarboxylate-derived anion and forming an alkoxyphosphonium salt. This is the key step that converts the alcohol's hydroxyl group into a good leaving group.

  • SN2 Displacement: The nucleophilic phthalimide anion, generated in step 2, attacks the carbon atom bearing the alkoxyphosphonium group in a classic SN2 reaction. This displacement results in the formation of the desired product, N-(phenethyloxy)phthalimide, along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate.

Step 2: Hydrazinolysis - Liberation of O-Phenethylhydroxylamine

The deprotection of the phthalimide group is achieved through hydrazinolysis, a common variation of the Gabriel synthesis workup.[4][5]

  • Nucleophilic Attack: Hydrazine (N₂H₄) acts as a potent nucleophile and attacks one of the carbonyl carbons of the N-(phenethyloxy)phthalimide.

  • Ring Opening and Cyclization: This initial attack leads to the opening of the phthalimide ring. A subsequent intramolecular reaction occurs where the terminal nitrogen of the hydrazine moiety attacks the second carbonyl group, leading to the formation of a stable, cyclic phthalhydrazide precipitate.[2][4]

  • Release of the Amine: The formation of the phthalhydrazide results in the liberation of the desired O-phenethylhydroxylamine as the free base.

Step 3: Hydrochloride Salt Formation

The final step is the conversion of the oily free base into a stable, crystalline solid.

  • Protonation: The purified O-phenethylhydroxylamine is dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride (e.g., 4N HCl in dioxane or ethanolic HCl).[6][7]

  • Precipitation: The basic nitrogen atom of the hydroxylamine is protonated, forming the O-phenethylhydroxylammonium chloride salt, which is typically insoluble in nonpolar organic solvents and precipitates out as a white solid.

Visual Representation of the Synthesis Pathway

O_Phenethylhydroxylamine_Synthesis phenethyl_alcohol Phenethyl Alcohol reagents1 PPh₃, DIAD THF phenethyl_alcohol->reagents1 nhp N-Hydroxyphthalimide nhp->reagents1 intermediate N-(Phenethyloxy)phthalimide reagents1->intermediate Step 1: Mitsunobu Reaction hydrazine Hydrazine (N₂H₄) MeOH intermediate->hydrazine free_base O-Phenethylhydroxylamine hydrazine->free_base Step 2: Hydrazinolysis hcl HCl in Dioxane Et₂O free_base->hcl final_product O-Phenethylhydroxylamine Hydrochloride hcl->final_product Step 3: Salt Formation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of O-alkylhydroxylamines.[3]

Materials and Reagents:

  • Phenethyl alcohol

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 4N Hydrogen chloride in 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel

Procedure:

Step 1: Synthesis of N-(Phenethyloxy)phthalimide

  • To a solution of phenethyl alcohol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford N-(phenethyloxy)phthalimide as a solid.

Step 2: Synthesis of this compound

  • Dissolve the purified N-(phenethyloxy)phthalimide (1.0 eq.) in methanol.

  • Add hydrazine monohydrate (3.0 eq.) slowly to the solution at room temperature. A white precipitate (phthalhydrazide) will form.

  • Stir the reaction mixture for 12 hours at room temperature.[6]

  • Filter the mixture through a plug of silica gel or Celite to remove the phthalhydrazide precipitate, washing with additional methanol or an ethyl acetate/hexane mixture.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude O-phenethylhydroxylamine as an oil.

  • Dissolve the crude oil in a minimal amount of diethyl ether and cool the solution to 0 °C.

  • Add a 4N solution of HCl in 1,4-dioxane dropwise with stirring until the solution becomes acidic (pH ~3, checked with pH paper).[6]

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to yield the final product.[6]

Summary of Reaction Parameters

ParameterStep 1: Mitsunobu ReactionStep 2: Hydrazinolysis & Salt Formation
Key Reagents Phenethyl alcohol, N-Hydroxyphthalimide, PPh₃, DIADN-(Phenethyloxy)phthalimide, Hydrazine, HCl
Solvent Anhydrous THFMethanol, Diethyl Ether, 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature (Hydrazinolysis), 0 °C (Salt Formation)
Reaction Time 12 - 16 hours12 hours (Hydrazinolysis)
Workup Flash ChromatographyFiltration, Extraction, Precipitation
Typical Yield 56% (for a similar substrate)[3][8]~77-80% (for similar deprotection)[6]

Conclusion

The synthesis of this compound via the Mitsunobu reaction followed by hydrazinolysis represents a robust and reliable method for producing this important pharmaceutical intermediate. By understanding the causality behind each step—from the activation of the alcohol to the strategic use of a protected hydroxylamine and the mild deprotection conditions—researchers can effectively troubleshoot and optimize the process. The provided protocol serves as a validated starting point for laboratory-scale synthesis, ensuring the production of high-purity material essential for advancing drug discovery and development programs.

References

  • Pharmaffiliates. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

  • Google Patents. (2015). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Haynes, K. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.

Sources

A Technical Guide to Novel Synthetic Routes for O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Phenethylhydroxylamine hydrochloride is a valuable chemical intermediate in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure allows for the introduction of the O-phenethylaminooxy moiety, which can be critical for the biological activity of drug candidates. This guide provides an in-depth exploration of established and novel synthetic routes for the preparation of this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the different methodologies. This document is intended for researchers, scientists, and professionals in drug development who are seeking robust and efficient methods for the synthesis of this important compound.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the O-N bond through the alkylation of a hydroxylamine equivalent with a phenethyl electrophile, or the reaction of an activated phenethyl alcohol with a hydroxylamine nucleophile. The choice of a particular synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of synthesis, and the required purity of the final product. This guide will detail three prominent synthetic strategies:

  • The Modified Gabriel Synthesis via Alkylation of N-Hydroxyphthalimide: A classic and reliable method involving the SN2 alkylation of N-hydroxyphthalimide with a phenethyl halide, followed by hydrazinolysis.

  • The Mitsunobu Reaction: A powerful method for the direct conversion of 2-phenylethanol to the corresponding phthalimide derivative, offering an alternative to the use of phenethyl halides.

  • O-Alkylation of Acetone Oxime with Subsequent Hydrolysis: An industrially relevant approach that utilizes readily available starting materials and avoids the use of phthalimide.

The logical workflow for selecting a synthetic pathway is outlined below.

synthesis_workflow Logical Workflow for Selecting a Synthesis Pathway start Define Synthesis Goals (Scale, Purity, Cost) decision1 Starting Material? start->decision1 route1 Modified Gabriel Synthesis (N-Hydroxyphthalimide Alkylation) decision2 Reaction Conditions? route1->decision2 final_product O-Phenethylhydroxylamine Hydrochloride route1->final_product route2 Mitsunobu Reaction route2->decision2 route2->final_product route3 Oxime Alkylation & Hydrolysis route3->decision2 route3->final_product decision3 Scalability? decision1->decision3 Cost-driven phenethyl_halide 2-Phenylethyl halide available? decision1->phenethyl_halide Halide phenethyl_alcohol 2-Phenylethanol preferred? decision1->phenethyl_alcohol Alcohol mild_conditions Mild, neutral conditions required? decision2->mild_conditions Yes decision2->final_product Proceed decision3->route1 Lab-scale industrial_scale Large-scale production planned? decision3->industrial_scale Yes phenethyl_halide->route1 phenethyl_alcohol->route2 mild_conditions->route2 industrial_scale->route3

Caption: Logical workflow for selecting a synthesis pathway.

Route 1: The Modified Gabriel Synthesis via Alkylation of N-Hydroxyphthalimide

The Gabriel synthesis, traditionally used for the preparation of primary amines, can be adapted for the synthesis of O-alkylhydroxylamines. This method involves the alkylation of N-hydroxyphthalimide, a stable and easy-to-handle hydroxylamine surrogate.

Reaction Scheme

gabriel_synthesis Modified Gabriel Synthesis of O-Phenethylhydroxylamine HCl cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrazinolysis nhp N-Hydroxyphthalimide intermediate N-(2-Phenylethoxy)phthalimide nhp->intermediate 1. phenethyl_bromide 2-Phenylethyl bromide phenethyl_bromide->intermediate 1. product O-Phenethylhydroxylamine intermediate->product 2. hydrazine Hydrazine hydrate hydrazine->product 2. final_product O-Phenethylhydroxylamine Hydrochloride product->final_product 3. HCl salt formation hcl HCl hcl->final_product 3. base Base (e.g., K2CO3) base->intermediate solvent1 Solvent (e.g., DMF) solvent1->intermediate solvent2 Solvent (e.g., EtOH) solvent2->product

Caption: Modified Gabriel Synthesis of O-Phenethylhydroxylamine HCl.

Mechanistic Insights and Experimental Causality

The first step of this synthesis is a classic SN2 reaction. N-hydroxyphthalimide is deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic phthalimide-N-oxide anion. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the nucleophile, thereby enhancing its reactivity. The phthalimide-N-oxide then attacks the electrophilic carbon of 2-phenylethyl bromide, displacing the bromide ion to form N-(2-phenylethoxy)phthalimide.

The second step, hydrazinolysis, is the cleavage of the N-O bond of the phthalimide derivative. Hydrazine hydrate is a strong nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired O-phenethylhydroxylamine. The reaction is typically carried out in an alcoholic solvent like ethanol.

The final step is the formation of the hydrochloride salt by treating the free hydroxylamine with hydrochloric acid. This is important for the stability and handling of the final product, as free hydroxylamines can be unstable.

Experimental Protocol

Step 1: Synthesis of N-(2-Phenylethoxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-phenylethyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude N-(2-phenylethoxy)phthalimide. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Suspend the crude N-(2-phenylethoxy)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with a small amount of cold ethanol.

  • To the filtrate, add a solution of concentrated hydrochloric acid in ethanol until the pH is acidic.

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum.

Data Presentation
ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)Purity (Typical)Yield (Typical)
N-Hydroxyphthalimide1.0->98%-
2-Phenylethyl bromide1.1->98%-
Potassium Carbonate1.5->99%-
Hydrazine Hydrate-1.2>98%-
Product -->99% 70-80% (overall)

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including the O-alkylation of N-hydroxyphthalimide.[2][3] This route is particularly advantageous when starting from 2-phenylethanol, avoiding the need to prepare the corresponding halide.

Reaction Scheme

mitsunobu_reaction Mitsunobu Reaction for N-(2-Phenylethoxy)phthalimide Synthesis cluster_step1 Mitsunobu Reaction nhp N-Hydroxyphthalimide intermediate N-(2-Phenylethoxy)phthalimide nhp->intermediate phenethyl_alcohol 2-Phenylethanol phenethyl_alcohol->intermediate dead DEAD or DIAD dead->intermediate pph3 Triphenylphosphine (PPh3) pph3->intermediate solvent Solvent (e.g., THF) solvent->intermediate

Caption: Mitsunobu Reaction for N-(2-Phenylethoxy)phthalimide Synthesis.

Mechanistic Insights and Experimental Causality

The Mitsunobu reaction proceeds through a complex mechanism initiated by the reaction of triphenylphosphine (PPh3) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[4] This highly reactive species then deprotonates the N-hydroxyphthalimide (pKa ≈ 7) to form a phosphonium salt and the phthalimide-N-oxide anion. The alcohol, 2-phenylethanol, is then activated by the phosphonium salt to form an alkoxyphosphonium salt, which is a good leaving group. Finally, the phthalimide-N-oxide anion acts as a nucleophile, attacking the activated alcohol in an SN2 fashion to yield the desired N-(2-phenylethoxy)phthalimide and triphenylphosphine oxide as a byproduct. The choice of a non-protic solvent like tetrahydrofuran (THF) is standard for this reaction.

Experimental Protocol
  • Dissolve N-hydroxyphthalimide (1.0 eq.), 2-phenylethanol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

  • The purified N-(2-phenylethoxy)phthalimide is then subjected to hydrazinolysis and salt formation as described in Route 1, Step 2.

Data Presentation
ReagentMolar Eq.Purity (Typical)Yield (Typical - Mitsunobu Step)
N-Hydroxyphthalimide1.0>98%-
2-Phenylethanol1.1>98%-
Triphenylphosphine1.2>99%-
DEAD or DIAD1.2>95%-
Product (N-(2-Phenylethoxy)phthalimide) ->95% (after chromatography) 75-90%

Route 3: O-Alkylation of Acetone Oxime with Subsequent Hydrolysis

This route offers a potentially more cost-effective and scalable alternative to the phthalimide-based methods. It involves the O-alkylation of a simple ketoxime, such as acetone oxime, followed by acid-catalyzed hydrolysis to release the desired O-phenethylhydroxylamine.

Reaction Scheme

oxime_route Synthesis via O-Alkylation of Acetone Oxime cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis acetone_oxime Acetone oxime intermediate Acetone O-(2-phenylethyl)oxime acetone_oxime->intermediate 1. phenethyl_bromide 2-Phenylethyl bromide phenethyl_bromide->intermediate 1. product O-Phenethylhydroxylamine Hydrochloride intermediate->product 2. acetone Acetone (byproduct) intermediate->acetone 2. hcl_hydrolysis HCl, H2O, Heat hcl_hydrolysis->product 2. base Base (e.g., NaH) base->intermediate solvent Solvent (e.g., THF) solvent->intermediate

Caption: Synthesis via O-Alkylation of Acetone Oxime.

Mechanistic Insights and Experimental Causality

The first step is the O-alkylation of acetone oxime. The oxime is deprotonated with a suitable base, such as sodium hydride, to form the corresponding oximate anion. This anion is a strong nucleophile that readily undergoes an SN2 reaction with 2-phenylethyl bromide to form the O-alkylated oxime ether. The choice of a strong base is necessary to deprotonate the oxime effectively.

The second step is the acid-catalyzed hydrolysis of the oxime ether.[5] Under acidic conditions and heat, the C=N bond is cleaved, regenerating the ketone (acetone) and forming the desired O-phenethylhydroxylamine, which is protonated in the acidic medium to form the stable hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of Acetone O-(2-phenylethyl)oxime

  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of acetone oxime (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add a solution of 2-phenylethyl bromide (1.05 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude acetone O-(2-phenylethyl)oxime, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • To the crude acetone O-(2-phenylethyl)oxime, add a solution of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain the pure product.[6]

Data Presentation
ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)Purity (Typical)Yield (Typical)
Acetone Oxime1.0->98%-
Sodium Hydride1.1-60% dispersion-
2-Phenylethyl bromide1.05->98%-
Hydrochloric Acid-Excess6 M solution-
Product -->98% 65-75% (overall)

Conclusion

This technical guide has presented three distinct and viable synthetic routes for the preparation of this compound. The modified Gabriel synthesis offers a reliable and well-established method, particularly for laboratory-scale synthesis. The Mitsunobu reaction provides a valuable alternative when starting from 2-phenylethanol, proceeding under mild conditions. For larger-scale and more cost-effective production, the O-alkylation of acetone oxime followed by hydrolysis presents a compelling strategy. The choice of the optimal route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available starting materials. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to make informed decisions and successfully implement these synthetic strategies.

References

  • Google Patents. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
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An In-depth Technical Guide to the Spectroscopic Characterization of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Verification

In the realms of chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of scientific validity. O-Phenethylhydroxylamine hydrochloride, a versatile reagent and potential structural motif in medicinal chemistry, is no exception. Its proper characterization ensures reproducibility in downstream applications and is a critical component of quality control. This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of this compound, moving beyond rote procedure to explain the causality behind the characterization strategy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are synergistically employed to build an irrefutable structural dossier. Spectroscopic techniques are pivotal in the pharmaceutical industry for identifying compounds, measuring concentrations, and confirming purity.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete chemical environment and construct a definitive structural model.

Proton (¹H) NMR Spectroscopy

Causality of the Experiment: ¹H NMR provides the most direct information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, this technique is essential to confirm the presence and arrangement of the phenethyl group and the hydroxylamine moiety.

Experimental Protocol: A Self-Validating Approach

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a clean NMR tube.

    • Expert Insight: The choice of solvent is critical. D₂O is an excellent choice as it will cause the acidic protons on the ammonium group (-ONH₃⁺) to exchange with deuterium, leading to their disappearance from the spectrum. This is a powerful diagnostic tool for identifying labile protons. DMSO-d₆, being aprotic, will allow for the observation of these protons, which typically appear as a broad signal.

  • Instrument Setup: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the sample is shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a standard relaxation delay.

Interpretation of the ¹H NMR Spectrum The structure of O-Phenethylhydroxylamine (C₆H₅-CH₂-CH₂-O-NH₂) hydrochloride dictates a specific set of signals. The protonated form in the hydrochloride salt is [C₆H₅-CH₂-CH₂-O-NH₃]⁺Cl⁻.

Predicted Signal Approximate Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
Aromatic Protons7.20 - 7.40Multiplet (m)5HThese protons are on the phenyl ring. Their chemical shift is in the typical aromatic region. The complex multiplet arises from small differences in their electronic environments.
Methylene Protons (-O-CH₂-)4.10 - 4.30Triplet (t)2HThese protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a triplet by the two neighboring -CH₂- protons.
Methylene Protons (-CH₂-Ph)2.90 - 3.10Triplet (t)2HThese protons are adjacent to the phenyl ring and are split into a triplet by the two neighboring -O-CH₂- protons.
Ammonium Protons (-ONH₃⁺)9.0 - 11.0 (in DMSO-d₆)Broad Singlet (br s)3HThese protons are acidic and attached to the nitrogen. Their signal is often broad due to rapid exchange and quadrupolar coupling with nitrogen. This signal will disappear upon adding a drop of D₂O.[3]

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL D₂O or DMSO-d₆ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer (≥400 MHz) prep3->acq1 acq2 Lock, Tune, & Shim acq1->acq2 acq3 Acquire 1D Spectrum acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Integrate Peaks proc1->proc2 proc3 Assign Signals (Chemical Shift, Multiplicity) proc2->proc3 proc4 Confirm Structure proc3->proc4

Caption: Workflow for ¹H NMR structural confirmation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of the Experiment: While ¹H NMR maps the proton framework, ¹³C NMR confirms the carbon skeleton of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization (sp³, sp²). This is a crucial cross-validation of the structure derived from proton NMR.

Experimental Protocol The sample preparation is identical to that for ¹H NMR. The experiment is run using a proton-decoupled pulse sequence, which results in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum The spectrum will show distinct signals for the aliphatic and aromatic carbons.

Predicted Signal Approximate Chemical Shift (δ, ppm) Assignment & Rationale
Aromatic C (ipso)135 - 140The carbon atom of the phenyl ring directly attached to the ethyl group. It is slightly deshielded.
Aromatic C (ortho, meta, para)125 - 130The remaining five carbons of the phenyl ring. Due to symmetry, the ortho and meta carbons may be equivalent, leading to fewer than 6 total aromatic signals.
Methylene C (-O-CH₂-)75 - 80This carbon is strongly deshielded by the adjacent electronegative oxygen atom.
Methylene C (-CH₂-Ph)35 - 40This aliphatic carbon is less deshielded than the one attached to oxygen.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of the Experiment: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[1][4] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5][6] For this compound, IR confirms the presence of the amine salt, the aromatic ring, and the C-O ether-like linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal (e.g., diamond) of an ATR accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record a background spectrum of the empty crystal first. Then, record the sample spectrum, typically over the range of 4000-400 cm⁻¹. The instrument's software automatically ratioes the sample spectrum against the background.

    • Expert Insight: ATR is a modern, preferred method as it requires minimal sample preparation compared to traditional KBr pellets and provides high-quality, reproducible spectra.

Interpretation of the IR Spectrum

Vibrational Mode Expected Frequency (cm⁻¹) Appearance Assignment & Rationale
N-H Stretch3200 - 2800Strong, very broadCharacteristic of the ammonium (-NH₃⁺) group in the hydrochloride salt. The broadness is due to extensive hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000Medium, sharpCorresponds to the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850Medium, sharpCorresponds to the C-H bonds of the two -CH₂- groups.
C=C Stretch (Aromatic)1600 & 1480Medium to weak, sharpThese "overtone" bands are diagnostic for the presence of an aromatic ring.
N-H Bend~1500MediumThe bending vibration of the N-H bonds in the ammonium group.
C-O Stretch1150 - 1050StrongCorresponds to the stretching of the C-O single bond, similar to an ether.
C-H Out-of-Plane Bend770 - 730 & 710 - 690Strong, sharpThese bands are characteristic of a monosubstituted benzene ring.

Workflow for IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation prep1 Place small amount of solid on ATR crystal acq1 Record Background Spectrum (clean crystal) prep1->acq1 acq2 Record Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 interp1 Identify key absorption bands (N-H, C-H, C=C, C-O) acq2->interp1 interp2 Correlate bands to functional groups interp1->interp2 interp3 Confirm structural features interp2->interp3

Caption: Workflow for functional group analysis by IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of the Experiment: MS provides the exact molecular weight of the compound, which is one of its most fundamental properties. Furthermore, by inducing fragmentation, it can offer corroborating evidence for the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source. ESI is a "soft" ionization technique ideal for polar, non-volatile molecules like salts, as it tends to produce the intact molecular ion with minimal fragmentation. The instrument is typically run in positive ion mode.

  • Data Acquisition: The solution is infused into the ESI source. The instrument scans a range of mass-to-charge (m/z) ratios to detect the parent ion and any significant fragments. High-resolution MS (HRMS) can be used to determine the elemental composition from the exact mass.

Interpretation of the Mass Spectrum The molecular weight of the free base (C₈H₁₁NO) is 137.18 g/mol . In positive-mode ESI-MS, we expect to see the protonated molecule of the free base, [M+H]⁺.

Expected Ion Expected m/z (Low Res.) Expected m/z (High Res.) Assignment
[M+H]⁺138.1138.0919The protonated molecular ion of the free base, C₈H₁₂NO⁺. This is the primary confirmation of the molecular weight.
[M-NH₂O+H]⁺105.1105.0699A common fragment resulting from the cleavage of the C-O bond, yielding the phenethyl cation, C₈H₉⁺.
[C₇H₇]⁺91.191.0542The tropylium ion, a characteristic fragment from compounds containing a benzyl group, formed by rearrangement and loss of CH₂ from the phenethyl fragment.

UV-Visible Spectroscopy: Confirming the Aromatic System

Causality of the Experiment: UV-Vis spectroscopy is used to detect the presence of chromophores—parts of a molecule that absorb UV or visible light.[1] The primary chromophore in this compound is the phenyl ring, which undergoes π → π* electronic transitions at characteristic wavelengths.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water) of a precisely known concentration (e.g., 0.01 mg/mL).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan a range of wavelengths, typically from 400 nm down to 200 nm, to record the absorbance spectrum.

Interpretation of the UV-Vis Spectrum A benzene ring typically exhibits two main absorption bands.

  • E₂-band: A strong absorption around 200-210 nm .

  • B-band: A weaker, structured absorption around 250-270 nm . The fine structure is often lost in polar solvents. The presence of these absorptions, particularly the B-band near λₘₐₓ ≈ 258 nm , provides strong evidence for the monosubstituted benzene ring system within the molecule. This technique is also the basis for quantitative analysis via the Beer-Lambert Law.

Integrated Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data points into a single, self-consistent structural assignment.

Integrated Spectroscopic Characterization Workflow

G Compound O-Phenethylhydroxylamine Hydrochloride Sample NMR NMR (¹H & ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS UV UV-Vis Compound->UV NMR_Data Atomic Connectivity Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups (-NH₃⁺, Ar, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Formula (HRMS) MS->MS_Data UV_Data Aromatic System (Chromophore) UV->UV_Data Conclusion Unambiguous Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Data->Conclusion

Caption: Integrated workflow for comprehensive structural elucidation.

  • NMR provides the definitive C-H framework and connectivity.

  • IR confirms the presence of all key functional groups predicted by the structure.

  • MS validates the molecular weight and elemental formula.

  • UV-Vis corroborates the existence of the aromatic chromophore.

When the data from these orthogonal techniques converge, they provide an unassailable confirmation of the structure and purity of this compound, meeting the rigorous standards required for research and development.

Safety and Handling

This compound is classified as toxic if swallowed.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the most current Safety Data Sheet (SDS) for complete handling and disposal information.[7][8]

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An In-Depth Technical Guide to the ¹H NMR Analysis of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (¹H NMR) analysis of O-Phenethylhydroxylamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a standard protocol, offering in-depth explanations for experimental choices and data interpretation, grounded in established spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in synthetic organic chemistry, often utilized in the synthesis of more complex molecules, including potential pharmaceutical candidates. Its structure comprises a phenylethyl group attached to a hydroxylamine moiety, which is present as a hydrochloride salt. This combination of a non-polar aromatic ring and a polar, salified functional group presents a unique set of considerations for ¹H NMR analysis, particularly concerning the exchangeable protons of the hydroxylammonium group. Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its identity, assessing its purity, and understanding its chemical behavior.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

A thorough analysis of the ¹H NMR spectrum of this compound requires a predictive understanding of the chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each proton. The following table summarizes the expected values based on the analysis of its chemical structure and comparison with analogous compounds.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationJ-coupling (Hz)Causality of Chemical Shift and Splitting
H-a (Aromatic)~7.2-7.4Multiplet5H-Protons on the phenyl ring are in a complex electronic environment, leading to a multiplet in the aromatic region.
H-b (-CH₂-Ph)~2.9-3.1Triplet2HJbc ≈ 7These benzylic protons are deshielded by the adjacent phenyl ring. They are split into a triplet by the two neighboring H-c protons.
H-c (-O-CH₂-)~4.1-4.3Triplet2HJcb ≈ 7These protons are significantly deshielded due to the adjacent electronegative oxygen atom. They are split into a triplet by the two neighboring H-b protons.
H-d (-NH₂OH)Variable (e.g., ~11 in DMSO-d₆)Broad Singlet3H-These are exchangeable protons of the hydroxylammonium group. Their chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to rapid exchange and quadrupolar relaxation from the ¹⁴N nucleus. The integration corresponds to the two amine protons and the hydroxyl proton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of the ¹H NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. As a self-validating system, this protocol includes steps to confirm the identity of labile protons.

Materials and Instrumentation
  • Analyte: this compound

  • Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) and Deuterium oxide (D₂O)

  • NMR Tubes: 5 mm high-quality NMR tubes

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Initial Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The choice of DMSO-d₆ is crucial as its aprotic nature slows down the exchange rate of the -NH₂OH protons, allowing for their observation.[1]

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

Deuterium Exchange Experiment for Confirmation

To definitively identify the exchangeable protons of the hydroxylammonium group, a deuterium exchange experiment is performed.[3][4][5][6][7]

  • Acquire Initial Spectrum: Obtain the ¹H NMR spectrum in DMSO-d₆ as described above.

  • Add D₂O: Add 1-2 drops of D₂O to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable protons (H-d) will significantly decrease in intensity or disappear entirely in the second spectrum due to the exchange of protons for deuterium.[8][9][10]

In-Depth Spectral Interpretation and Causality

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of each signal reveals the connectivity and electronic environment of the protons.

The Aromatic Region (H-a)

The five protons on the phenyl ring typically appear as a complex multiplet between δ 7.2 and 7.4 ppm. This complexity arises from small differences in their chemical environments and the presence of ortho, meta, and para coupling.

The Ethyl Bridge (-CH₂-CH₂-)

The two methylene groups of the phenethyl moiety (H-b and H-c) form a classic A₂B₂ spin system, which simplifies to two triplets due to their distinct chemical environments.

  • Benzylic Protons (H-b): The triplet at approximately δ 2.9-3.1 ppm corresponds to the protons adjacent to the phenyl ring. Their chemical shift is influenced by the ring current of the aromatic system.

  • Methylene Protons adjacent to Oxygen (H-c): The triplet at a more downfield position, around δ 4.1-4.3 ppm, is assigned to the protons bonded to the carbon adjacent to the oxygen atom. The strong deshielding effect of the electronegative oxygen atom is the primary reason for this downfield shift.

The coupling constant (J) for both triplets is expected to be around 7 Hz, which is a typical value for vicinal coupling in a freely rotating alkyl chain.

The Exchangeable Protons (H-d)

The three protons of the hydroxylammonium group (-NH₂OH) present the most variable signal in the spectrum.

  • In DMSO-d₆: These protons are expected to appear as a broad singlet at a significantly downfield chemical shift (e.g., ~11 ppm). The broadness is a result of rapid chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[4][11] The downfield shift is due to the positive charge on the nitrogen atom and hydrogen bonding with the DMSO solvent.

  • Effect of D₂O Exchange: Upon addition of D₂O, these protons will exchange with deuterium, leading to the disappearance of this signal from the spectrum. This is a definitive diagnostic tool for identifying exchangeable protons.

Visualization of Workflow and Relationships

The following diagrams illustrate the key relationships in the ¹H NMR analysis of this compound.

G cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum struct Ph-CH₂(b)-CH₂(c)-O-NH₂(d)·HCl Aromatic H-a (~7.3 ppm) struct->Aromatic 5H Multiplet CH2_b H-b (~3.0 ppm) struct->CH2_b 2H Triplet CH2_c H-c (~4.2 ppm) struct->CH2_c 2H Triplet NH2OH H-d (~11 ppm) struct->NH2OH 3H Broad Singlet

Caption: Correlation of molecular structure to ¹H NMR signals.

G A Prepare Sample in DMSO-d₆ B Acquire ¹H NMR Spectrum A->B C Observe all signals, including broad H-d peak B->C D Add D₂O to the sample C->D E Re-acquire ¹H NMR Spectrum D->E F H-d signal disappears E->F G Confirm identity of exchangeable protons F->G

Caption: Deuterium exchange experimental workflow.

Conclusion

The ¹H NMR analysis of this compound is a powerful tool for its structural characterization. A comprehensive understanding of the factors influencing chemical shifts and coupling constants, particularly the behavior of the exchangeable protons in different solvent environments, is essential for accurate interpretation. The methodologies and insights provided in this guide are designed to equip researchers with the expertise to confidently perform and interpret the ¹H NMR spectrum of this and related compounds, ensuring the scientific integrity of their work.

References

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An In-Depth Technical Guide to O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5): Properties, Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Datasheet

In the landscape of pharmaceutical development, chemical intermediates are the foundational pillars upon which novel therapeutics are built. O-Phenethylhydroxylamine hydrochloride (CAS 13571-04-5) is one such pillar—a versatile building block whose utility extends across various synthetic strategies.[1] This guide moves beyond simple specification sheets to provide researchers, scientists, and drug development professionals with a deeper, actionable understanding of this compound. We will explore not just the "what" of its properties but the "why" behind its characteristic behaviors and the "how" of its practical application and quality control. The purity and predictable reactivity of this intermediate are paramount, as they directly impact the quality, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).[1] This document is structured to serve as a comprehensive technical resource, blending established data with the practical insights required for successful laboratory and scale-up operations.

Core Molecular and Physical Characteristics

This compound is the salt form of 2-(aminooxy)ethylbenzene. The hydrochloride form enhances stability and simplifies handling compared to the free base, making it the preferred choice for storage and most synthetic applications.

Structural and Identification Parameters
ParameterValueSource(s)
CAS Number 13571-04-5[2]
Molecular Formula C₈H₁₂ClNO[2]
Molecular Weight 173.64 g/mol [2]
IUPAC Name O-(2-phenylethyl)hydroxylamine;hydrochloride[3]
Synonyms 2-(Aminooxy)ethylbenzene hydrochloride[2]
SMILES C1=CC=C(C=C1)CCON.Cl[4]
Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for process development, from designing reaction conditions to planning purification and formulation strategies.

PropertyValueScientific Rationale & ImplicationsSource(s)
Appearance White crystalline solidThe crystalline nature is indicative of a well-ordered solid lattice, which is crucial for consistent purity and handling.[2]
Melting Point 110–111 °CThis sharp, defined melting point is a key indicator of high purity. A broader range would suggest the presence of impurities that disrupt the crystal lattice.[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Related hydroxylamine hydrochlorides are highly soluble in water and other polar solvents.The high polarity, conferred by the hydroxylammonium group, dictates its solubility profile. This is a primary consideration for selecting reaction solvents and recrystallization systems. Solubility in polar solvents like methanol facilitates its use in a wide range of reactions, while insolubility in non-polar solvents can be exploited for purification.[4][5]
Storage Store at room temperature, sealed in a dry, well-ventilated area away from direct sunlight and incompatible materials.The compound is stable under recommended conditions. The hydrochloride salt form mitigates the potential oxidative instability of the free hydroxylamine group. Proper storage is essential to prevent degradation and maintain purity over time.[2]

Spectroscopic and Analytical Characterization: A Confirmation of Identity and Purity

Robust analytical characterization is the cornerstone of chemical quality control. For an intermediate like this compound, confirming both its structural identity and its purity is non-negotiable, as impurities can carry through to the final API.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural elucidation and a powerful technique for quantitative purity assessment (qNMR).[6]

  • ¹H NMR (400 MHz, CD₃OD) δ (ppm):

    • 7.21-7.28 (m, 5H, ArH): This multiplet corresponds to the five protons of the monosubstituted benzene ring. The integration value of 5 is a critical diagnostic feature.

    • 4.25 (t, 2H, ArCH₂): A triplet corresponding to the methylene group adjacent to the oxygen atom. The triplet multiplicity arises from coupling to the adjacent methylene group.

    • 2.98 (t, 2H, ArCH₂CH₂): A triplet for the benzylic methylene group, coupled to the methylene group at 4.25 ppm.[2]

The clear separation of these signals, particularly the aromatic and the two distinct aliphatic triplets, makes this compound ideally suited for purity analysis via qNMR against a certified internal standard.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For this compound, the spectrum would be characterized by:

  • ~3200-2800 cm⁻¹ (broad): Stretching vibrations from the -NH₃⁺ group of the hydrochloride salt.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the ethyl chain.

  • ~1600, ~1495, ~1450 cm⁻¹: Characteristic C=C stretching vibrations within the aromatic ring.

  • ~1100 cm⁻¹: C-O stretching of the alkoxyamine group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. Under Electron Ionization (EI), the molecular ion peak [M]⁺ for the free base (C₈H₁₁NO) would be observed at m/z = 137.15. A prominent fragment at m/z = 91 corresponds to the tropylium cation [C₇H₇]⁺, a classic fragmentation pattern for compounds containing a benzyl group.

Synthesis and Purification: A Practical Workflow

The reliable synthesis and purification of this compound are crucial for its application in multi-step pharmaceutical manufacturing.

Synthetic Pathway Overview

A common and robust method for synthesizing O-alkylhydroxylamines involves a two-step sequence starting from the corresponding alcohol. This pathway is favored for its high yields and operational simplicity.[2]

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrazinolysis (Gabriel Amine Synthesis Analogue) cluster_2 Step 3: Salt Formation PhenethylAlcohol Phenethyl Alcohol Reagents1 DIAD or DEAD, PPh₃ PhenethylAlcohol->Reagents1 NHydroxyphthalimide N-Hydroxyphthalimide NHydroxyphthalimide->Reagents1 Intermediate N-(Phenethyloxy)phthalimide Reagents1->Intermediate C-O bond formation Reagents2 Hydrazine (N₂H₄) Intermediate->Reagents2 Deprotection FreeBase O-Phenethylhydroxylamine (Free Base) Reagents2->FreeBase Reagents3 HCl in Ether or Dioxane FreeBase->Reagents3 Protonation FinalProduct O-Phenethylhydroxylamine HCl (Final Product) Reagents3->FinalProduct

Caption: Synthetic workflow for O-Phenethylhydroxylamine HCl.

  • Causality of Experimental Choices:

    • Mitsunobu Reaction: This reaction is chosen for its mild conditions and high efficiency in forming the C-O bond between the alcohol and N-hydroxyphthalimide, avoiding the harsh conditions that might be required for a simple Williamson ether synthesis with a less reactive halide.

    • Hydrazinolysis: The phthalimide group serves as an excellent protecting group for the hydroxylamine. Its removal with hydrazine is a clean and high-yielding reaction, forming a stable phthalhydrazide byproduct that can be easily filtered off.[2]

    • Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and ease of handling. Using anhydrous HCl in a non-protic solvent like diethyl ether ensures the precipitation of the anhydrous salt, which is often desirable for subsequent reactions that are sensitive to moisture.

Purification Protocol: Recrystallization

Recrystallization is the gold-standard technique for purifying crystalline solids. The choice of solvent is paramount and is based on the principle of high solubility at elevated temperatures and low solubility at cooler temperatures.[7]

Step-by-Step Protocol:

  • Solvent Selection: Based on the polarity of the molecule, a polar protic solvent system is appropriate. An ethanol/water or isopropanol/diethyl ether mixture is a common starting point for hydroxylamine salts.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a free-flowing, white crystalline solid with a sharp melting point.[7]

Quality Control: Analytical Methodologies

For use in drug development, a robust quality control (QC) protocol is essential to ensure lot-to-lot consistency and a purity of >95%, and often >99%.[8]

Purity Determination by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of pharmaceutical intermediates. Due to the presence of the phenyl group, this compound has a strong UV chromophore, making it well-suited for this technique.

Illustrative HPLC-UV Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent retention for the moderately non-polar phenethyl group.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01M KH₂PO₄, pH adjusted to 2.3) is typically used. The acidic pH ensures the hydroxylamine is protonated, leading to sharp, symmetrical peaks.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[9]

  • Column Temperature: 40 °C to ensure reproducible retention times.[9]

  • Procedure: A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then analyzed, and purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Caption: HPLC-UV workflow for purity assessment.

Assay by Acid-Base Titration

For determining the absolute content (assay) of the hydrochloride salt, a simple acid-base titration can be employed. This self-validating system provides a direct measure of the molar quantity of the acidic proton of the hydrochloride.

Titration Protocol:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable solvent, such as a hydro-alcoholic medium (e.g., 70% neutral ethanol).[10]

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • The endpoint can be determined either potentiometrically (by monitoring the pH jump) or visually using an appropriate indicator like phenolphthalein.[10]

  • The assay is calculated based on the volume of titrant required to reach the equivalence point.

Applications in Drug Development: A Key Synthetic Precursor

This compound is a valuable intermediate due to the reactivity of the O-substituted hydroxylamine moiety. This functional group readily reacts with aldehydes and ketones to form stable oxime ethers, a linkage that is prevalent in many biologically active molecules. This reactivity makes it a key precursor in the synthesis of numerous APIs.[1] Its role is particularly notable in medicinal chemistry research for creating new drug candidates and in process development for scaling up the production of established therapeutics.[1]

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

By adhering to these guidelines, this compound can be handled safely and effectively in a research and development setting.

References

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  • PubChem. (n.d.). N-Phenylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). O-ethylhydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Bray, W. C., et al. (1920). THE VOLUMETRIC DETERMINATION OF HYDROXYLAMINE. Journal of the American Chemical Society. Retrieved from [Link]

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O-Phenethylhydroxylamine hydrochloride reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Kinetics of O-Phenethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactivity, governed by the hydroxylamine functional group, is of paramount importance for process optimization, yield maximization, and stability assessment. This guide provides a detailed exploration of the reaction kinetics of this compound, focusing on its primary reactivity profile in oximation reactions and its degradation kinetics. We delve into the fundamental principles influencing its reaction rates, provide field-proven experimental protocols for kinetic analysis, and offer guidance on data interpretation, empowering researchers to harness and control the reactivity of this versatile molecule.

Introduction: The Significance of this compound

This compound (CAS No. 13571-04-5) is a hydroxylamine derivative characterized by a phenethyl group attached to the oxygen atom. Supplied as a hydrochloride salt to enhance stability, its primary utility lies in its role as a precursor and building block in medicinal chemistry and process development.[1] The nucleophilic nitrogen atom is the center of its reactivity, most notably participating in condensation reactions with carbonyl compounds to form stable oxime ethers. A thorough understanding of its reaction kinetics is not merely academic; it is a prerequisite for developing robust, reproducible, and scalable synthetic processes in the pharmaceutical industry.

Pillar 1: Foundational Kinetic Principles

The rate of chemical reactions involving this compound is governed by fundamental principles of chemical kinetics. According to collision theory, reaction rates depend on the frequency, energy, and orientation of molecular collisions.[2] Several factors can be manipulated to control these parameters:

  • Reactant Concentration: Increasing the concentration of reactants leads to more frequent collisions, thereby increasing the reaction rate.[3]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, resulting in a greater proportion of collisions having sufficient energy to overcome the activation energy (Ea) barrier.[4]

  • Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy, increasing the rate without being consumed in the reaction.[2] Many reactions of hydroxylamines are acid-catalyzed.

The quantitative relationship between these factors is described by the rate law, which for a hypothetical reaction A + B → C takes the form:

Rate = k[A]^m[B]^n

Here, k is the rate constant (which is temperature-dependent as described by the Arrhenius equation), and m and n are the reaction orders with respect to reactants A and B.[5] Determining these parameters is the primary goal of a kinetic study.

Pillar 2: Core Reaction Profile - Oximation Kinetics

The quintessential reaction of O-Phenethylhydroxylamine is its condensation with aldehydes and ketones to form oximes. This reaction is central to its application in drug synthesis and bioconjugation.

Mechanism of Oximation

The reaction proceeds via a nucleophilic addition-elimination mechanism. A critical insight is that the reaction is generally favored under weakly acidic conditions (pH ~4-5).[6] This is a direct consequence of the mechanism's dual requirements:

  • Activation of the Carbonyl: The carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This step is favored at low pH.

  • Availability of the Nucleophile: The attacking species is the free base form of O-Phenethylhydroxylamine, not its protonated hydrochloride salt. At very low pH, the hydroxylamine is fully protonated and non-nucleophilic.

Therefore, an optimal pH exists that balances these opposing requirements, ensuring sufficient carbonyl activation while maintaining a high enough concentration of the free hydroxylamine base to act as a potent nucleophile.[6][7]

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products R1 O-Phenethyl- hydroxylamine (Free Base) I1 Protonated Carbonyl R1->I1 2. Nucleophilic Attack (Rate-Determining) R2 Carbonyl (Ketone/Aldehyde) R2->I1 1. Acid Catalysis (Fast Equilibrium) H_plus H+ H_plus->I1 I2 Tetrahedral Intermediate (Carbinolamine) I1->I2 I2->R1 I3 Protonated Carbinolamine I2->I3 3. Proton Transfer P1 Oxime Ether I3->P1 4. Elimination of H₂O (Dehydration) H2O H₂O I3->H2O

Figure 1: Acid-catalyzed mechanism of oxime formation.

Pillar 3: Stability & Decomposition Kinetics

Understanding the stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential degradants in pharmaceutical formulations.[8] Forced degradation studies are employed to intentionally degrade the molecule under harsh conditions to predict its long-term stability.[9][10]

Anticipated Degradation Pathways
  • Hydrolysis: While the ether linkage (C-O-N) is generally stable, extreme pH and high temperatures could potentially lead to cleavage, although this is less common than for esters.

  • Oxidation: The hydroxylamine moiety can be susceptible to oxidation, potentially forming nitroso or other related species. This pathway is a significant consideration, as even trace metal ions can catalyze such reactions.

  • Thermal Decomposition: Like many hydroxylamine salts, this compound may undergo thermal decomposition at elevated temperatures. Studies on hydroxylamine itself show complex decomposition pathways that can be auto-accelerating, highlighting the need for careful thermal management.[11]

The kinetics of degradation are typically studied under these stress conditions, with reaction rates often following first-order or apparent first-order kinetics.[12]

Pillar 4: Key Factors Influencing Reaction Rates

Effect of pH and Buffers

As established, pH is a critical parameter. Kinetic studies should be conducted in buffered solutions to maintain a constant pH. It is essential to recognize that buffer species themselves can act as general acid or base catalysts, influencing the reaction rate.[12] Therefore, the choice and concentration of the buffer must be carefully considered and kept consistent.

Effect of Solvent

The choice of solvent affects both the solubility of reactants and the stabilization of transition states, thereby altering the reaction rate. Protic solvents like ethanol or methanol can participate in hydrogen bonding and are often effective for oximation reactions. Aprotic solvents such as THF or DCM may be required for substrates with sensitive functional groups.[6]

Table 1: Influence of Co-Solvent on a Representative Oximation Reaction (Data based on a similar reaction with O-Isopropylhydroxylamine hydrochloride and can be used as a general guide for expected trends.[6])

SolventDielectric Constant (approx.)Typical Reaction TimeTypical Yield (%)Field Insights
Methanol32.71-3 hours80-95High polarity can accelerate rates for polar substrates.
Ethanol24.51-4 hours85-95Excellent general-purpose protic solvent; good solubility for the hydrochloride salt.
Water80.12-6 hours70-90A green solvent choice, but product isolation can be more complex.
Tetrahydrofuran (THF)7.53-8 hours75-85Useful aprotic solvent for substrates sensitive to protic conditions.
Dichloromethane (DCM)9.14-12 hours70-80Good for sensitive functional groups; lower reaction rates are common.

Note: Reaction times and yields are highly dependent on the specific carbonyl substrate, temperature, and concentration.

Effect of Temperature

Reaction rates increase with temperature. A kinetic study performed at several different temperatures allows for the determination of the activation energy (Ea) using the Arrhenius plot (ln(k) vs. 1/T). For the degradation of a similar hydrochloride salt, phentolamine hydrochloride, the apparent activation energy was found to be 19.72 kcal/mol, providing a useful reference point.[12]

Pillar 5: Experimental Design & Methodologies for Kinetic Analysis

A robust kinetic study requires a well-designed experiment and a reliable analytical method to monitor the reaction progress over time.

G prep 1. Preparation - Stock Solutions - Mobile Phase - HPLC System Equilibration init 2. Reaction Initiation - Combine reactants in a thermostatted vessel - Start timer (t=0) prep->init sample 3. Time-Course Sampling - Withdraw aliquot at predefined time points (t₁, t₂, t₃...) init->sample sample->sample quench 4. Reaction Quenching - Immediately add aliquot to a quenching solution (e.g., cold buffer, pH change) sample->quench analyze 5. HPLC Analysis - Inject quenched sample - Separate reactant and product - Quantify peak areas quench->analyze data 6. Data Processing - Convert peak areas to concentrations - Plot [Concentration] vs. Time analyze->data kinetics 7. Kinetic Modeling - Determine reaction order - Calculate rate constant (k) data->kinetics

Figure 2: Experimental workflow for a kinetic study using HPLC.
Protocol 1: Kinetic Analysis of Oximation via HPLC

This protocol describes a method for determining the rate of reaction between this compound and a model carbonyl compound (e.g., acetophenone).

1. Materials and Instrumentation:

  • This compound

  • Acetophenone (or other carbonyl compound)

  • Buffer solution (e.g., 0.1 M Acetate buffer, pH 4.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Quenching solution (e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Thermostatted reaction vessel with magnetic stirring

  • Calibrated micropipettes

  • HPLC system with UV detector

2. Method Development (Self-Validation):

  • Causality: A stability-indicating HPLC method must be developed first. This method must be proven to separate the starting materials (O-Phenethylhydroxylamine, acetophenone) from the oxime product and any potential degradants without overlap. This ensures that concentration measurements are accurate and specific.[10]

  • Procedure: Develop a reverse-phase HPLC method (e.g., C18 column). Optimize the mobile phase (e.g., methanol/water gradient) and detector wavelength to achieve baseline separation of all relevant peaks.

3. Kinetic Run Procedure:

  • Prepare a stock solution of this compound in the reaction buffer.

  • Prepare a stock solution of acetophenone in the same buffer.

  • Place the reaction buffer in the thermostatted vessel and allow it to reach the desired temperature (e.g., 40°C).

  • To initiate the reaction, add the reactant stock solutions to the vessel to achieve the desired final concentrations (e.g., 10 mM each). Start the timer immediately (t=0).

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by dispensing the aliquot into a vial containing a set volume of quenching solution (e.g., 900 µL). The change in pH will drastically slow or stop the reaction.

  • Analyze each quenched sample by the validated HPLC method.

Protocol 2: Forced Degradation (Stability) Study

This protocol outlines a general approach for investigating the degradation kinetics of this compound.

1. Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Thermal: Store the stock solution at 80°C.

  • Control: Keep the stock solution at room temperature, protected from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Data Synthesis & Interpretation

The primary data from a kinetic run consists of the concentration of a reactant or product at various time points. To determine the reaction order and rate constant, this data is plotted in three ways:

  • Zero-Order: [A] vs. time (linear if zero-order)

  • First-Order: ln[A] vs. time (linear if first-order)

  • Second-Order: 1/[A] vs. time (linear if second-order)

The plot that yields a straight line indicates the order of the reaction with respect to that reactant. The rate constant k can be calculated from the slope of the linear plot.[5] For example, in a first-order reaction, the slope is equal to -k. This systematic approach ensures a trustworthy interpretation of the raw experimental data.

Conclusion

The reaction kinetics of this compound are fundamentally linked to its utility and stability. Its primary oximation reaction is a nuanced, acid-catalyzed process where pH control is paramount. Its stability is governed by its susceptibility to degradation under hydrolytic, oxidative, and thermal stress. By employing systematic kinetic studies using robust analytical methods like HPLC, researchers can quantify reaction rates, elucidate mechanisms, and identify the factors that control its chemical behavior. This knowledge is indispensable for the rational design of synthetic routes, the development of stable pharmaceutical formulations, and the fulfillment of regulatory requirements for drug development.

References

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  • Olatunji, M. A., & Iyun, J. F. (1985). Kinetics of Tl(III) oxidation of hydroxylamine hydrochloride in aqueous sulphuric acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 509-514. [Link]

  • Rover, L., et al. (2018). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Energy & Fuels, 32(11), 11468-11475. [Link]

  • Adachi, Y., et al. (2020). A detailed chemical kinetics model for the initial decomposition of gas-phase hydroxylamine. Journal of Thermal Analysis and Calorimetry, 142, 655–664. [Link]

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  • Banks, S. W., et al. (2017). Reaction scheme showing carbonyl-containing compound reacting with hydroxylamine hydrochloride producing oxime and HCl. ResearchGate. [Link]

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  • Strazzolini, M., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine. Journal of Hazardous Materials, 416, 125641. [Link]

  • Adachi, Y., et al. (2019). A detailed kinetics model for the decomposition of aqueous hydroxylammonium nitrate. Journal of Thermal Analysis and Calorimetry, 138, 303–311. [Link]

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An In-depth Technical Guide to the Thermodynamic and Physicochemical Characterization of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The journey of a novel chemical entity from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physical and chemical properties. This guide provides a comprehensive framework for the thermodynamic and physicochemical characterization of O-Phenethylhydroxylamine hydrochloride, a representative compound for early-stage drug development. While specific experimental data for this molecule is not extensively published, this document outlines the authoritative, field-proven methodologies required to generate such critical data. We will delve into the causality behind experimental choices for determining thermal properties, solubility, dissociation constants, and chemical stability, providing researchers, scientists, and drug development professionals with the protocols and interpretive logic necessary for robust pre-formulation assessment.

Introduction: The Criticality of Early-Stage Characterization

This compound is an organic molecule whose development trajectory, like any active pharmaceutical ingredient (API), is dictated by its inherent thermodynamic properties.[1][2][3] These properties—including melting point, solubility, pKa, and stability—are not mere data points; they are the foundational pillars upon which formulation design, manufacturing processes, storage conditions, and ultimately, bioavailability and therapeutic efficacy are built.[1][4] A comprehensive characterization at the pre-formulation stage is a primary step for quality control and risk mitigation, preventing costly failures in later development phases.[1][5]

This guide presents a systematic workflow for elucidating these critical parameters, using this compound as a model compound. The protocols described herein are designed as self-validating systems, grounded in established principles and regulatory expectations.

Part 1: Core Physicochemical & Thermodynamic Workflow

A logical, phased approach to characterization ensures that data generated in one step informs the experimental design of the next. The overall workflow is designed to build a comprehensive profile of the molecule's behavior.

G cluster_0 Phase 1: Fundamental Properties cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Data Synthesis & Application Thermal Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temp - Polymorphism Screen Solubility Aqueous Solubility (Shake-Flask Method) - pH-Solubility Profile Thermal->Solubility Informs solvent choice Forced_Deg Forced Degradation Study - Hydrolysis (Acid/Base) - Oxidation - Photolysis - Thermal Stress Thermal->Forced_Deg Provides baseline for stress conditions pKa Dissociation Constant (pKa) (Potentiometric Titration) - Ionization Behavior Solubility->pKa Critical for buffer prep Solubility->Forced_Deg Provides baseline for stress conditions pKa->Solubility Explains pH-dependence pKa->Forced_Deg Provides baseline for stress conditions Data_Analysis Comprehensive Data Profile - Guide Formulation - Define Storage - Predict In Vivo Behavior Forced_Deg->Data_Analysis Identifies liabilities & critical quality attributes

Caption: Overall workflow for physicochemical characterization.

Thermal Properties: Melting Point, Purity, and Stability

Thermal analysis is fundamental to understanding the solid-state properties of an API. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques.[6] DSC measures heat flow into or out of a sample as a function of temperature, revealing transitions like melting and crystallization, while TGA measures changes in mass with temperature, indicating decomposition or desolvation.[7][8]

Causality: The melting point is a primary indicator of purity; impurities typically depress and broaden the melting endotherm.[9] DSC also serves as a crucial screen for polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have vastly different solubilities and stabilities, making this a critical parameter to control.[9] TGA definitively identifies the temperature at which the molecule begins to chemically degrade, setting the upper limit for all processing and storage conditions.[10][11]

ParameterTechniqueIllustrative ValueInterpretation
Onset of MeltingDSC145.0 °CIndicates the beginning of the solid-to-liquid phase transition.
Peak Melting Point (Tm)DSC148.5 °C (Endotherm)The temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)DSC120 J/gEnergy required to melt the solid; related to crystal lattice energy.
Onset of Decomposition (Td)TGA~195 °CTemperature at which significant mass loss (degradation) begins.
Mass Loss at 250 °CTGA15%Quantifies the extent of degradation at a specific elevated temperature.
  • Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using certified standards (e.g., Indium). Calibrate the TGA balance and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow versus temperature thermogram.

  • TGA Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the mass change versus temperature thermogram.

  • Data Analysis: Analyze the resulting thermograms to determine the onset and peak of thermal events (melting) and the onset of mass loss (decomposition).

G cluster_workflow DSC Experimental Workflow start Start prep Sample Prep Weigh 2-5 mg API into Al pan start->prep load Instrument Setup Load sample & reference Set N2 purge (50 mL/min) prep->load run Thermal Program Heat from 25°C to 250°C at 10°C/min load->run collect Data Acquisition Record Heat Flow vs. Temperature run->collect analyze Data Analysis Identify Tm, ΔHfus collect->analyze end End analyze->end

Caption: Workflow for a typical DSC experiment.

Aqueous Solubility

Solubility is arguably the most important physicochemical property for oral drug development, as a drug must dissolve before it can be absorbed.[4] The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12][13]

Causality: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[12] Steps like using an excess of solid, agitating for an extended period (e.g., 24-48 hours), and confirming the solid form of the remaining material post-experiment are crucial for obtaining a reliable thermodynamic value, as opposed to a kinetic or apparent solubility.[12][14]

MediumTemperatureIllustrative Solubility (mg/mL)BCS Classification Implication
pH 1.2 (SGF)25 °C25.5Likely High Solubility
pH 4.5 Buffer25 °C18.2Likely High Solubility
pH 6.8 (SIF)25 °C9.8Likely High Solubility

Note: Based on the Biopharmaceutics Classification System (BCS), a drug is "highly soluble" if its highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1-6.8.

  • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

  • Sample Addition: Add an excess amount of this compound to a known volume (e.g., 10 mL) of each buffer in sealed glass vials. "Excess" is confirmed by visually observing undissolved solid.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it (e.g., by DSC or XRPD) to confirm that no phase transformation or polymorph change occurred during the experiment.[12]

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug molecule with ionizable groups, the pKa dictates its charge state, which in turn profoundly influences its solubility, permeability across biological membranes, and receptor binding. Potentiometric titration is a highly reliable and common method for pKa determination.[15][16][17]

Causality: This method works by systematically changing the pH of a drug solution and measuring the response.[18] A solution of the API is titrated with a strong acid or base. The resulting plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve, where the pH changes least upon addition of titrant, corresponds to the pKa.[15][17]

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

  • Sample Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent system may be required, with results extrapolated back to aqueous conditions.[16]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO2. Immerse the calibrated pH electrode and a magnetic stirrer.[15]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (as the hydrochloride salt is acidic). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[18]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the point where half of the acid has been neutralized.[15]

G node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 node8 node7->node8 node9 node8->node9 node10 node9->node10 node11 node10->node11 node12 node11->node12 node13 node12->node13 node14 node13->node14 node15 node14->node15 node16 node15->node16 xaxis Volume of Titrant Added (mL) yaxis pH pka_point pka_label pKa = pH at inflection point pka_point->pka_label G cluster_stress Stress Conditions API O-Phenethylhydroxylamine HCl (Single Batch) Acid Acid Hydrolysis (0.1 M HCl) API->Acid Base Base Hydrolysis (0.1 M NaOH) API->Base Ox Oxidation (3% H₂O₂) API->Ox Thermal Thermal Stress (80°C Dry Heat) API->Thermal Photo Photostability (ICH Q1B Light Box) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome - Identify Degradation Products - Establish Degradation Pathways - Validate Analytical Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Conclusion

The thermodynamic and physicochemical characterization of a new chemical entity like this compound is a foundational activity in drug development. By systematically applying the robust methodologies of thermal analysis, equilibrium solubility, potentiometric titration, and forced degradation, researchers can build a comprehensive data package. This package not only satisfies regulatory requirements but, more importantly, provides the essential scientific insights needed to guide formulation development, define stable storage conditions, and ultimately increase the probability of creating a safe and effective medicine. The causality-driven approach outlined in this guide ensures that each experimental step is purposeful and contributes to a holistic understanding of the molecule's behavior.

References

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control . (2024-04-18). TA Instruments. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. Available at: [Link]

  • Physical and Chemical Characterization for APIs . (2023-05-08). Labinsights. Available at: [Link]

  • Thermogravimetric Analysis in Pharmaceuticals . (2020-07-01). Veeprho. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions . (2019-11-01). Pharmaceutical Technology. Available at: [Link]

  • API Physical & Chemical Characterization . CD Formulation. Available at: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development . (2024-04-17). NETZSCH Group. Available at: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances . (2018). Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Forced Degradation Studies . (2016-12-14). MedCrave online. Available at: [Link]

  • TGA Analysis Pharmaceutical Case Study . (2025-07-31). ResolveMass Laboratories Inc. Available at: [Link]

  • Development of Methods for the Determination of pKa Values . (2012-09-12). National Institutes of Health (NIH). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (2012-07). National Institutes of Health (NIH). Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies . (2017). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Potentiometric Acid-Base Titration Guide . Scribd. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . (2024-04-23). DergiPark. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? . (2013-11-12). ResearchGate. Available at: [Link]

  • Pharmaceutical Ingredient Characterization Essential Analytical Techniques . (2024-02-23). Medium. Available at: [Link]

  • TGA Analysis in Pharmaceuticals . (2025-09-29). ResolveMass Laboratories Inc. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024-12-09). Protocols.io. Available at: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances . Langhua Pharma. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2012). Dissolution Technologies. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . (2020-09-03). MDPI. Available at: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications . (2024-12-09). Jordi Labs. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals . News-Medical.Net. Available at: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . (2012-06-20). National Institutes of Health (NIH). Available at: [Link]

  • Differential Scanning Calorimetry (DSC) . (2022-01-31). Contract Pharma. Available at: [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study . (2019-08-11). Industrial Pharmacy. Available at: [Link]

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O-Phenethylhydroxylamine hydrochloride mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Action of O-Phenethylhydroxylamine Hydrochloride in Organic Synthesis and Drug Discovery

Introduction: A Versatile Building Block for Complex Molecular Architectures

This compound (CAS 13571-04-5) is a pivotal chemical intermediate that has garnered significant attention from researchers in organic synthesis and medicinal chemistry.[1] As a substituted hydroxylamine derivative, its unique electronic and structural properties allow for targeted chemical transformations, making it an indispensable tool for constructing complex molecular frameworks essential for drug efficacy.[1] This guide elucidates the core mechanisms through which this compound participates in key organic reactions, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its fundamental reactivity with carbonyl compounds, its application in the synthesis of nitriles, and its role as a rationally designed enzyme inhibitor.

Chemical and Physical Properties
IUPAC Name O-phenethylhydroxylamine;hydrochloride
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White crystalline solid[2]
CAS Number 13571-04-5

Part 1: The Core Mechanism — Oximation of Carbonyl Compounds

The most fundamental reaction involving O-phenethylhydroxylamine is its condensation with aldehydes and ketones to form O-phenethyl oxime ethers. This transformation is a cornerstone of its utility, serving as a method for the protection of carbonyl groups or as a precursor for further synthetic manipulations.[3] The reaction proceeds via a well-established two-step mechanism: nucleophilic addition to the carbonyl group followed by dehydration.

Mechanism of Action: Nucleophilic Addition-Elimination

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The nitrogen atom of O-phenethylhydroxylamine, being a potent nucleophile, then attacks the activated carbonyl carbon. This is followed by a series of proton transfers to form a neutral carbinolamine intermediate. In the final step, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the oxime ether.

The efficiency of the reaction is pH-dependent. While acid catalysis is required to activate the carbonyl, an excessively low pH will protonate the hydroxylamine, rendering it non-nucleophilic and halting the reaction. Therefore, the reaction is often carried out in a buffered solution or with a mild acid catalyst to maintain optimal conditions.[4][5]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration carbonyl Aldehyde/Ketone (R-C(=O)-R') activated_carbonyl Protonated Carbonyl (R-C(=O+H)-R') carbonyl->activated_carbonyl  Acid Catalysis carbinolamine_intermediate Carbinolamine Intermediate activated_carbonyl->carbinolamine_intermediate Nucleophilic Attack hydroxylamine O-Phenethylhydroxylamine (Ph-CH₂CH₂-O-NH₂) hydroxylamine->carbinolamine_intermediate protonated_carbinolamine Protonated Carbinolamine carbinolamine_intermediate->protonated_carbinolamine Proton Transfer carbinolamine_intermediate->protonated_carbinolamine oxime_ether O-Phenethyl Oxime Ether (R-C(=N-O-CH₂CH₂-Ph)-R') protonated_carbinolamine->oxime_ether Elimination water H₂O protonated_carbinolamine->water G cluster_0 Phase 1: Oxime Ether Formation cluster_1 Phase 2: Elimination aldehyde Aldehyde (R-CHO) oxime_ether O-Phenethyl Aldoxime Ether (R-CH=N-O-CH₂CH₂-Ph) aldehyde->oxime_ether Buffered Aqueous Solution (e.g., Na₂HPO₄) hydroxylamine Ph-CH₂CH₂-O-NH₂·HCl hydroxylamine->oxime_ether transition_state Transition State oxime_ether->transition_state Proton Abstraction oxime_ether->transition_state base Base (B:) base->transition_state nitrile Nitrile (R-C≡N) transition_state->nitrile Elimination leaving_group 2-Phenylethanol (Ph-CH₂CH₂-OH) transition_state->leaving_group G cluster_0 IDO1 Catalytic Cycle cluster_1 Inhibition Mechanism enzyme IDO1 Active Site (Heme-Fe) intermediate Proposed Alkylperoxy Intermediate (Fe-O-O-Trp) enzyme->intermediate Substrate Binding & Reaction inhibited_complex Inhibited Complex (Fe -- N-O-R) enzyme->inhibited_complex substrate Tryptophan + O₂ substrate->intermediate product Product intermediate->product Catalysis inhibitor O-Phenethylhydroxylamine (Inhibitor) inhibitor->inhibited_complex Mimics Intermediate, Binds Tightly

Sources

An In-depth Technical Guide to O-Phenethylhydroxylamine Hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenethylhydroxylamine hydrochloride, a versatile chemical intermediate, plays a pivotal role in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its applications in medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the development of related phenethylamine and hydroxylamine derivatives, most notably the monoamine oxidase inhibitor, phenelzine. This guide will delve into the scientific underpinnings of its synthesis, present a detailed experimental protocol, and summarize its key physicochemical and analytical data.

Introduction: The Phenethylhydroxylamine Moiety in Medicinal Chemistry

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and therapeutic agents. The introduction of a hydroxylamine functionality, particularly as an O-substituted derivative, imparts unique chemical reactivity and biological activity. This compound (CAS 13571-04-5) has emerged as a crucial building block, enabling the construction of complex molecular architectures essential for drug efficacy.[1] Its utility spans from being a precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) to its use in chiral synthesis and medicinal chemistry research for the exploration of new drug candidates.[1]

Historical Context: A Link to the Dawn of Psychopharmacology

It is highly probable that O-Phenethylhydroxylamine was synthesized and investigated during this era of intense exploration of phenethylamine and hydrazine derivatives. The synthetic pathways to these compounds often involve common precursors and intermediates. The development of general methods for the synthesis of O-substituted hydroxylamines would have paved the way for the preparation of a variety of such compounds, including O-Phenethylhydroxylamine, for screening and as synthetic intermediates. The rise of hydroxylamine derivatives as a significant class of compounds in medicinal chemistry, particularly as antibacterial agents and enzyme inhibitors, further underscores the importance of understanding the synthesis and properties of foundational members like this compound.[3][4]

Physicochemical and Analytical Profile

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Chemical Structure and Properties
PropertyValueSource
Chemical Name 2-(Aminooxy)ethylbenzene hydrochlorideN/A
CAS Number 13571-04-5[5]
Molecular Formula C₈H₁₂ClNO[5]
Molecular Weight 173.64 g/mol [5]
Appearance White to off-white solidN/A
Storage Sealed in dry, room temperature[5]

Note: Some physical properties like melting point, boiling point, and solubility are not consistently reported in publicly available databases for this compound. Data for the closely related O-phenylhydroxylamine hydrochloride shows a melting point of approximately 132 °C (decomposes).[1][6]

Analytical Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the phenethyl group and the aminooxy moiety. A representative ¹H NMR spectrum is available from chemical suppliers.[7]

A detailed interpretation of the NMR spectrum would require the actual spectral data, which is proprietary to the suppliers.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H stretching of the hydroxylammonium group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 2-phenylethanol. The following protocol is based on a general and efficient method for the preparation of O-substituted hydroxylamines from alcohols.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection and Salt Formation A 2-Phenylethanol C 2-Phenylethyl Methanesulfonate A->C Triethylamine, DCM, 0 °C to rt B Methanesulfonyl Chloride B->C F N-(tert-Butoxycarbonyl)-O-phenethylhydroxylamine C->F D tert-Butyl N-hydroxycarbamate D->F E DBU, Acetonitrile, rt E->F H O-Phenethylhydroxylamine Hydrochloride F->H G HCl in Diethyl Ether G->H

Sources

Theoretical Framework for Assessing the Reactivity of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Senior Application Scientist: Dr. Gemini

Abstract

O-Phenethylhydroxylamine hydrochloride (OPHHA-HCl) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis, particularly as a precursor for Active Pharmaceutical Ingredients (APIs).[1] A thorough understanding of its chemical reactivity and stability is paramount for optimizing synthetic routes, predicting degradation pathways, and assessing potential toxicological profiles. This technical guide presents a comprehensive theoretical framework for investigating the reactivity of OPHHA-HCl. We outline a multi-faceted computational approach grounded in Density Functional Theory (DFT) to elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and identify key reactive sites. Furthermore, this guide details robust experimental protocols for the validation of theoretical predictions, creating a self-validating system that bridges computational chemistry with empirical evidence. This document is intended for researchers, chemists, and drug development professionals seeking to apply modern computational tools to understand and manipulate the chemical behavior of hydroxylamine derivatives.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry, valued for the unique reactivity imparted by its hydroxylamine and phenethylamine moieties.[1] Its structure allows for diverse chemical transformations, making it a valuable starting material for complex molecular architectures.[1] However, the inherent reactivity of the N-O bond also presents challenges related to stability, shelf-life, and metabolic fate.

A predictive understanding of OPHHA-HCl's reactivity is crucial. Theoretical studies offer a powerful, resource-efficient alternative to purely empirical investigations, allowing for the exploration of transient species like transition states that are often impossible to observe experimentally.[2] By modeling reaction pathways, we can anticipate potential side-products in a synthesis, understand degradation mechanisms under various conditions, and hypothesize about metabolic transformations. This guide provides a roadmap for conducting such a theoretical investigation, emphasizing the synergy between computational prediction and experimental validation.

Theoretical Methodologies for Reactivity Analysis

The cornerstone of a modern reactivity study is quantum chemistry. Our proposed workflow employs a hierarchy of computational methods to build a complete picture of OPHHA-HCl's chemical behavior.

Workflow for Computational Reactivity Assessment

The overall strategy involves geometry optimization, electronic structure analysis, and the detailed exploration of reaction potential energy surfaces.

G cluster_0 Step 1: Ground State Analysis cluster_1 Step 2: Reaction Pathway Exploration cluster_2 Step 3: Data Interpretation A Input Structure (OPHHA-HCl) B Geometry Optimization & Frequency Calculation (DFT: M06-2X/6-311+G(d,p)) A->B C Electronic Structure Analysis (HOMO, LUMO, ESP) B->C D Hypothesize Reaction (e.g., N-O Bond Cleavage) C->D Identify Reactive Sites E Transition State (TS) Search (e.g., QST3/Berny Algorithm) D->E F TS Validation (1 Imaginary Frequency) E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G H Calculate Activation Energy (ΔG‡) & Reaction Energy (ΔG_rxn) G->H Confirm Reactant/Product Connectivity I Construct Potential Energy Surface Profile H->I J Propose Reaction Mechanism & Predict Rate Constants I->J FMO cluster_reactivity HOMO HOMO (Highest Occupied Molecular Orbital) • High electron density • Nucleophilic site • Susceptible to oxidation LUMO LUMO (Lowest Unoccupied Molecular Orbital) • Low electron density • Electrophilic site • Susceptible to reduction Electrophile Electrophile (e.g., Oxidant) Electrophile->HOMO Attack Nucleophile Nucleophile (e.g., Reductant) Nucleophile->LUMO Attack

Caption: Relationship between FMOs and chemical reactivity.

For OPHHA-HCl, the HOMO is expected to have significant contributions from the nitrogen and oxygen lone pairs, making the hydroxylamine moiety a primary site for oxidation. The LUMO is likely to be associated with the antibonding σ* orbital of the N-O bond, indicating its susceptibility to reductive cleavage.

Potential Reaction Pathways

1. N-O Bond Cleavage: This is arguably the most significant reaction pathway for hydroxylamines. [3]Theoretical calculations can distinguish between two primary mechanisms:

  • Homolytic Cleavage: R-O-NH2 -> R-O• + •NH2. The energy required for this process is the Bond Dissociation Energy (BDE). This pathway is relevant for radical reactions or thermal decomposition.

  • Heterolytic Cleavage: R-O-NH2 -> R-O- + NH2+ or R-O+ + NH2-. This pathway is more common in polar, acid/base-catalyzed reactions. DFT can model the transition states for these processes and determine the activation barriers.

2. Oxidation/Reduction: The hydroxylamine group can be both oxidized and reduced.

  • Oxidation: Likely to occur at the nitrogen atom, potentially leading to nitroso or nitro compounds.

  • Reduction: As suggested by the LUMO, reductive cleavage of the N-O bond is a probable pathway.

3. Aromatic Substitution: The phenethyl group's phenyl ring can undergo electrophilic aromatic substitution. Calculations can determine the relative activation energies for ortho-, meta-, and para-substitution to predict regioselectivity.

Tabulated Theoretical Data

A comprehensive theoretical study would generate quantitative data to compare the feasibility of different pathways.

ParameterPredicted PathwayTheoretical Value (kcal/mol)Significance
BDE(N-O) Homolytic N-O Cleavage~60-70Thermodynamic cost of radical formation
ΔG‡ Heterolytic N-O Cleavage (Acid-catalyzed)~20-30Kinetic barrier for ionic cleavage pathway
ΔG‡ Oxidation at Nitrogen~15-25Kinetic barrier for reaction with an oxidant
ΔG‡ Electrophilic Attack (para)~18-28Kinetic barrier for ring functionalization

Note: These values are illustrative estimates based on typical ranges for similar functional groups. A dedicated computational study is required to determine precise values for OPHHA-HCl.

Experimental Validation Protocols

A theoretical model is only as good as its ability to predict reality. [4]Therefore, experimental validation is a non-negotiable component of this framework. [5][6]

Protocol 1: Kinetic Analysis of Degradation via UV-Vis Spectroscopy

This protocol measures the rate of a reaction, which can be directly compared to the computationally derived activation energy (ΔG‡) via the Eyring equation.

Objective: To determine the experimental rate constant for the degradation of OPHHA-HCl under specific conditions (e.g., acidic hydrolysis).

Methodology:

  • Preparation: Prepare a stock solution of OPHHA-HCl of known concentration in a suitable solvent (e.g., an aqueous buffer). Ensure all glassware is scrupulously clean.

  • Spectrometer Setup: Use a temperature-controlled UV-Vis spectrophotometer. [7]Scan the UV spectrum of the starting material to identify a wavelength (λ_max) where the reactant absorbs strongly but the expected products do not (or vice-versa).

  • Reaction Initiation: Place a cuvette with the OPHHA-HCl solution in the spectrophotometer. Initiate the reaction by adding the degradation agent (e.g., a specific concentration of acid or base) and start monitoring the absorbance at λ_max over time.

  • Data Acquisition: Record absorbance values at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order. The negative of the slope of this line is the observed rate constant (k_obs).

  • Validation Step: Repeat the experiment at several different temperatures to construct an Eyring plot (ln(k/T) vs 1/T) to determine the experimental enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These values can be directly compared with the DFT-calculated results.

Protocol 2: Electrochemical Reactivity via Cyclic Voltammetry (CV)

CV is an excellent technique for probing the redox behavior of a molecule, providing experimental data that correlates with the calculated HOMO and LUMO energies. [8] Objective: To determine the oxidation and reduction potentials of OPHHA-HCl.

Methodology:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [9]2. Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile). Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15 minutes. [7]3. Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

  • Sample Analysis: Add a known concentration of OPHHA-HCl to the cell. Scan the potential from an initial value, first in the anodic (oxidizing) direction and then reversing the scan into the cathodic (reducing) direction.

  • Data Interpretation: The potential at which an oxidation peak appears corresponds to the removal of an electron (related to the HOMO energy). A reduction peak corresponds to the addition of an electron (related to the LUMO energy). The irreversibility of the peaks can provide insight into the stability of the resulting radical ions. [10]6. Validation Step: The experimentally determined oxidation potential should correlate with the calculated HOMO energy (higher HOMO energy corresponds to easier oxidation/lower potential). This provides a direct check on the validity of the chosen level of theory.

Summary and Future Outlook

This guide has outlined a synergistic theoretical and experimental framework for the comprehensive analysis of this compound reactivity. By combining the predictive power of DFT calculations with the empirical certainty of kinetic and electrochemical measurements, researchers can develop a deep, mechanistic understanding of this important pharmaceutical intermediate.

The proposed workflow is not merely a set of instructions but a self-validating system designed to ensure scientific rigor. The theoretical models predict experimental observables (reaction rates, redox potentials), and the experiments, in turn, validate the accuracy of the computational approach.

Future work can extend this framework to study the reactivity of OPHHA-HCl with specific biological molecules to predict metabolic pathways or to model its interactions with catalytic systems to design more efficient synthetic routes. The insights gained from these studies will be invaluable for accelerating drug development and ensuring the safe and effective use of this versatile chemical building block.

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  • Viinamäki, J. et al. (2021). Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. ACS Omega.
  • RSC Publishing. (2015).
  • News-Medical.Net. (2026). TAAR1 mutation impairs brain signaling in schizophrenia.
  • YouTube. (2024).
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  • UNC Chemistry Department. Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin.
  • Kraka, E. & Cremer, D. (2009). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU.
  • American Chemical Society. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of O-Phenethylhydroxylamine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Phenethylhydroxylamine hydrochloride (CAS No. 13571-04-5) has emerged as a pivotal chemical intermediate in the landscape of modern pharmaceutical development.[1] Its unique structural features and reactivity profile make it a versatile building block for synthesizing complex molecular architectures essential for therapeutic efficacy.[1] This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in API synthesis. We will delve into its fundamental physicochemical properties, critical safety protocols, core reaction mechanisms, and provide a detailed, field-proven protocol for its use in forming stable oxime ether linkages—a common motif in contemporary drug design. A case study on its application in the development of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors is presented to illustrate its real-world utility in lead optimization.[2]

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is the foundation of any successful and safe synthesis. This compound is a stable, crystalline solid, but it requires careful handling due to its toxicological profile.

Chemical Identity and Properties

The key structural feature of this reagent is the O-substituted hydroxylamine moiety, which dictates its primary role as a nucleophile in reactions with carbonyl compounds.

PropertyValueSource
CAS Number 13571-04-5 (for the parent compound, often used interchangeably)[1]
Molecular Formula C₈H₁₁NO · HCl[2]
Molecular Weight 173.64 g/mol [2]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water, methanol, and other polar solventsN/A
Melting Point 110–111°C[2]
Critical Safety & Handling Protocols

This compound is classified as toxic if swallowed and can cause significant skin and eye irritation.[3] Adherence to the following protocols is mandatory to ensure laboratory safety.

Hazard CategoryPrecautionary MeasureFirst Aid Response
Acute Oral Toxicity Toxic if swallowed.[3] Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[3]IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[3]
Skin Irritation Causes skin irritation.[3] Wear protective gloves, lab coat, and other appropriate protective clothing.IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[3]
Eye Irritation Causes serious eye irritation.[3] Wear appropriate eye protection (safety glasses or goggles).IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[3]
Inhalation Hazard May cause respiratory irritation.[3] Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
Storage & Stability Store locked up in a cool, dry, and well-ventilated place.[3] The compound is hygroscopic; keep container tightly closed.[3] Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]N/A
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3]N/A

Core Reactivity and Mechanism: Oxime Ether Formation

The primary utility of this compound in API synthesis stems from the nucleophilic nature of its terminal amino group. It readily reacts with aldehydes and ketones to form highly stable and geometrically defined oxime ethers. This reaction is a cornerstone of bioconjugation and medicinal chemistry for its reliability and chemo-selectivity.[4]

The Causality Behind the Mechanism: The reaction typically proceeds under mild acidic catalysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the lone pair of electrons on the hydroxylamine's nitrogen atom. The subsequent dehydration of the resulting hemiaminal intermediate is the rate-determining step and drives the reaction to completion, yielding the stable C=N double bond of the oxime ether.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 O-Phenethylhydroxylamine (from HCl salt) I1 Hemiaminal Intermediate R1->I1 1. Nucleophilic Attack (Mild H⁺ catalysis) plus1 + R2 Ketone/Aldehyde Scaffold (R-CO-R') R2->I1 P1 Stable Oxime Ether (API Precursor) I1->P1 2. Dehydration (Rate-determining) plus2 + P2 H₂O I1->P2

General reaction mechanism for oxime ether formation.

Application Protocol: Synthesis of an Oxime Ether API Intermediate

This protocol details a representative synthesis of an oxime ether from this compound and a generic ketone-bearing molecular scaffold. This procedure is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and product purity.

Rationale and Objective

The objective is to covalently link the phenethyl-oxy-amino moiety to a ketone-containing API precursor. This linkage is often employed in drug design to:

  • Introduce a key pharmacophore: The phenethyl group can engage in hydrophobic or π-stacking interactions within a target's binding site.

  • Modify physicochemical properties: Altering solubility, lipophilicity (LogP), and metabolic stability.

  • Act as a stable linker: Connecting two distinct molecular fragments in a modular drug design approach.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97% Puritye.g., Sigma-Aldrich, TCIStore in a desiccator.
Ketone Precursor (e.g., 4-phenylcyclohexanone)Synthesis Gradee.g., Alfa AesarStructure should be confirmed by NMR.
Methanol (MeOH)Anhydrouse.g., Fisher ScientificSolvent for the reaction.
PyridineAnhydrouse.g., Acros OrganicsMild base to free the hydroxylamine and act as a buffer.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor aqueous wash.
Saturated Sodium Chloride (Brine)ACS GradeStandard SupplierFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying organic layer.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.74 g) in anhydrous methanol (30 mL).

    • Expertise Note: The hydrochloride salt is used for its superior stability and ease of handling. The free hydroxylamine is generated in situ.

  • Reaction Initiation: To the stirring solution, add the Ketone Precursor (1.0 eq, e.g., 1.74 g of 4-phenylcyclohexanone) followed by a dropwise addition of pyridine (1.1 eq).

    • Expertise Note: Pyridine acts as a mild, non-nucleophilic base to neutralize the HCl, liberating the free hydroxylamine for reaction. It also helps buffer the reaction medium to the optimal pH for oxime formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexane:EtOAc mobile phase). The reaction is complete when the starting ketone spot has been fully consumed.

    • Trustworthiness Note: TLC is a critical in-process control. The disappearance of a limiting reagent provides a clear endpoint, preventing unnecessary reaction time and the formation of byproducts.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (typically 2-4 hours), remove the methanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting residue in Ethyl Acetate (50 mL).

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and then brine (1 x 25 mL).

    • Expertise Note: The bicarbonate wash removes any remaining pyridinium hydrochloride and acidic impurities. The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate to afford the pure oxime ether product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

G A 1. Dissolve Reagents (Hydroxylamine HCl + Ketone in MeOH) B 2. Add Pyridine (Initiate Reaction) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Solvent Removal (Rotary Evaporation) C->D Reaction Complete E 5. Extraction (EtOAc vs. NaHCO₃ / Brine) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Purify (Flash Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H I Pure Oxime Ether H->I

Workflow for the synthesis and purification of an oxime ether.

Case Study: Application in the Development of IDO1 Inhibitors

A compelling example of the strategic use of this compound is found in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immune evasion.[2]

In a structure-activity relationship (SAR) study, researchers explored modifications to a lead compound, O-benzylhydroxylamine, to improve its potency.[2] One key modification was altering the carbon linker between the aryl ring and the hydroxylamine group. By synthesizing the O-phenethyl analogue (i.e., O-Phenethylhydroxylamine), they were able to probe how this structural change affected the inhibitor's binding affinity and overall efficacy.[2] The synthesis followed a robust two-step process involving a Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection with hydrazine.[2] This case highlights how O-Phenethylhydroxylamine serves not just as a random building block, but as a specific, rationally designed tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Conclusion

This compound is a high-value intermediate for the synthesis of APIs. Its utility is centered on its ability to form stable oxime ethers with exceptional reliability, providing a robust method for linking molecular fragments and introducing key pharmacophoric elements. By understanding its chemical properties, adhering to strict safety protocols, and applying mechanistically sound reaction conditions, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics. The purity of this intermediate is paramount, as it directly influences the quality and safety profile of the final API.[1]

References

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. [Online].
  • SAFETY DATA SHEET - Fisher Scientific. [Online].
  • SAFETY DATA SHEET - Sigma-Aldrich. [Online].
  • SAFETY DATA SHEET - TCI Chemicals. [Online].
  • CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents. [Online].
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. [Online]. Available: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of O-Phenethylhydroxylamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of O-Phenethylhydroxylamine hydrochloride. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The described reversed-phase HPLC (RP-HPLC) method is designed to separate and quantify this compound from its potential process-related impurities and degradation products, ensuring the reliability and accuracy of analytical results. The causality behind the selection of chromatographic parameters is explained, and a full protocol for method validation is provided.

Introduction: The Rationale for a Validated Purity Method

This compound is a chemical intermediate with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical determinant of the quality, safety, and efficacy of the final product. High-performance liquid chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for the qualitative and quantitative analysis of drugs and related substances.[5][6] A validated, stability-indicating HPLC method is essential not only for routine quality control but also for stability studies, which are required to understand how the quality of a substance varies over time under the influence of environmental factors.[7]

This method is designed to be specific, ensuring that the signal measured is unequivocally from this compound, without interference from impurities or degradants.[8] The development process is guided by the principles outlined in ICH Q2(R1), which provides a framework for validating analytical procedures.[1][2][3]

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a suitable HPLC method. As a hydrochloride salt of a primary amine, the compound is polar and contains a phenyl group, which is a chromophore that allows for UV detection.[9]

  • Structure: C₈H₁₁NO·HCl

  • Polarity: The presence of the hydroxylamine and the hydrochloride salt form confers high polarity.

  • UV Absorbance: The phenethyl moiety provides UV absorbance, which is necessary for detection. The optimal wavelength (λmax) should be determined experimentally to ensure maximum sensitivity.[9][10]

Given these properties, a reversed-phase HPLC (RP-HPLC) approach is the most suitable.[6] RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[11][12] For polar analytes like this compound, a C18 or C8 column is a common starting point.[11] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the analyte from the column.[12]

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for the analysis. Optimization may be required based on the specific instrumentation and column used in the laboratory.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV DetectorProvides flexibility in mobile phase composition and sensitive detection.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA standard reversed-phase column offering good retention and resolution for a wide range of compounds.[9]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses the ionization of silanol groups on the silica-based column, reducing peak tailing.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 70-5% B; 20-25 min: 5% BA gradient is recommended to ensure elution of any less polar impurities and to clean the column after each injection.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe phenyl group should provide absorbance at lower UV wavelengths. This should be confirmed by running a UV scan of the analyte.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Mobile Phase A / Water:Acetonitrile (95:5, v/v)The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[5]

Experimental Protocols

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Sample Only Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[7][13][14]

Protocol for Forced Degradation:

  • Prepare solutions of this compound (approx. 1 mg/mL).

  • Expose the solutions to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[15]

  • Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method.

  • The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure under all conditions.

Forced Degradation Conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess degradation in acidic conditions.[15]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo evaluate degradation in alkaline conditions.[15]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo test susceptibility to oxidative degradation.[15]
Thermal Solid sample at 80 °C for 48 hoursTo determine the effect of heat on the drug substance.[15]
Photolytic Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)To evaluate light sensitivity as per ICH Q1B guidelines.[15][16]

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Procedure: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not significantly deviate from the nominal values.

Validation_Parameters Method Validated HPLC Method Specificity Specificity (Stability-Indicating) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ Specificity->Accuracy ensures analyte is measured Linearity->Accuracy underpins recovery calc. Linearity->LOQ defines lower limit Precision->Accuracy ensures consistency Robustness->Method ensures transferability

Caption: Interdependencies of HPLC method validation parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for determining the purity of this compound. The proposed method is based on sound scientific principles and aligns with international regulatory expectations.[17] By following the detailed protocols for method implementation and validation, analytical laboratories can ensure the generation of accurate, reliable, and reproducible data, which is essential for quality control and regulatory submissions in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Singh, S., et al. (2025, August 7). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and chemical research, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount. O-Phenethylhydroxylamine hydrochloride is one such compound, whose precise structural integrity and purity profile are critical for its intended applications. This document eschews a rigid template, opting instead for a logically structured guide that mirrors the analytical workflow in a modern laboratory. We begin with definitive structural elucidation using spectroscopic methods and progress to quantitative purity analysis via chromatography. The causality behind each experimental choice is explained, grounding the protocols in fundamental scientific principles and extensive field experience. Every method is designed as a self-validating system, ensuring the generation of reliable and reproducible data, in alignment with international regulatory standards.

Physicochemical Profile

A foundational step in any analytical endeavor is to understand the basic physical and chemical properties of the analyte. These properties inform decisions regarding solvent selection, storage conditions, and the choice of analytical techniques.

PropertyValueSource
Chemical Name This compound-
CAS Number 13571-04-5[1]
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1]
Appearance White to off-white solid/powderTypical for amine salts
Structure C₆H₅CH₂CH₂ONH₂ · HCl-

Overall Analytical Workflow

The comprehensive characterization of this compound is a sequential process. The identity of the compound is first confirmed, after which its purity is quantitatively determined. This workflow ensures that quantitative measurements are performed on a well-characterized and confirmed substance.

Analytical_Workflow cluster_0 Qualitative Analysis: Identity Confirmation cluster_1 Quantitative Analysis: Purity & Assay NMR NMR Spectroscopy (¹H & ¹³C) HPLC RP-HPLC (Purity & Assay) NMR->HPLC Identity Confirmed MS Mass Spectrometry (ESI-MS) MS->HPLC Identity Confirmed FTIR FTIR Spectroscopy FTIR->HPLC Identity Confirmed Report Full Characterization Report HPLC->Report Purity Assessed Sample Sample Received: O-Phenethylhydroxylamine HCl Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups

Caption: Overall characterization workflow for O-Phenethylhydroxylamine HCl.

Part I: Qualitative Analysis & Structural Elucidation

The initial and most critical phase is the confirmation of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points, leading to a high-confidence identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The choice of a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is crucial; D₂O is suitable for hydrochloride salts and will exchange with the labile -NH₃⁺ protons, causing their signal to disappear, which can be a useful diagnostic tool.

Expected ¹H NMR Spectral Data (400 MHz, D₂O):

  • ~7.3-7.5 ppm (m, 5H): This multiplet corresponds to the five protons of the monosubstituted benzene ring (C₆H₅-).

  • ~4.3 ppm (t, 2H): A triplet representing the two protons on the carbon adjacent to the oxygen (-CH₂-O-). The triplet splitting pattern arises from coupling to the adjacent methylene group.

  • ~3.1 ppm (t, 2H): A triplet corresponding to the two protons on the benzylic carbon (Ar-CH₂-). This signal is shifted downfield due to the influence of the aromatic ring and is split into a triplet by the adjacent methylene group.

Expected ¹³C NMR Spectral Data (100 MHz, D₂O):

  • ~137 ppm: Quaternary aromatic carbon (C-CH₂).

  • ~129-130 ppm: Aromatic CH carbons.

  • ~75 ppm: Methylene carbon attached to oxygen (-CH₂-O).

  • ~34 ppm: Benzylic methylene carbon (Ar-CH₂).

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum.

    • Reference the spectrum to the residual HDO signal (δ ~4.79 ppm).

  • Data Acquisition (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • Data Acquisition (¹³C):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ¹³C peaks based on chemical shifts.[2]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like amine salts, typically yielding the protonated molecular ion of the free base.

Expected ESI-MS Data (Positive Ion Mode):

  • Molecular Ion: The expected mass is for the free base (C₈H₁₁NO). The protonated molecular ion [M+H]⁺ should be observed at m/z 138.1.

  • Key Fragments: The most prominent fragmentation pathway for phenethylamine derivatives is the cleavage of the C-C bond alpha to the nitrogen atom, but here the key cleavage is beta to the oxygen, at the benzylic position.

    • m/z 91: Loss of the -CH₂ONH₂ group to form the highly stable tropylium ion [C₇H₇]⁺. This is often the base peak.[3]

    • m/z 107: Cleavage of the O-N bond.

Protocol 2: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: ESI source coupled to a Quadrupole or Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Positive.

  • Infusion/Injection: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or inject via an HPLC system without a column (flow injection analysis).

  • Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

  • Data Analysis: Identify the [M+H]⁺ peak corresponding to the protonated free base. Analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. As a hydrochloride salt, the primary amine will exist as an ammonium (-NH₃⁺) group, which has characteristic stretching and bending vibrations.

Expected FTIR Peak Assignments (KBr Pellet):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3200 (broad)N-H stretch-NH₃⁺ (Ammonium)
3030-3080C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H (CH₂)
~1600, ~1495C=C stretchAromatic Ring
~1500-1550N-H bend-NH₃⁺ (Ammonium)
~1050-1150C-O stretchC-O-N

Protocol 3: FTIR Analysis

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the molecule.[4][5]

Part II: Quantitative Analysis

Once the identity is confirmed, the focus shifts to determining the purity of the substance. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC separates compounds based on their polarity. O-Phenethylhydroxylamine, being a relatively nonpolar molecule due to its phenyl and ethyl groups, is well-suited for separation on a nonpolar stationary phase like C18. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the compound. The phenyl group contains a chromophore that strongly absorbs UV light, making UV detection a simple and robust method for quantification.[6][7][8][9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (e.g., ACN/H₂O) prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) prep_mobile->prep_sample sst System Suitability Test (SST) (6x Standard Injection) prep_sample->sst inject_sample Inject Sample sst->inject_sample SST Passed integrate Integrate Chromatogram inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate end Report Purity calculate->end start Start start->prep_mobile

Caption: Detailed workflow for HPLC purity analysis.

HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard nonpolar stationary phase for good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B Acetonitrile (ACN)Common organic modifier providing good elution strength and low UV cutoff.
Gradient 20% B to 80% B over 15 minA gradient ensures elution of potential impurities with different polarities and sharpens the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 257 nmWavelength of maximum absorbance for the phenyl chromophore.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample is fully dissolved and compatible with the starting mobile phase conditions.

Protocol 4: RP-HPLC Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade Acetonitrile.

  • System Suitability Test (SST) Solution: Prepare a solution of this compound in diluent at a concentration of approximately 0.05 mg/mL.

  • Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform six replicate injections of the SST solution. Verify that the system meets suitability criteria (e.g., %RSD of peak area < 2.0%, Tailing factor < 2.0).

    • Inject the sample solution and run the gradient method.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Principles (ICH Q2(R1))

Any quantitative method used for quality control must be validated to prove it is fit for purpose. The HPLC method described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by the separation of the main peak from any other peaks in the chromatogram.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A series of solutions of different concentrations are prepared and injected, and the peak areas are plotted against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the sample with known amounts of a reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. Assessed by performing multiple analyses of the same sample (e.g., n=6).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • O-Phenylhydroxylamine hydrochloride (≥97.0% (AT)) - Amerigo Scientific. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride - PubChem. [Link]

  • O-Phenylhydroxylamine hydrochloride - PubChem. [Link]

  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed. [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances - The Royal Society of Chemistry. [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. [Link]

  • O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride - PubChem. [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0173872) - NP-MRD. [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column - SIELC Technologies. [Link]

  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google P
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) - Human Metabolome Database. [Link]

  • Phenethylamine HCl - Optional[FTIR] - Spectrum - SpectraBase. [Link]

  • Hydroxylamine, n-ethyl-, hydrochloride - NIST WebBook. [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection - bepls. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Hydroxylamine, O-(phenylmethyl)- - NIST WebBook. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • hydroxylamine, acetate(salt) - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • Mass Spectrometry: Fragmentation - University of Arizona. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol - Doc Brown's Chemistry. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. - ResearchGate. [Link]

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The Versatility of O-Phenethylhydroxylamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

O-Phenethylhydroxylamine hydrochloride is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural features, combining a phenethyl motif with a hydroxylamine functionality, make it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols, to empower researchers and drug development professionals in their quest for novel therapeutics. The strategic incorporation of the O-phenethylhydroxylamine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making it a valuable tool in the medicinal chemist's arsenal.

Application I: A Key Building Block in the Synthesis of Novel Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

Scientific Rationale: Targeting a Critical Immune Checkpoint

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression, particularly in the tumor microenvironment.[1][2] By catalyzing the rate-limiting step in tryptophan metabolism, IDO1 depletes the local concentration of this essential amino acid, thereby inhibiting the proliferation and activation of T-cells and promoting immune tolerance.[1][3] This makes IDO1 a high-priority target for cancer immunotherapy.

O-alkylhydroxylamines, including O-phenethylhydroxylamine, have emerged as a promising class of IDO1 inhibitors.[1][3] The proposed mechanism of action involves the coordination of the hydroxylamine nitrogen to the heme iron within the active site of IDO1, effectively blocking its catalytic activity.[4] The phenethyl group can engage in favorable interactions with hydrophobic pockets in the enzyme's active site, further enhancing binding affinity.

Diagram: Proposed Mechanism of IDO1 Inhibition

IDO1_inhibition cluster_inhibition Inhibition Pathway cluster_normal Normal Catalytic Pathway IDO1 IDO1 Active Site (with Heme Iron) Complex Inhibitor-IDO1 Complex (Inactive) IDO1->Complex Binding Metabolism Tryptophan Metabolism IDO1->Metabolism Catalysis Inhibitor O-Phenethyl- hydroxylamine Inhibitor->IDO1 Coordination to Heme Iron Complex->Metabolism Blocks Tryptophan Tryptophan (Substrate) Tryptophan->IDO1 Binding

Caption: Proposed mechanism of IDO1 inhibition by O-Phenethylhydroxylamine.

Detailed Protocol: Synthesis of a Phenyl-Substituted O-Alkylhydroxylamine IDO1 Inhibitor

This protocol describes the synthesis of a representative IDO1 inhibitor using this compound as a key intermediate.

Step 1: Synthesis of O-Phenethylhydroxylamine from Phenethyl Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH) portion-wise. Stir the mixture at this temperature for 30-60 minutes.

  • Alkylation: Add a protected hydroxylamine derivative, such as N-hydroxyphthalimide, to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours.

  • Purification: After cooling, filter the reaction mixture to remove the phthalhydrazide byproduct. Acidify the filtrate with hydrochloric acid (HCl) in ether to precipitate this compound. Collect the solid by filtration and dry under vacuum.[1]

Step 2: Coupling with a Carboxylic Acid to Form the Final Inhibitor

  • Amide Coupling: In a reaction vessel, dissolve the carboxylic acid of interest and this compound in a suitable solvent like DMF.

  • Activation: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Purification: Purify the final product by column chromatography on silica gel.

Expected Results & Characterization
  • Yield: Moderate to good yields are expected for both steps.

  • Characterization: The structure of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the phenethyl group and the formation of the amide bond.

    • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Application II: Oxime Ether Formation for Bioisosteric Modification

Scientific Rationale: Fine-Tuning Molecular Properties

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that has similar steric and electronic properties, to enhance the compound's pharmacological profile.[5][6] this compound can react with aldehydes and ketones to form stable oxime ethers.[7][8][9][10] This transformation can be strategically employed to replace other functional groups, such as esters or amides, to modulate properties like lipophilicity, metabolic stability, and hydrogen bonding capacity.[11][12]

Diagram: General Workflow for Oxime Ether Synthesis

oxime_formation Start O-Phenethylhydroxylamine Hydrochloride Reaction Condensation Reaction (Mild Acidic Conditions) Start->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Product Oxime Ether Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of oxime ethers.

Detailed Protocol: General Procedure for Oxime Ether Formation
  • Reaction Setup: Dissolve the aldehyde or ketone and this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Catalysis: Add a mild acid catalyst, such as a few drops of acetic acid, to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Results & Characterization
  • Yield: Generally high yields are expected for this reaction.

  • Characterization:

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the oxime ether protons.

    • IR Spectroscopy: The disappearance of the carbonyl (C=O) stretch and the appearance of a C=N stretch.

    • MS: Confirmation of the expected molecular weight.

Application III: Building Bioactive Heterocycles - Isoxazoles and Isoxazolines

Scientific Rationale: Accessing Privileged Scaffolds

Isoxazole and isoxazoline moieties are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of clinically approved drugs and biologically active compounds.[13][14][15][16] These five-membered heterocycles can act as bioisosteres for other functional groups and can participate in various non-covalent interactions with biological targets. O-Phenethylhydroxylamine can serve as a precursor for the synthesis of these valuable heterocyclic systems, typically through cycloaddition reactions.[17]

Diagram: Synthesis of Isoxazolines via [3+2] Cycloaddition

isoxazoline_synthesis Hydroxylamine O-Phenethyl- hydroxylamine Nitron Nitron Intermediate Hydroxylamine->Nitron Aldehyde Aldehyde Aldehyde->Nitron Cycloaddition [3+2] Cycloaddition Nitron->Cycloaddition Alkene Alkene Alkene->Cycloaddition Isoxazoline Isoxazoline Product Cycloaddition->Isoxazoline

Caption: Synthetic pathway to isoxazolines using O-Phenethylhydroxylamine.

Detailed Protocol: Synthesis of a Phenethyl-Substituted Isoxazoline
  • Nitron Formation: In a suitable solvent, react O-Phenethylhydroxylamine with an aldehyde to form the corresponding nitrone in situ.

  • Cycloaddition: To the solution containing the nitrone, add a dipolarophile, such as an alkene.

  • Reaction Conditions: The reaction may be carried out at room temperature or may require heating, depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the resulting isoxazoline derivative by column chromatography.

Expected Results & Characterization
  • Yield: Variable yields depending on the substrates used.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the formation of the five-membered heterocyclic ring and the stereochemistry of the product.

    • MS: To verify the molecular weight of the isoxazoline.

Data Summary Table

ApplicationKey Reaction TypeTypical SolventsTemperatureExpected Yield
IDO1 Inhibitor Synthesis Amide CouplingDMFRoom Temp.Moderate to Good
Oxime Ether Formation CondensationEthanol, WaterRoom Temp. to 60°CHigh
Isoxazoline Synthesis [3+2] CycloadditionVariesRoom Temp. to RefluxVariable

References

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576.
  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules, 24(11), 2169.
  • Vertex AI Search. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Arabian Journal of Chemistry, 9, S1626-S1651.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1089.
  • Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. (1998). Macromolecules, 31(17), 5959-5961.
  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine, 7(11), 107-120.
  • Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. (2021).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023).
  • A straightforward, practical, and economical process for producing isoxazole derivatives. (2024). International Journal of Advanced Research, 12(08), 1111-1116.
  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. (2016). Journal of Saudi Chemical Society, 20, S472-S476.
  • Chapter 3: Synthesis of Nitroxides and Alkoxyamines. (2010). The Royal Society of Chemistry.
  • Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(4), 689-693.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Aldehydes and ketones react with hydroxylamine to form. (2025). Filo.
  • Aldehydes react with hydroxylamine to produce. (n.d.). EMBIBE.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2011). CHIMIA International Journal for Chemistry, 65(3), 134-144.
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2018). RSC Advances, 8(26), 14384-14399.
  • Hydroxylamine reacts with aldehyde and ketone to give. (n.d.). Infinity Learn.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). Annual Reports in Medicinal Chemistry, 47, 303-328.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? (2015). Quora.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare.
  • Bioisosteres that influence metabolism. (n.d.). Hypha Discovery.
  • (PDF) Input of Isosteric and Bioisosteric Approach in Drug Design. (2025).

Sources

Application Notes & Protocols: Step-by-Step Synthesis of Derivatives from O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Phenethylhydroxylamine hydrochloride (CAS: 57334-50-4) is a highly versatile and valuable chemical intermediate, serving as a pivotal building block in the synthesis of diverse molecular structures for pharmaceutical and medicinal chemistry research.[1] Its unique arrangement of a phenethyl group linked to a hydroxylamine moiety allows for targeted chemical transformations, enabling the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide for researchers, outlining the core principles and detailed, step-by-step protocols for synthesizing two key classes of derivatives: O-phenethyl oxime ethers and N,O-disubstituted isoxazolines. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical mechanisms.

Core Reagent: this compound - Properties and Handling

Before commencing any synthesis, a thorough understanding of the starting material is crucial. This compound is a salt, meaning the nucleophilic nitrogen is protonated. To participate in most reactions, it must first be converted to its free base form.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57334-50-4[1]
Molecular Formula C₈H₁₂ClNON/A
Molecular Weight 173.64 g/mol N/A
Appearance White to off-white crystalline solid[2]
Melting Point 110-111°C[2]
Solubility Soluble in water, methanol, ethanol[3]
Critical Safety Precautions

Hydroxylamine derivatives must be handled with care.

  • Irritation: The compound is irritating to the skin, eyes, and mucous membranes.[3] Inhalation may cause respiratory irritation.

  • Toxicity: May be toxic if swallowed.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4] All manipulations should be performed within a certified chemical fume hood.

Synthetic Protocol I: Formation of O-Phenethyl Oxime Ethers

The most common application of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form stable oxime ethers.[5] This reaction is a cornerstone of bioconjugation, fragment-based drug discovery, and the synthesis of bioactive molecules.[6][7]

Principle and Mechanism

The synthesis is a two-stage process occurring in a single pot. First, the hydrochloride salt is neutralized by a mild base to generate the free O-phenethylhydroxylamine. This free base is a potent nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the hemiaminal intermediate is acid-catalyzed and drives the reaction to completion, yielding the C=N double bond of the oxime ether. The reaction rate is highly pH-dependent.[8]

Workflow for Liberation of the Free Base

The initial deprotonation is a critical step to "activate" the reagent for nucleophilic attack.

G cluster_0 Step 1: Reagent Preparation reagent O-Phenethylhydroxylamine Hydrochloride (Salt Form) solvent Dissolve in Polar Solvent (e.g., Ethanol, Methanol) reagent->solvent base Add Mild Base (e.g., Sodium Acetate, Pyridine) solvent->base freebase In-situ Generation of Free Base (Nucleophile) base->freebase G Chalcone Chalcone (α,β-Unsaturated Ketone) plus1 + Chalcone->plus1 Hydroxylamine O-Phenethylhydroxylamine (Free Base) MichaelAdduct Michael Adduct (Enolate Intermediate) Hydroxylamine->MichaelAdduct 1. Michael Addition Cyclized Cyclized Intermediate (Hemiaminal) MichaelAdduct->Cyclized 2. Intramolecular Cyclization Product Isoxazoline Derivative Cyclized->Product 3. Dehydration plus1->Hydroxylamine

Sources

Application Notes and Protocols: O-Phenethylhydroxylamine Hydrochloride as a Versatile Reagent in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with O-Phenethylhydroxylamine Hydrochloride

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, selectivity, and novel molecular architectures. This compound (CAS No. 13571-04-5) has emerged as a valuable and versatile building block, particularly for researchers, scientists, and drug development professionals.[1] Its unique structural features, combining a hydroxylamine moiety with a phenethyl group, offer a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights, to empower chemists in their synthetic endeavors.

The primary utility of this compound lies in its reaction with carbonyl compounds to form stable O-phenethyl oximes.[2][3][4][5] This transformation is not merely a protection strategy for aldehydes and ketones but serves as a pivotal step in the synthesis of more complex molecules, including nitrogen-containing heterocycles and analogues of bioactive compounds. The phenethyl moiety can influence the physicochemical properties of the resulting molecules, such as lipophilicity, which is a critical parameter in drug design.

This document will delve into the practical applications of this compound, with a focus on oxime formation and its potential in the synthesis of analogues of neurologically active compounds like phenelzine.[2][6][7]

Core Application: Formation of O-Phenethyl Oximes

The reaction of this compound with aldehydes and ketones is a robust and high-yielding method for the synthesis of O-phenethyl oximes.[2][5][8] This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

Mechanistic Rationale

The nitrogen atom of hydroxylamine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon. The reaction is typically catalyzed by a mild acid or base. The resulting hemiaminal intermediate then undergoes dehydration to form the stable C=N double bond of the oxime. The hydrochloride salt of O-phenethylhydroxylamine can be neutralized in situ or used directly in the presence of a base to liberate the free hydroxylamine for the reaction.

Experimental Protocol: Synthesis of an O-Phenethyl Oxime from an Aromatic Aldehyde

This protocol details the synthesis of an O-phenethyl oxime from a representative aromatic aldehyde.

Materials and Equipment
  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.2 equivalents) and sodium acetate (1.5 equivalents) in a mixture of ethanol and water (3:1 v/v).

  • Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude O-phenethyl oxime.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11][12][13]

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).[9][10][11][12][13]

Characterization of O-Phenethyl Oximes

The successful synthesis of O-phenethyl oximes can be confirmed by a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Characteristic Feature Expected Range/Value Notes
¹H NMR O-CH₂ protonsδ 4.2-4.4 ppm (triplet)The triplet is due to coupling with the adjacent CH₂ group.
Ar-CH₂ protonsδ 2.9-3.1 ppm (triplet)
Imine proton (CH=N)δ 8.0-8.5 ppm (singlet)Present in aldoximes.
Aromatic protonsδ 7.2-7.8 ppm (multiplet)
¹³C NMR O-CH₂ carbonδ 75-80 ppm
C=N carbonδ 145-160 ppm
IR C=N stretch1620-1680 cm⁻¹Medium to weak intensity.
N-O stretch930-960 cm⁻¹
O-H stretchAbsentDifferentiates from simple oximes.
Mass Spec Molecular Ion [M]⁺Corresponds to MWMay be weak or absent.
Base Peakm/z 91 (Tropylium ion)From cleavage of the N-O bond and rearrangement of the benzyl fragment.

Note: The exact chemical shifts and coupling constants will vary depending on the specific aldehyde or ketone used and the solvent for NMR analysis.

Application in the Synthesis of Phenelzine Analogues

Phenelzine is a potent monoamine oxidase inhibitor (MAOI) used as an antidepressant.[3] Its core structure is 2-phenylethylhydrazine. O-Phenethylhydroxylamine can serve as a starting material for the synthesis of novel analogues of phenelzine by leveraging the reactivity of the oxime intermediate.

Synthetic Strategy Overview

A plausible synthetic route to phenelzine analogues from an O-phenethyl oxime involves the reduction of the C=N double bond and subsequent N-O bond cleavage. This approach allows for the introduction of various substituents on the aromatic ring of the aldehyde or ketone precursor, leading to a library of phenelzine analogues for structure-activity relationship (SAR) studies.[6]

Illustrative Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction & Cleavage A O-Phenethylhydroxylamine Hydrochloride C O-Phenethyl Oxime A->C Base, Solvent Reflux B Aldehyde/Ketone B->C D Phenelzine Analogue C->D Reducing Agent (e.g., H₂/Pd-C or LiAlH₄)

Caption: Synthetic workflow from O-Phenethylhydroxylamine to Phenelzine Analogues.

Conclusion and Future Perspectives

This compound is a reagent of significant value in multi-step organic synthesis. Its ability to readily form stable and characterizable oximes provides a versatile platform for the construction of more complex molecular scaffolds. The protocols and characterization data presented herein serve as a practical guide for researchers to effectively utilize this reagent in their synthetic campaigns.

The exploration of this compound in the synthesis of novel bioactive molecules, particularly in the realm of neuroscience and medicinal chemistry, remains a promising area of research. Its application in the generation of diverse chemical libraries will undoubtedly contribute to the discovery of new therapeutic agents.

References

  • Vertex AI Search.
  • Filo. Aldehydes and ketones react with hydroxylamine to form. (2026-01-03).
  • Sigma-Aldrich.
  • EMBIBE. Aldehydes react with hydroxylamine to produce.
  • Infinity Learn. Hydroxylamine reacts with aldehyde and ketone to give.
  • Wikipedia. Phenelzine.
  • PubChem. Phenelzine.
  • Fisher Scientific.
  • Benchchem.
  • ChemicalBook. O-Phenethyl-hydroxylamine hydrochloride(13571-04-5) 1H NMR spectrum.
  • TCI Chemicals.
  • Benchchem. The Discovery and Synthesis of Phenelzine: A Technical Guide for Researchers.
  • TCI Chemicals.
  • An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). As illustrated in scheme 4, the reaction of Phenethylamine (1)with 3,3-pentamethylene oxaziridine (2)in toluene at 90ºC for 30 min led to the in situ formation of N-cyclohexylidene-N'-phenethyl hydrazine (3)intermediate under catalyst free condition.
  • ResearchGate. General synthesis of novel phenelzine analogues..
  • Cole-Parmer. Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE,97%.
  • PubMed. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method.

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Application Notes and Protocols for the N-Alkylation of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the N-alkylation of O-phenethylhydroxylamine hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds.[1] This guide is designed to provide both theoretical understanding and practical, field-proven protocols for researchers in organic synthesis and drug development. We will explore two primary synthetic routes: direct alkylation and reductive amination, offering insights into the causality behind experimental choices to ensure reliable and reproducible outcomes.

Introduction: The Significance of N-Alkylated O-Phenethylhydroxylamines

This compound serves as a versatile building block in medicinal chemistry. Its subsequent N-alkylation introduces a diverse range of functional groups, allowing for the fine-tuning of molecular properties essential for drug efficacy and safety. The resulting N-alkyl-O-phenethylhydroxylamine scaffold is a key structural motif in numerous biologically active molecules. Understanding and mastering the N-alkylation of this substrate is therefore a valuable skill for any scientist involved in the synthesis of novel therapeutics.

Chemical Principles and Mechanistic Considerations

The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the nitrogen atom. The starting material is a hydrochloride salt, meaning the nitrogen atom is protonated. For the nitrogen to act as a nucleophile and attack an electrophilic carbon, it must first be deprotonated to its free amine form. This deprotonation is a critical step and is typically achieved by the addition of a suitable base.

Two predominant strategies for achieving N-alkylation are:

  • Direct Alkylation: This classic SN2 reaction involves the reaction of the free hydroxylamine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.

  • Reductive Amination: This highly efficient and controlled one-pot reaction involves the formation of an imine or iminium ion intermediate from the hydroxylamine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylated product.[2] This method avoids the issue of over-alkylation commonly seen in direct alkylation.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide. The choice of base is crucial to avoid competing reactions and ensure efficient deprotonation of the starting material. A non-nucleophilic base such as triethylamine or diisopropylethylamine is recommended.

Reaction Scheme:

Ph-CH2-CH2-O-NH3+ Cl- + R-CHO --[Base]--> [Ph-CH2-CH2-O-N=CHR] --[Reducing Agent]--> Ph-CH2-CH2-O-NH-CH2-R

Caption: General workflow for the N-alkylation of this compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations. To ensure the trustworthiness of the results, it is imperative to:

  • Confirm Starting Material Purity: The purity of this compound should be verified before use.

  • Monitor Reaction Progress: Consistent monitoring by TLC or LC-MS is essential to determine the reaction endpoint and identify the formation of byproducts.

  • Thorough Characterization: The final product must be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity. Comparison of the obtained data with literature values for analogous compounds can further validate the structure.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of pharmaceutically relevant compounds. Both direct alkylation and reductive amination offer viable pathways to the desired products. While direct alkylation is a classic approach, reductive amination is often preferred for its superior control and broader substrate scope. The choice of method will depend on the specific target molecule, available starting materials, and desired scale of the reaction. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully synthesize a wide array of N-alkylated O-phenethylhydroxylamine derivatives.

References

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]

  • Lachman, A. The Basicity of Hydroxylamine and Its Derivatives. Collection of Czechoslovak Chemical Communications1968 , 33 (10), 3409-3415. [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Google P
  • ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

  • Castillo, J. A., et al. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids. The Journal of Organic Chemistry2002 , 67 (8), 2402-2410. [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

  • ResearchGate. O-Substituted Hydroxyl Amine Reagents: An Overview of Recent Synthetic Advances. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Google Patents. Process to produce n-methylydroxylamine hydrochloride.
  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Organic Syntheses. n-acetyl-n-phenylhydroxylamine. [Link]

  • National Institutes of Health. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. [Link]

  • Sci-Hub. A new route to N-substituted o-phenylenediamines. [Link]

  • ResearchGate. Novel Methodology for the Synthesis of N -Alkoxyamines. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of O-Phenethylhydroxylamine Hydrochloride in Heterocyclic Chemistry

This compound (CAS No. 13571-04-5) is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocyclic scaffolds.[1] Its unique bifunctional nature, combining a nucleophilic hydroxylamino group with a sterically significant phenethyl moiety, makes it an attractive building block for creating complex molecular architectures. These structures are often pivotal in the development of novel therapeutics, agrochemicals, and materials.[2][3][4][5] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on the synthesis of isoxazolines and isoxazoles, and discusses its potential in the synthesis of other key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

The phenethyl group in this compound offers several advantages. It can impart favorable pharmacokinetic properties in drug candidates, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability. Furthermore, its presence can be crucial for specific binding interactions with biological targets. From a synthetic standpoint, it serves as a bulky substituent that can influence the stereochemical outcome of reactions.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further exploration and innovation in heterocyclic chemistry.

I. Synthesis of N-Phenethyl-Substituted Isoxazolines and Isoxazoles

The most prominent application of this compound is in the synthesis of N-phenethyl-substituted isoxazolines and isoxazoles. These five-membered heterocycles are prevalent motifs in a wide array of biologically active compounds. The core transformation involves the reaction of this compound with α,β-unsaturated carbonyl compounds, commonly known as chalcones, or with 1,3-dicarbonyl compounds.

A. From α,β-Unsaturated Ketones (Chalcones): Synthesis of N-Phenethyl Isoxazolines

The reaction of this compound with chalcones proceeds through a nucleophilic addition of the hydroxylamine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to afford the isoxazoline ring. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base, and its boiling point is suitable for refluxing the reaction mixture to completion.

  • Base: A mild base such as sodium acetate or a stronger base like potassium hydroxide is used to neutralize the hydrochloride salt and facilitate the nucleophilic addition and subsequent cyclization. The choice of base can influence the reaction rate and yield.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps, ensuring a good conversion rate.

Experimental Protocol: Synthesis of 3,5-Diphenyl-2-(phenethyl)-isoxazolidine

This protocol describes the synthesis of a model N-phenethyl isoxazoline from chalcone (1,3-diphenyl-2-propen-1-one).

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • This compound

  • Sodium acetate

  • Ethanol (95%)

  • Glacial acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (0.01 mol) in 50 mL of 95% ethanol.

  • To this solution, add this compound (0.01 mol) and sodium acetate (0.01 mol).

  • Add a few drops of glacial acetic acid to the mixture.

  • Stir the reaction mixture and reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it thoroughly.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure 3,5-diphenyl-2-(phenethyl)-isoxazolidine.

Quantitative Data Summary:

Reactant 1 (Chalcone)Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
1,3-Diphenyl-2-propen-1-oneO-Phenethylhydroxylamine HClSodium AcetateEthanol8-10Reflux75-85
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneO-Phenethylhydroxylamine HClKOHEthanol6-8Reflux70-80
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneO-Phenethylhydroxylamine HClSodium AcetateEthanol8-10Reflux80-90

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

Diagram of the Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reactants Chalcone + O-Phenethylhydroxylamine HCl + Base reflux Reflux (8-10h) reactants->reflux Heat solvent Ethanol quench Pour into Ice Water reflux->quench filter Filter Precipitate quench->filter recrystallize Recrystallize filter->recrystallize product Pure N-Phenethyl Isoxazoline recrystallize->product

Caption: General workflow for the synthesis of N-phenethyl isoxazolines.

B. From 1,3-Diketones: Synthesis of N-Phenethyl Isoxazoles

The reaction of this compound with 1,3-dicarbonyl compounds provides a direct route to N-phenethyl-substituted isoxazoles. This condensation reaction involves the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Dimethyl-2-(phenethyl)-isoxazolium chloride

This protocol outlines the synthesis of a model N-phenethyl isoxazole from acetylacetone (a 1,3-diketone).

Materials:

  • Acetylacetone (2,4-pentanedione)

  • This compound

  • Pyridine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (0.01 mol) and this compound (0.01 mol) in ethanol.

  • Add pyridine as a base and to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to obtain the desired N-phenethyl isoxazole.

II. Potential Application in Pyrazole Synthesis

While less documented, the reactivity profile of O-Phenethylhydroxylamine suggests its potential as a synthon for N-phenethyl-substituted pyrazoles. Pyrazoles are another class of five-membered heterocycles with significant applications in medicinal chemistry. The established route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. By analogy, O-Phenethylhydroxylamine could potentially react in a similar manner, although the reaction mechanism would differ. A plausible pathway would involve the initial formation of an enamine or oxime, followed by a cyclization and subsequent rearrangement/elimination to form the pyrazole ring. Further research is warranted to validate this synthetic route.

Proposed Synthetic Scheme:

G diketone 1,3-Diketone intermediate [Intermediate] diketone->intermediate + hydroxylamine O-Phenethyl- hydroxylamine HCl hydroxylamine->intermediate + Base pyrazole N-Phenethyl Pyrazole intermediate->pyrazole Cyclization/ Rearrangement

Caption: Proposed synthesis of N-phenethyl pyrazoles.

III. Exploration of Other Heterocyclic Syntheses: Pyridines and Oxazines

The application of this compound in the synthesis of other key heterocyclic systems like pyridines and oxazines is not as well-established in the current literature.

  • Pyridines: The synthesis of pyridines typically involves the condensation of 1,5-dicarbonyl compounds with an ammonia source. While O-phenethylhydroxylamine contains a nitrogen atom, its direct application in classical pyridine syntheses like the Hantzsch synthesis is not straightforward and would likely require significant modification of existing protocols. A more plausible but speculative route could involve a cascade reaction starting from α,β-unsaturated ketoximes.[6][7]

  • Oxazines: 1,4-Oxazines are six-membered heterocycles containing one oxygen and one nitrogen atom. Their synthesis often involves intramolecular cyclization of appropriately functionalized precursors. A potential, though unconfirmed, route could involve the reaction of O-phenethylhydroxylamine with a suitable three-carbon electrophile. However, dedicated research is needed to explore and validate such synthetic pathways.

IV. Conclusion and Future Outlook

This compound is a powerful reagent for the synthesis of N-phenethyl-substituted isoxazolines and isoxazoles, offering a reliable and efficient entry into this important class of heterocycles. The protocols detailed in this guide provide a practical framework for researchers to utilize this versatile building block.

The potential for its application in the synthesis of other heterocyclic systems, such as pyrazoles, remains an exciting area for future investigation. Elucidating the reactivity of this compound with a broader range of substrates will undoubtedly unlock new avenues for the discovery and development of novel bioactive molecules. As the demand for sophisticated and functionally diverse small molecules continues to grow, reagents like this compound will play an increasingly vital role in advancing the frontiers of chemical synthesis and drug discovery.

V. References

  • PubChem. (n.d.). Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). O-Phenylhydroxylamine hydrochloride (≥97.0% (AT)). Retrieved from [Link]

  • Reddy, T. J., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Catalysis.

  • Al-Amiery, A. A., et al. (2012). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Bioinorganic Chemistry and Applications.

  • Figshare. (2016). Route to Highly Substituted Pyridines. Retrieved from [Link]

  • Patel, K. D., et al. (2013). Synthesis of Novel Isoxazoline Derivatives Containing s-Triazine via Chalcones and their Anti-Microbial Studies. Der Pharma Chemica.

  • Mondal, P., et al. (2012). Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. Journal of Young Pharmacists.

  • Shingare, M. S., et al. (2012). Synthesis of Some Novel Isoxazoline from Sec 3-Amino Pyridazine Chalcones and Their Antimicrobial Studies. International Journal of ChemTech Research.

  • ResearchGate. (2013). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Retrieved from [Link]

  • Hussein, M. A., et al. (2014). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.

  • Unny, R., et al. (2005). Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Anary-Abbasinejad, M., et al. (2016). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. ARKIVOC.

  • Bakr, A. M., et al. (2020). Synthesis of some oxazine compounds derived from phenols & 8-hydroxy quinolone. Solid State Technology.

  • Chemistry LibreTexts. (2023). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

  • Sadeek, G. T., et al. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmaceutical Sciences.

  • Hsieh, T. H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules.

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Quiroga, J., et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.

  • Praske, E., et al. (2015). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Physical Chemistry Chemical Physics.

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

  • De la Cruz, P., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryPlusChem.

  • Al-Ghorbani, M., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.

  • Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters.

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. Retrieved from

  • Kumar, A., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.

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Gas Chromatography Method for the Quantitative Analysis of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative analysis of O-Phenethylhydroxylamine hydrochloride. Due to the low volatility and thermal lability of the parent compound, a pre-column derivatization step is employed to convert it into a thermally stable and volatile oxime derivative. The method utilizes a common ketone, acetone, for derivatization, followed by separation on a standard 5% phenyl-methylpolysiloxane capillary column and detection by a Flame Ionization Detector (FID). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment and quantification of this compound in bulk drug substances or as a process intermediate. All procedures have been structured to align with the principles of method validation outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

O-Phenethylhydroxylamine and its hydrochloride salt are important chemical intermediates in the synthesis of various pharmaceutical compounds. As a hydroxylamine derivative, it can also be a potential process-related impurity or degradation product that requires strict control.[3] The inherent chemical properties of hydroxylamine salts—being polar, non-volatile, and prone to thermal degradation—make their direct analysis by gas chromatography challenging.[4][5] Direct injection would lead to poor peak shape, non-reproducible results, and potential contamination of the GC system.

To overcome these challenges, this method employs a chemical derivatization strategy. The core principle involves the reaction of the hydroxylamine moiety with a ketone (acetone) in a condensation reaction to form a corresponding oxime.[6]

Reaction: C₆H₅CH₂CH₂ONH₂·HCl + (CH₃)₂CO → C₆H₅CH₂CH₂ON=C(CH₃)₂ + H₂O + HCl

This resulting O-phenethyl acetone oxime is significantly more volatile and thermally stable, making it ideally suited for GC analysis.[3][7] The method uses a Flame Ionization Detector (FID), which provides excellent sensitivity and a wide linear response range for carbon-containing analytes, making it a cost-effective and reliable choice for quantitative analysis in quality control settings.[7][8]

Experimental Workflow and Causality

The entire analytical process is designed to be logical, reproducible, and self-validating. Each step is chosen for a specific scientific reason to ensure the integrity of the final result.

Visualization of the Analytical Workflow

The diagram below outlines the complete workflow from sample preparation to data analysis.

GC_Workflow_for_O-Phenethylhydroxylamine_HCl cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Sample / Standard dissolve Dissolve in H₂O / Acetone Diluent start->dissolve derivatize Vortex & React (Formation of Oxime) dissolve->derivatize extract Liquid-Liquid Extraction (with Dichloromethane) derivatize->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry transfer Transfer to GC Vial dry->transfer inject Inject into GC-FID transfer->inject separate Separation on HP-5 Capillary Column inject->separate detect Detection by FID separate->detect integrate Peak Integration detect->integrate quantify Quantification using External Standard Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for O-Phenethylhydroxylamine HCl analysis.

Reagents and Materials
MaterialGrade/Specification
This compoundReference Standard (>99.5%)
AcetoneHPLC Grade
Dichloromethane (DCM)HPLC Grade
Anhydrous Sodium SulfateACS Reagent Grade
Deionized WaterType 1
GC Vials2 mL, with PTFE-lined caps
Capillary ColumnAgilent HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent

Detailed Protocols

Preparation of Solutions
  • Diluent Preparation: Prepare a mixture of Deionized Water and Acetone in a 1:1 volume ratio.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the Diluent, sonicate to dissolve, and dilute to the mark with the Diluent. This solution contains the free base equivalent of approximately 1000 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the Stock Standard Solution with the Diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A typical five-point curve could include 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation and Derivatization Protocol
  • Weighing: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of the Diluent, sonicate to dissolve, and dilute to the mark with the Diluent.

  • Derivatization & Extraction:

    • Transfer 1.0 mL of the prepared sample solution (or calibration standard) into a 10 mL glass test tube.

    • Add 2.0 mL of Dichloromethane to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to facilitate both the derivatization reaction and the extraction of the resulting oxime into the organic layer. The acetone in the diluent acts as the derivatizing reagent.[3][7]

    • Allow the layers to separate. If an emulsion forms, centrifuge at 2000 rpm for 5 minutes.

  • Drying and Final Preparation:

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic extract into a 2 mL GC vial for analysis.

Gas Chromatography Instrument Conditions

The following parameters have been optimized for the separation of the O-phenethyl acetone oxime derivative.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, robust configuration for routine QC.
Column HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µmA versatile, non-polar column providing excellent separation for a wide range of analytes, including the oxime derivative.[9][10]
Carrier Gas Helium or NitrogenInert carrier gas. Helium is preferred for better efficiency at higher flow rates.[9]
Flow Rate 2.0 mL/min (Constant Flow)Optimized for good peak shape and resolution.
Injector Split/Splitless
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[11]
Split Ratio 20:1Appropriate for expected concentration range, prevents column overloading.
Injection Vol. 1.0 µL
Oven Program
- Initial Temp.100 °C, hold for 2 minAllows for solvent focusing and elution of any light impurities.
- Ramp20 °C/min to 240 °CA moderate ramp rate to ensure good separation and efficient elution of the analyte.[9]
- Hold TimeHold at 240 °C for 5 minEnsures complete elution of the analyte and any late-eluting compounds.
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °CPrevents condensation of the analyte in the detector, ensuring a stable signal.
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas 25 mL/min (Nitrogen)

Under these conditions, the O-phenethyl acetone oxime derivative is expected to elute at approximately 8-10 minutes.

Method Validation Summary

The described method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][12] The key performance characteristics are summarized below.

Validation ParameterTypical ResultAcceptance Criteria
Specificity No interference from blank or known impurities at the analyte retention time.Peak purity > 99.0%
Linearity (Range) 10 - 200 µg/mLCorrelation Coefficient (r²) ≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) ~2 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) ~7 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness Passed%RSD < 5% for minor changes in flow rate and oven temperature.

Conclusion

This application note presents a specific, accurate, and precise gas chromatography method for the analysis of this compound. The key to the method's success is the simple, one-step derivatization that converts the non-volatile analyte into a form suitable for GC analysis. The use of a standard capillary column and a Flame Ionization Detector makes this method readily applicable in most pharmaceutical quality control laboratories for routine analysis, ensuring the quality and safety of drug substances and intermediates.[3][8]

References

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharma Education & Research.
  • Pesselman, R. L., Foral, M. J., & Langer, S. H. (1985). Derivatization procedure for gas chromatographic determination of hydroxylamine . Analytical Chemistry, 57(8), 1735-1736. Available from: [Link]

  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (2009). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica, 66(3), 237-243.
  • Hubert, P., et al. (2004). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 579-586.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2,3,5,6-Tetrahydroxyhexanal Following Derivatization. BenchChem Technical Documents.
  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (2014). Google Patents (CN103913537A).
  • Pesselman, R. L., Foral, M. J., & Langer, S. H. (1985). Derivatization procedure for gas chromatographic determination of hydroxylamine. Analytical Chemistry.
  • Sane, R. T., et al. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography . Journal of Pharmaceutical Sciences, 77(8), 711-714. Available from: [Link]

  • Gao, J., & Ma, J. (2017). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs . Journal of Chromatographic Science, 55(5), 519-524. Available from: [Link]

  • Gas chromatographic measurement of trace hydroxylamine in drugs. (2024). In-Depth Presentation Analysis.
  • Bagle, S. V., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production . Chemistry and Materials Research, 3(4), 58-65. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of 2-Phenylethylamine Analysis. BenchChem Technical Documents.
  • Prabhune, S., et al. QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE . World Journal of Pharmaceutical Research. Available from: [Link]

  • Liu, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method . American Journal of Biomedical Science & Research, 22(2). Available from: [Link]

  • Kumar, P., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds . Journal of Chromatographic Science, 55(7), 683-688. Available from: [Link]

  • Iram, F., et al. (2016). Stability indicating study by using different analytical techniques . International Journal of Scientific Development and Research, 1(6), 253-264. Available from: [Link]

  • PubChem. Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride . PubChem Compound Summary for CID 121189. Available from: [Link]

  • Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals . Application Note. Available from: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Lee, K., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines . Molecules, 28(9), 3845. Available from: [Link]

  • Sneddon, H. F., et al. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development . IChemE Symposium Series, No. 148. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing O-Phenethylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of O-Phenethylhydroxylamine hydrochloride (CAS: 13571-04-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields and purity. As a crucial intermediate in the development of various therapeutics, mastering its synthesis is vital for reproducible and scalable results. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the critical causality behind each experimental choice.

Section 1: Overview of Synthetic Pathways

The most prevalent and reliable methods for synthesizing this compound proceed via a two-stage process. The core strategy involves the formation of a protected intermediate, N-(phenethyloxy)phthalimide, followed by a deprotection step to release the free hydroxylamine, which is then converted to its stable hydrochloride salt.

Two primary routes are employed for the initial N-O bond formation:

  • The Mitsunobu Reaction: This method involves the reaction of phenethyl alcohol with N-hydroxyphthalimide (NHPI) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD).[1]

  • Modified Gabriel Synthesis (Sₙ2 Alkylation): This classic approach uses a phenethyl halide, such as 2-phenylethyl bromide, to alkylate the N-hydroxyphthalimide anion, typically generated in situ with a non-nucleophilic base.[2][3]

The subsequent step is almost universally the Ing-Manske procedure , which uses hydrazine monohydrate for the deprotection (hydrazinolysis) of the N-(phenethyloxy)phthalimide intermediate.[3] This step cleaves the desired product from the phthalimide protecting group. The final stage involves the isolation of the product as a hydrochloride salt to improve stability and handling.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product NHPI N-Hydroxyphthalimide Intermediate N-(Phenethyloxy)phthalimide NHPI->Intermediate PEA Phenethyl Alcohol PEA->Intermediate Mitsunobu Reaction (PPh₃, DIAD, THF) PEBr 2-Phenylethyl Bromide PEBr->Intermediate Sₙ2 Alkylation (Base, e.g., K₂CO₃, DMF) FreeBase O-Phenethylhydroxylamine Intermediate->FreeBase Hydrazinolysis (N₂H₄·H₂O, EtOH) FinalProduct O-Phenethylhydroxylamine HCl FreeBase->FinalProduct Salt Formation (HCl in Dioxane/Ether)

Caption: General workflow for O-Phenethylhydroxylamine HCl synthesis.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Topic: Synthesis of N-(Phenethyloxy)phthalimide Intermediate

Q1: My yield for the N-(phenethyloxy)phthalimide intermediate is low when using 2-phenylethyl bromide. What factors should I investigate?

A low yield in the Sₙ2 alkylation step is typically traced back to one of three areas: reaction conditions, reagent quality, or competing side reactions.

  • Causality: The reaction is a classic Sₙ2 substitution where the phthalimide anion acts as the nucleophile.[2][4] For primary halides like 2-phenylethyl bromide, this reaction is generally efficient. However, competing E2 elimination can occur, especially with sterically hindered or overly strong bases, leading to the formation of styrene.

  • Troubleshooting Steps:

    • Base Selection: Avoid strong, bulky bases like potassium tert-butoxide. Milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are preferable. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

    • Solvent Choice: A polar aprotic solvent like DMF (N,N-dimethylformamide) or acetonitrile is ideal as it effectively solvates the cation of the base without interfering with the nucleophile.[5] Ensure the solvent is anhydrous, as water can hydrolyze the reagents and reduce the effectiveness of the base.

    • Temperature Control: Do not overheat the reaction. Sₙ2 reactions are favored at lower to moderate temperatures. Increased temperatures disproportionately favor the competing E2 elimination pathway. A range of room temperature to 60°C is typically sufficient.

    • Reagent Purity: Verify the purity of your 2-phenylethyl bromide. Contaminants or degradation can inhibit the reaction.

Q2: The Mitsunobu reaction is sluggish or failing. What are the common pitfalls?

The Mitsunobu reaction, while powerful, is highly sensitive to reagent quality and procedural details.[1] Failure often points to issues with the reagents or the reaction setup.

  • Causality: The reaction proceeds through the activation of the alcohol by the phosphine/azodicarboxylate adduct. This complex is then displaced by the N-hydroxyphthalimide nucleophile. The reaction's success hinges on the precise sequence of these events.

  • Troubleshooting Steps:

    • Reagent Quality: The azodicarboxylate (DIAD or DEAD) is light-sensitive and can degrade over time. Use a fresh bottle or a recently purified batch. Triphenylphosphine can oxidize to triphenylphosphine oxide; use fresh, crystalline PPh₃.

    • Order of Addition & Temperature: The standard and most reliable procedure is to cool the solution of the alcohol, N-hydroxyphthalimide, and triphenylphosphine in an appropriate solvent (like THF) to 0°C before the dropwise addition of the azodicarboxylate.[1] Adding the azodicarboxylate to the alcohol before the other reagents can lead to unwanted side reactions. A sudden color change (e.g., to a milky white precipitate) upon addition is a good visual indicator that the reaction is proceeding.

    • Anhydrous Conditions: The reaction is intolerant to water. Ensure all glassware is oven-dried and the solvent (THF is preferred) is anhydrous. Water will consume the activated complex, halting the reaction.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the phosphine and azodicarboxylate relative to the limiting reagent (either the alcohol or NHPI) to drive the reaction to completion.[1]

Topic: Deprotection via Hydrazinolysis

Q3: I'm having difficulty removing the phthalhydrazide byproduct after hydrazinolysis. What is the best workup procedure?

This is the most common challenge in this synthesis. The phthalhydrazide byproduct is often a voluminous, gelatinous precipitate that can be difficult to filter and may trap the desired product, significantly lowering the isolated yield.[3]

  • Causality: The reaction between hydrazine and the N-substituted phthalimide forms a very stable, six-membered cyclic hydrazide (phthalhydrazide), which is poorly soluble in most common organic solvents.[3]

  • Optimized Workup Protocol:

    • Reaction Monitoring: First, ensure the reaction has gone to completion using TLC. The starting phthalimide intermediate should be fully consumed. The reaction typically takes several hours at room temperature or gentle reflux.[6]

    • Acidification (Optional but Recommended): After cooling the reaction mixture, some protocols recommend adding dilute HCl. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid. This can aid in separation.

    • Filtration: The key is to manage the precipitate. Diluting the reaction mixture with a solvent in which the product is soluble but the byproduct is not (like dichloromethane or chloroform) can make the slurry more manageable.[6] Use a Büchner funnel with a pad of Celite®. Celite creates a porous filter bed that prevents the fine precipitate from clogging the filter paper.

    • Thorough Washing: Wash the filter cake extensively with the chosen solvent (e.g., dichloromethane) to recover any trapped product. Combine the filtrate and washings.

    • Extraction: Transfer the combined filtrate to a separatory funnel. If you acidified earlier, you would now basify the aqueous layer to deprotonate your product and extract it into an organic solvent. If you did not acidify, wash the organic layer with water and then brine to remove any remaining hydrazine or salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-phenethylhydroxylamine free base.

Topic: Isolation and Purification of the Final Product

Q4: My final this compound product is an oil or a waxy solid instead of a crystalline powder. How can I improve its crystallization and purity?

Obtaining a clean, crystalline hydrochloride salt is crucial for purity and stability. An oily product suggests the presence of impurities or residual solvent that are inhibiting crystallization.

  • Causality: The hydrochloride salt is formed by protonating the basic nitrogen of the hydroxylamine. Its solubility is significantly lower in nonpolar organic solvents than the free base, leading to precipitation. Impurities can act as "eutectics," lowering the melting point and preventing the formation of a stable crystal lattice.

  • Crystallization and Purification Protocol:

    • Solvent System: The choice of solvent for precipitation is critical. A common and effective method is to dissolve the crude free base in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether (Et₂O) or a mixture of hexane and ethyl acetate.[6]

    • Precipitation: Cool the solution to 0°C. Then, add a solution of HCl dropwise. A 4M solution of HCl in 1,4-dioxane is ideal as it is anhydrous and commercially available.[6] Alternatively, anhydrous HCl gas can be bubbled through the solution. Add the acid until the solution reaches a pH of approximately 3-4 (check with pH paper by spotting a drop onto moist paper).

    • Trituration: If an oil forms initially, do not be discouraged. Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This provides nucleation sites for crystallization. Alternatively, adding a small seed crystal from a previous successful batch can initiate crystallization. Sonication can also be effective.

    • Isolation and Washing: Once a solid precipitate has formed, allow it to stand in the cold for at least 30 minutes to maximize recovery. Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual acid.

    • Drying: Dry the product thoroughly under high vacuum to remove all traces of solvent. Residual solvent is a very common cause of a low melting point or waxy appearance.

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis of O-Phenethylhydroxylamine HCl via Mitsunobu Reaction[2]
  • Intermediate Formation: To a solution of phenethyl alcohol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF, add triphenylphosphine (1.1 eq). Cool the resulting solution to 0°C in an ice bath.

  • Add diisopropylazodicarboxylate (DIAD) (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Hydrazinolysis: Add hydrazine monohydrate (1.1 eq) directly to the reaction mixture. Stir at room temperature for 12 hours. A thick white precipitate of phthalhydrazide will form.[6]

  • Workup: Filter the mixture through a pad of Celite®, washing the cake thoroughly with dichloromethane. Combine the filtrates and concentrate under reduced pressure.

  • Purification and Salt Formation: Dissolve the resulting crude oil in diethyl ether and cool to 0°C. Add 4M HCl in dioxane dropwise until the solution is acidic (pH ~3).

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white crystalline solid.

Section 4: Key Parameter Summary

Table 1: Comparison of N-Alkylation Methods for Intermediate Synthesis

ParameterModified Gabriel Synthesis (Sₙ2)Mitsunobu Reaction
Key Reagents 2-Phenylethyl Bromide, K₂CO₃Phenethyl Alcohol, PPh₃, DIAD
Typical Solvent DMF, AcetonitrileTHF
Temperature 25 - 60°C0°C to 25°C
Pros Lower cost reagents, simpler reagent profile.Milder conditions, avoids potential E2 elimination, high yielding.
Cons Risk of E2 elimination, may require higher temps.More expensive reagents, sensitive to water, generates phosphine oxide byproduct.
Typical Yield 60-80%70-90%

Table 2: Optimized Conditions for Hydrazinolysis and Salt Formation

StepParameterRecommended ConditionRationale / Reference
Hydrazinolysis ReagentHydrazine Monohydrate (1.1 - 1.5 eq)Efficiently cleaves the phthalimide group.[1]
SolventEtOH, MeOH, or direct addition to THFGood solubility for reagents.[6]
TemperatureRoom TemperatureSufficient for reaction; avoids side reactions.
Workup AidCelite® FiltrationPrevents clogging by fine phthalhydrazide precipitate.[3]
Salt Formation Acid Source4M HCl in 1,4-DioxaneAnhydrous, controlled addition.[6]
SolventDiethyl Ether (Et₂O)Product salt is insoluble, allowing for clean precipitation.[6]
Temperature0°CMaximizes recovery by decreasing solubility.
Final pH~3-4Ensures complete protonation without excess acid.

Section 5: Troubleshooting Workflow

Troubleshooting_Yield Start Low Overall Yield Check_Step1 Analyze Step 1: Intermediate Formation Start->Check_Step1 Check_Step2 Analyze Step 2: Hydrazinolysis & Workup Start->Check_Step2 Check_Step3 Analyze Step 3: Salt Formation & Isolation Start->Check_Step3 S1_Issue1 Incomplete Reaction? Check_Step1->S1_Issue1 S1_Issue2 Side Products Formed? (e.g., Styrene) Check_Step1->S1_Issue2 S2_Issue1 Product Lost During Phthalhydrazide Filtration? Check_Step2->S2_Issue1 S3_Issue1 Product Oiled Out? Check_Step3->S3_Issue1 S3_Issue2 Low Recovery of Salt? Check_Step3->S3_Issue2 S1_Sol1 Verify Reagent Quality (DIAD, PPh₃, Halide) Use Anhydrous Conditions S1_Issue1->S1_Sol1 S1_Sol2 Lower Reaction Temp Use Milder Base (K₂CO₃) S1_Issue2->S1_Sol2 S2_Sol1 Use Celite® for Filtration Wash Filter Cake Thoroughly with Solvent (e.g., DCM) S2_Issue1->S2_Sol1 S3_Sol1 Use Anhydrous Solvent (Et₂O) Triturate/Scratch Flask Use Seed Crystal S3_Issue1->S3_Sol1 S3_Sol2 Ensure pH is ~3-4 Cool to 0°C Before/After Acid Addition S3_Issue2->S3_Sol2

Caption: Decision tree for troubleshooting low overall yield.

References

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Gabriel Phthalamide Synthesis of 1-Phenylethylamine - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central . National Institutes of Health. Available at: [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes . Chemistry Notes. Available at: [Link]

  • Gabriel synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Gabriel Synthesis | Overview & Research Examples - Perlego . Perlego. Available at: [Link]

  • The Gabriel Synthesis - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC - NIH . National Institutes of Health. Available at: [Link]

  • N-(2-Phenethyl)phthalimide - ResearchGate . ResearchGate. Available at: [Link]

  • N-phenethyl phthalimide | C16H13NO2 | CID 348641 - PubChem . National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Purification of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for O-Phenethylhydroxylamine hydrochloride (CAS 58327-55-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate and require methods for its purification from common reaction byproducts. As a key building block in the synthesis of various pharmaceuticals, the purity of this compound is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges encountered during the purification process.

Part 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude product. The nature of these byproducts is intrinsically linked to the synthetic route employed. A common and effective method for preparing primary amines and their derivatives is the Gabriel Synthesis, which mitigates the over-alkylation issues seen with direct alkylation of hydroxylamine.[2][3]

The diagram below illustrates the structures of the target molecule and common process-related impurities that may arise from a Gabriel-type synthesis followed by hydrazinolysis.

cluster_target Target Compound cluster_impurities Common Process-Related Impurities Target O-Phenethylhydroxylamine HCl P1 SM1 Phenethyl Bromide (Starting Material) P2 Side1 Styrene (Elimination Side Product) P3 Deprot1 Phthalhydrazide (Deprotection Byproduct) P4

Caption: Key Chemical Structures.

The following table summarizes these impurities and the rationale for their removal.

ImpurityLikely OriginPhysicochemical Properties & Removal RationaleRecommended Primary Removal Strategy
Phenethyl Bromide Unreacted starting material from the N-alkylation step.Non-polar, neutral compound. Lacks the basic nitrogen required for protonation and aqueous solubility.Acid-Base Extraction
Styrene Elimination (E2) side reaction of phenethyl bromide with the basic phthalimide salt.Very non-polar, neutral hydrocarbon. Readily separated from the polar hydrochloride salt.Acid-Base Extraction
Phthalhydrazide Byproduct from the hydrazinolysis (Ing–Manske procedure) used to deprotect the N-alkylated phthalimide.[4][5]Moderately polar, neutral, and crystalline. Can be challenging to separate. Its insolubility in some organic solvents can be exploited.Recrystallization
Phthalic Acid Byproduct from acidic hydrolysis if used as an alternative deprotection method.[6]Acidic dicarboxylic acid. Will be deprotonated and highly water-soluble under basic conditions.Acid-Base Extraction (Basic Wash)
Unreacted N-Hydroxyphthalimide Unreacted starting material.Acidic (pKa ~8.3) due to the two carbonyl groups flanking the nitrogen.[3] Soluble in aqueous base.Acid-Base Extraction (Basic Wash)

Part 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Q1: My isolated product is a sticky oil or a tacky solid, not the expected white crystalline powder. What went wrong?

A: This is a common issue that typically points to two main causes:

  • Presence of the Free Base: The hydrochloride salt is a crystalline solid, while the free O-Phenethylhydroxylamine is a low-melting solid or oil. Incomplete protonation or exposure to a basic environment can leave residual free base, resulting in an oily product. Ensure a slight excess of HCl is used during precipitation.

  • Residual Solvent: Trapped solvent from the reaction or purification can prevent proper crystallization.

Troubleshooting Steps:

  • Trituration: Try stirring the oily product vigorously with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can often induce crystallization and wash away non-polar impurities.

  • Re-precipitation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., isopropanol) and add a non-polar solvent (e.g., diethyl ether or heptane) until turbidity is observed. Cool the mixture in an ice bath to encourage precipitation of the pure salt.

  • Ensure Anhydrous Conditions: If precipitating the salt using HCl gas or a solution of HCl in an organic solvent, ensure all solvents are anhydrous. Water can interfere with crystallization and lead to lower yields.[7]

Q2: My ¹H NMR spectrum shows peaks consistent with styrene and unreacted phenethyl bromide. How do I remove these non-polar impurities?

A: This is an ideal scenario for purification via acid-base extraction. Both styrene and phenethyl bromide are neutral, non-polar organic compounds. O-Phenethylhydroxylamine has a basic nitrogen atom that can be protonated to form a water-soluble salt. This difference in chemical properties is the key to their separation.

Solution: Perform the Acid-Base Extraction detailed in Protocol 2 . During this process, your target compound will be protonated and move into the aqueous acidic phase, while the neutral impurities (styrene, phenethyl bromide) will remain in the organic solvent and be discarded.

Q3: I used the Gabriel synthesis with hydrazine, and now my product is contaminated with phthalhydrazide. It's difficult to remove. What is the best approach?

A: Phthalhydrazide is a known challenge in Gabriel syntheses due to its moderate polarity and crystallinity, which can sometimes cause it to co-precipitate with the desired product.[4]

Solution: Recrystallization is the most effective method here. Phthalhydrazide and this compound have different solubility profiles in various solvent systems.

  • Select an Appropriate Solvent: An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the solubility of phthalhydrazide remains either very high or very low throughout the temperature range.[8]

  • Recommended Solvents to Screen: Start with isopropanol or ethanol. A mixed solvent system, such as ethanol/ethyl acetate or isopropanol/diethyl ether, can also be highly effective. See Protocol 1 for a detailed procedure.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A: Low yield is often a result of suboptimal solvent selection or technique.

  • Using Too Much Solvent: The most common cause is using an excessive volume of the recrystallization solvent, which keeps a significant amount of the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Improper Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

Optimization Strategies:

  • Minimize Solvent Volume: Add the hot solvent in small portions to the crude solid until it just dissolves.

  • Use an Anti-Solvent: If your product is highly soluble, consider adding a miscible "anti-solvent" (in which the product is insoluble) to the saturated solution to induce crystallization. Add the anti-solvent dropwise at the boiling point until the solution becomes slightly cloudy, then add a few drops of the hot primary solvent to clarify before cooling.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Part 3: Standard Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove impurities with different solubility profiles from the target compound, such as phthalhydrazide.[8]

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve when heated, the solvent is not polar enough. The ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude O-Phenethylhydroxylamine HCl in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and obtain an NMR spectrum to assess purity. The melting point should be sharp, around 132 °C (with decomposition).[9]

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral or acidic impurities, such as unreacted starting materials and side products.[10]

Caption: Acid-Base Purification Workflow.

Procedure:

  • Dissolution: Dissolve the crude O-Phenethylhydroxylamine HCl in a separatory funnel containing a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute (1-2 M) solution of sodium hydroxide until the aqueous layer is basic (pH > 9). This converts the hydrochloride salt to its free base, which will partition into the organic layer.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove residual base and water-soluble impurities).

    • Saturated brine solution (to initiate the drying process).

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Salt Formation: Filter the drying agent. Bubble dry hydrogen chloride gas through the dried organic solution, or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation ceases.

  • Isolation and Drying: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum to yield the pure this compound.

Part 4: Purity Assessment FAQs

Q1: What are the best analytical methods to confirm the purity of my final product?

A: A combination of techniques should be used for comprehensive purity analysis:

  • ¹H NMR Spectroscopy: Provides structural confirmation and detects proton-containing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without a specific reference standard for the analyte.[11]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-protonated or minor impurities that may be missed by NMR.[12][13] A standard method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier like 0.1% trifluoroacetic acid (TFA).

  • Melting Point Analysis: A sharp melting point range that matches the literature value (approx. 132 °C, dec.) is a good indicator of high purity. Impurities typically cause melting point depression and broadening.

Q2: How should I properly store purified this compound?

A: Based on supplier safety data, the purified compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[14] This minimizes potential degradation over time.

References

  • CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents.
  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents.
  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Available at: [Link]

  • N-Phenylhydroxylamine | C6H7NO | CID 7518 - PubChem. Available at: [Link]

  • CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents.
  • Gabriel synthesis - Wikipedia. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem. Available at: [Link]

  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - ResearchGate. Available at: [Link]

  • The Gabriel Synthesis For Making Primary Amines - Master Organic Chemistry. Available at: [Link]

  • Analytical developments of p-hydroxy prenylamine reference material for dope control research: Characterization and purity assessment - PubMed. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. Available at: [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]

  • (PDF) QUANTITATIVE MEASUREMENT OF TRACE LEVELS OF RESIDUAL HYDROXYLAMINE HYDROCHLORIDE BY A SIMPLE GAS CHROMATOGRAPHIC METHOD AND ITS APPLICATION IN DRUG SUBSTANCE - ResearchGate. Available at: [Link]

  • O-Phenylhydroxylamine hydrochloride (≥97.0% (AT)) - Amerigo Scientific. Available at: [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - IJPPR. Available at: [Link]

  • The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

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Technical Support Center: Synthesis of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Phenethylhydroxylamine Hydrochloride (CAS: 58494-01-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-tested insights and troubleshooting protocols to ensure the successful and efficient preparation of this valuable synthetic intermediate.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a practical question-and-answer format.

Issue 1: Low Yield and Presence of Styrene Impurity

Question: My reaction yield is significantly lower than expected, and GC-MS analysis of the crude product shows a notable peak corresponding to styrene. What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis: The formation of styrene is a classic indicator that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) pathway.[1][2] This is particularly common when using a strong, sterically hindered base or when applying excessive heat. The base, instead of solely deprotonating the hydroxylamine, abstracts a proton from the β-carbon of the phenethyl halide, leading to the elimination of HBr (or other leaving group) and the formation of a double bond.[3][4]

Corrective Actions:

  • Choice of Base: The strength and steric bulk of the base are critical. Strong, bulky bases like potassium tert-butoxide (KOtBu) are known to favor E2 elimination.[5] Consider switching to a weaker or less hindered base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), which will favor the SN2 pathway.

  • Temperature Control: Elimination reactions are highly favored at elevated temperatures.[3] Ensure your reaction is conducted at the lowest effective temperature. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the reaction fails to proceed.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the base, making the anion more nucleophilic.

Issue 2: Presence of N-Alkylated and N,O-Dialkylated Impurities

Question: My NMR and LC-MS data suggest the presence of N-phenethylhydroxylamine and N,O-diphenethylhydroxylamine alongside my desired O-phenethylhydroxylamine. How can I improve the O-alkylation selectivity?

Answer:

Root Cause Analysis: Hydroxylamine is an ambident nucleophile , meaning it can react at either the nitrogen or the oxygen atom.[6] While the oxygen is generally the more nucleophilic site, N-alkylation can become a significant side reaction under certain conditions, leading to the formation of N-alkylated and subsequently N,O-dialkylated products.[7][8] The selectivity between N- and O-alkylation is influenced by the reaction conditions, including the solvent and the nature of the electrophile, a classic challenge in synthetic chemistry.[6]

Corrective Actions:

  • Use of N-Protected Hydroxylamine: The most effective strategy to prevent N-alkylation is to use an N-protected hydroxylamine derivative.[9] A common and effective approach is to use N-hydroxyphthalimide or N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH).[10] The alkylation occurs exclusively on the oxygen atom. The protecting group is then removed in a subsequent step—hydrazinolysis for the phthalimide group or acidic treatment for the Boc groups—to yield the desired O-alkylated product.[10]

  • Solvent and Counter-ion Effects (Hard-Soft Acid-Base Theory): According to HSAB theory, the nitrogen atom is a "softer" nucleophile than the oxygen atom. Using polar protic solvents (like ethanol or water) can solvate the oxygen atom more effectively through hydrogen bonding, potentially increasing the relative nucleophilicity of the nitrogen. Conversely, polar aprotic solvents (like DMF) can favor O-alkylation.

  • Reaction Stoichiometry: Carefully controlling the stoichiometry to avoid an excess of the phenethyl halide can help minimize the formation of the N,O-dialkylated byproduct.

Issue 3: Difficulty in Product Isolation and Purification

Question: My crude product is an oil that is difficult to crystallize, and column chromatography results in significant product loss. What is the best way to purify this compound?

Answer:

Root Cause Analysis: O-Phenethylhydroxylamine is a relatively low-melting solid or oil in its free base form. Direct purification can be challenging due to its polarity and potential instability. Purification is almost always best handled via the hydrochloride salt, which is typically a stable, crystalline solid.

Recommended Purification Protocol:

This protocol focuses on the purification of the hydrochloride salt, which is the standard form for this compound.

  • Work-up: After the reaction is complete, perform an aqueous work-up. Quench the reaction mixture with water and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid-Base Extraction: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any basic starting materials. Then, wash with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude free base.

  • Salt Formation and Crystallization: Dissolve the crude oily product in a minimal amount of a suitable solvent like diethyl ether or isopropanol. While stirring, add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or HCl gas dissolved in ether) dropwise until the solution becomes acidic (check with pH paper).[11] The hydrochloride salt should precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove any non-polar impurities, and dry the product under vacuum.[11] Recrystallization from a solvent system like ethanol/ether may be performed if further purification is needed.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: phenethyl bromide or phenethyl chloride?

A1: Phenethyl bromide is generally more reactive than phenethyl chloride in SN2 reactions due to bromide being a better leaving group than chloride. Therefore, phenethyl bromide will typically allow for milder reaction conditions (lower temperatures, shorter reaction times), which can help to suppress side reactions like elimination.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[13] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material (phenethyl halide), the product, and any major byproducts. The product, being more polar than the starting halide, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is also effective.[13]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, especially upon heating. Handle with care and avoid excessive heat and grinding.

  • Phenethyl Halides: These are lachrymators and irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Strong bases like KOtBu are corrosive. Handle with appropriate care.

  • Solvents: Use appropriate precautions for flammable solvents like diethyl ether and DMF.

Q4: Can I use a different method besides alkylation of hydroxylamine?

A4: Yes, alternative synthetic routes exist, although the O-alkylation of a protected hydroxylamine is the most direct. One common alternative is the reduction of a corresponding oxime ether. For example, one could synthesize the O-phenethyl oxime of a simple aldehyde (like benzaldehyde) and then hydrolyze the oxime to release the O-phenethylhydroxylamine. Another route involves the reduction of phenoxyamine derivatives under specific conditions.

Part 3: Visual and Data-Driven Guides

Diagram: Reaction Pathways in O-Phenethylhydroxylamine Synthesis

This diagram illustrates the desired SN2 reaction competing with the common E2 elimination and N-alkylation side reactions.

ReactionPathways Reactants Hydroxylamine (NH2OH) + Phenethyl-X O_Product Desired Product: O-Phenethylhydroxylamine Reactants->O_Product SN2 (O-Alkylation) Favored by: - Less hindered base - Lower temp. N_Product Side Product: N-Phenethylhydroxylamine Reactants->N_Product SN2 (N-Alkylation) E2_Product Side Product: Styrene Reactants->E2_Product E2 (Elimination) Favored by: - Strong, bulky base - Higher temp.

Caption: Competing reaction pathways in the synthesis.

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow Start Start: Reaction Performed Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze CheckYield Is Yield Low? Analyze->CheckYield IdentifyImpurity Identify Major Impurity CheckYield->IdentifyImpurity Yes PurificationIssue Purification Successful? CheckYield->PurificationIssue No Styrene Styrene Detected? IdentifyImpurity->Styrene N_Alkylation N-Alkylated Species Detected? Styrene->N_Alkylation No Solution_E2 Solution: - Use weaker base - Lower reaction temp. Styrene->Solution_E2 Yes Solution_N_Alk Solution: - Use N-protected hydroxylamine - Adjust solvent N_Alkylation->Solution_N_Alk Yes Other Other Issue N_Alkylation->Other No Solution_E2->Analyze Rerun Reaction Solution_N_Alk->Analyze Rerun Reaction Solution_Purify Solution: - Convert to HCl salt - Recrystallize PurificationIssue->Solution_Purify No End End: Pure Product Obtained PurificationIssue->End Yes Solution_Purify->End

Caption: Step-by-step troubleshooting workflow.

Table 1: Influence of Reaction Conditions on Product Distribution

This table summarizes how key parameters can be adjusted to favor the desired product over common side products.

ParameterCondition Favoring O-Alkylation (Desired) Condition Favoring Side Reactions (Elimination/N-Alkylation)
Base Weaker, non-hindered (e.g., Na₂CO₃, K₂CO₃)Strong, bulky (e.g., KOtBu, LDA)
Temperature Lower (0 °C to Room Temp)Higher (> 50 °C)
Hydroxylamine Source N-Protected (e.g., N-hydroxyphthalimide)Unprotected Hydroxylamine (NH₂OH)
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Water) may increase N-alkylation
Leaving Group (on Phenethyl-X) -I > -Br > -Cl (Faster SN2)Poorer leaving groups may require harsher conditions, favoring E2

References

  • Google Patents. (2015). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • RSC Publishing. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.6.1. Elimination of Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • SlidePlayer. (n.d.). Alkyl Halides and Elimination Reactions. Retrieved from [Link]

  • Google Patents. (2022). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask.... Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved from [Link]

  • Google Patents. (1998). US5788946A - Purification of hydroxylamine.
  • NIH. (n.d.). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Retrieved from [Link]

  • ResearchGate. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (2013). CN103304356A - Hydroxylamine synthesis method.
  • Research Journal of Chemical Sciences. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. Retrieved from [Link]

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Troubleshooting guide for O-Phenethylhydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Phenethylhydroxylamine Hydrochloride

Prepared by the Office of Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 13571-04-5). It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during its use in chemical synthesis.

Introduction and Safety Precautions

What is this compound and what are its primary applications?

This compound is a versatile chemical intermediate widely utilized in pharmaceutical research and development.[1] Its unique structure, featuring a phenethyl group and a hydroxylamine moiety, makes it a valuable building block for creating more complex molecules. It serves as a precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) and is frequently used in medicinal chemistry to explore new drug candidates.[1]

What are the essential safety precautions for handling this compound?

Handling this compound requires strict adherence to safety protocols due to its potential hazards.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, protective gloves, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.[3]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[3][4] Avoid creating dust and prevent contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[4]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]

    • Skin: Remove contaminated clothing and flush skin with plenty of soap and water.[2][3]

    • Ingestion: If swallowed, rinse mouth with water and call a poison center or doctor immediately.[3] Do not induce vomiting.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]

Material Stability and Storage:

  • Storage Conditions: Store in a cool, dry, well-ventilated place, preferably refrigerated between 2-8°C.[5] The compound is hygroscopic and air-sensitive; keep the container tightly closed and consider storing under an inert gas.[3][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Troubleshooting Common Reaction Issues

This section addresses specific problems that may arise during reactions involving this compound.

Question 1: My reaction shows low or no product yield. What are the likely causes?

Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting Start Low / No Product Yield Reagents 1. Check Reagents Start->Reagents Conditions 2. Verify Reaction Conditions Start->Conditions Kinetics 3. Assess Reaction Kinetics Start->Kinetics Reagent_Purity Purity of Starting Materials? (O-Phenethylhydroxylamine HCl, Electrophile, Solvent) Reagents->Reagent_Purity Reagent_Stoich Correct Stoichiometry? (Check molar ratios) Reagents->Reagent_Stoich Base_Issue Base Appropriately Chosen & Added? (Neutralization of HCl salt is critical) Reagents->Base_Issue Temp_Issue Optimal Temperature? (Try screening temperatures) Conditions->Temp_Issue pH_Issue Correct pH? (Many hydroxylamine reactions are pH-sensitive) Conditions->pH_Issue Atmosphere_Issue Inert Atmosphere Maintained? (Prevents oxidative side reactions) Conditions->Atmosphere_Issue Time_Issue Sufficient Reaction Time? (Monitor via TLC/LC-MS) Kinetics->Time_Issue Mixing_Issue Adequate Mixing? (Ensure homogeneity) Kinetics->Mixing_Issue

Caption: A systematic workflow for diagnosing low reaction yields.

Detailed Explanations:

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure the this compound and all other reactants are of high purity. Impurities can inhibit the reaction.[6]

    • Neutralization: As a hydrochloride salt, the hydroxylamine must be neutralized by a base to generate the free nucleophile. Ensure you are using at least one full equivalent of a suitable base (e.g., triethylamine, potassium carbonate) to neutralize the HCl before adding any base intended to promote the reaction itself. Incomplete neutralization is a frequent cause of reaction failure.[7]

    • Stoichiometry: Carefully verify the molar ratios. Sometimes, a slight excess of one reagent is necessary to drive the reaction to completion.[8]

  • Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating it.[7] Conversely, excessive heat can cause degradation. Run small-scale trials at different temperatures to find the optimum.

    • Solvent: The choice of solvent is critical. Aprotic solvents like THF, acetonitrile, or DMF are common. The solvent should fully dissolve the reactants and be appropriate for the reaction temperature.

    • pH Control: The nucleophilicity of the hydroxylamine and the stability of other reactants can be highly pH-dependent. Maintaining the optimal pH is crucial for success.[7]

Question 2: I am observing significant impurity formation. What are the common side reactions?

Side reactions can compete with your desired transformation, reducing yield and complicating purification.

Common Side Product Cause Mitigation Strategy
N-Alkylated Product The nitrogen atom of the hydroxylamine can compete with the oxygen atom as the nucleophile, leading to a mixture of N- and O-alkylated products.[9]The selectivity can be influenced by the choice of base, solvent, and counter-ion. Harder electrophiles tend to favor O-alkylation. Experiment with different base/solvent combinations.
Oxidation Products Hydroxylamines can be oxidized, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.[9]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Over-reduction In reactions involving reducing agents, the relatively weak N-O bond can be cleaved, reducing the desired product further to the corresponding primary amine.[9]Use a milder reducing agent or carefully control the stoichiometry and temperature of the reduction step.
Starting Material Degradation Impurities can arise from the decomposition of starting materials or the desired product under harsh reaction conditions (e.g., high heat, strong acid/base).[6]Use the mildest effective conditions. Monitor the reaction to avoid unnecessarily long reaction times.
Question 3: How can I effectively monitor the progress of my reaction?

Proper reaction monitoring is essential to determine the endpoint and prevent the formation of degradation products from over-running the reaction.

  • Thin-Layer Chromatography (TLC): TLC is the most common, rapid, and cost-effective method for qualitative monitoring.[7]

    • Procedure: Spot three lanes on a TLC plate: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Interpretation: The reaction is complete when the starting material spot is no longer visible in the RM lane. The product should appear as a new spot with a different Rf value.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For more quantitative and precise analysis, GC and HPLC are superior methods.[10][11] They can accurately measure the consumption of starting materials and the formation of products and byproducts. Developing a suitable method may be required.

Illustrative Experimental Protocol: Synthesis of Phenelzine

While not a direct reaction of O-Phenethylhydroxylamine, the synthesis of Phenelzine (2-phenylethylhydrazine) from phenethylamine is a closely related and well-documented transformation that illustrates key principles of handling similar reagents. Phenelzine is a potent monoamine oxidase inhibitor (MAOI) used as an antidepressant.[12][13]

Reaction Scheme: Phenethylamine → N-cyclohexylidene-N'-phenethyl hydrazine → Phenelzine

Step-by-Step Methodology:

  • Formation of Hydrazone Intermediate:

    • In a round-bottom flask, suspend phenethylamine (1.0 eq) in toluene.

    • At 90°C, add 3,3-pentamethylene oxaziridine (a reagent for amination).

    • Stir the mixture at 90°C for 30 minutes to form the N-cyclohexylidene-N'-phenethyl hydrazine intermediate.[12][14]

  • Hydrolysis:

    • Cool the reaction mixture.

    • Add 20% hydrochloric acid and stir vigorously for 1-2 hours. This hydrolyzes the hydrazone to the hydrazine salt.[12][14]

    • Separate the aqueous layer containing the product salt.

  • Neutralization and Extraction:

    • Adjust the pH of the aqueous layer to ~8.0 using a potassium carbonate solution. This liberates the phenelzine free base.[12][14]

    • Extract the phenelzine free base into a suitable organic solvent, such as isopropyl ether or diethyl ether.[12]

  • Isolation and Purification:

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude phenelzine as an oil.[12]

    • Further purification can be achieved via vacuum distillation.[12]

  • Salt Formation (Optional, for Stability):

    • For pharmaceutical use, the free base is often converted to a more stable salt, like phenelzine sulfate.

    • Dissolve the purified phenelzine in isopropyl alcohol and cool to 0-5°C.

    • Slowly add a stoichiometric amount of sulfuric acid dissolved in isopropyl alcohol.

    • The phenelzine sulfate will precipitate and can be collected by filtration.[12][15]

Process Flow Diagram

Phenelzine_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hydrolysis & Extraction cluster_2 Step 3: Isolation & Purification Phenethylamine Phenethylamine in Toluene Oxaziridine Add 3,3-Pentamethylene Oxaziridine @ 90°C Phenethylamine->Oxaziridine Hydrazone N-cyclohexylidene-N'- phenethyl hydrazine Oxaziridine->Hydrazone Hydrolysis Add 20% HCl Hydrazone->Hydrolysis Neutralize Neutralize with K₂CO₃ Hydrolysis->Neutralize Extract Extract with Isopropyl Ether Neutralize->Extract Isolate Isolate Free Base (Oily Residue) Extract->Isolate Purify Vacuum Distillation (Optional) Isolate->Purify Salt Formation of Sulfate Salt Purify->Salt Final Phenelzine Sulfate (Crystalline Solid) Salt->Final

Caption: Workflow for a modern industrial synthesis of Phenelzine.

References

  • Phenelzine. (n.d.). Wikipedia. Retrieved from [Link]

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). (2014). Der Pharma Chemica. Retrieved from [Link]

  • Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • General synthesis of novel phenelzine analogues. (2019). ResearchGate. Retrieved from [Link]

  • Quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance. (2017). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet: N-ETHYLHYDROXYLAMINE HYDROCHLORIDE, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace. Retrieved from [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2010). PMC - NIH. Retrieved from [Link]

  • Determination method for detecting trace hydroxylamine hydrochloride in medicine. (2014). Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenethylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purity of this critical synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your purification experiments.

Introduction

This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as it directly influences the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Achieving high purity can be challenging due to the presence of process-related impurities and potential degradation products. This guide provides practical, field-proven insights and detailed protocols to help you navigate these challenges and achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound, with a focus on recrystallization.

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

A1: "Oiling out" is a common phenomenon where a supersaturated solution forms a liquid phase (an oil) instead of solid crystals.[1] This is often due to high supersaturation, the presence of impurities that inhibit crystal lattice formation, or a large difference in polarity between the solute and the solvent.[2] For amine hydrochlorides, this can be particularly prevalent.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or adding an anti-solvent too quickly can lead to a sudden and high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature, and then further cool it in an ice bath. When using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature.[1]

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of a stable crystal lattice.

    • Solution: Consider a pre-purification step. If the crude material is significantly impure, a quick filtration through a plug of silica gel or an activated carbon treatment to remove colored impurities might be beneficial before recrystallization.

  • Solvent Choice: The chosen solvent system may not be ideal.

    • Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. For this compound, polar protic solvents are often a good choice.

Troubleshooting Flowchart for "Oiling Out":

G start Oiling Out Observed check_supersaturation Is the cooling rate too fast or anti-solvent addition too rapid? start->check_supersaturation slow_cooling Slow down cooling rate. Add anti-solvent dropwise. check_supersaturation->slow_cooling Yes check_impurities Is the crude material highly impure? check_supersaturation->check_impurities No success Crystals Formed slow_cooling->success pre_purification Perform pre-purification (e.g., charcoal treatment, silica plug). check_impurities->pre_purification Yes check_solvent Is the solvent system optimal? check_impurities->check_solvent No pre_purification->success change_solvent Experiment with different solvent systems (e.g., different alcohol or mixed solvents). check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Decision-making workflow for troubleshooting oiling out during recrystallization.

Q2: I have performed recrystallization, but the purity of my this compound has not significantly improved. What are the next steps?

A2: If a single recrystallization does not yield the desired purity, it is likely due to the presence of impurities with similar solubility profiles to the product.

Strategies for Improvement:

  • Multiple Recrystallizations: Sometimes, sequential recrystallizations are necessary to remove persistent impurities.[2] However, be mindful of yield losses with each step.

  • Change the Solvent System: An impurity that is soluble in one solvent system may be insoluble in another. Trying a different solvent or a mixed solvent system can be effective.

  • Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3] For this compound, silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) can effectively separate the desired product from its impurities.

    • Acid-Base Extraction: Before converting to the hydrochloride salt, an acid-base extraction of the free base form of O-Phenethylhydroxylamine can remove non-basic impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, purification, and analysis of this compound.

Synthesis and Impurities

Q3: What are the likely impurities in my crude this compound?

A3: Impurities can originate from the starting materials, side reactions, or degradation. Common synthesis routes for similar hydroxylamines can provide insight into potential impurities.[4][5]

Impurity Type Potential Source Removal Strategy
Unreacted PhenylethanolStarting material in some synthetic routes.Recrystallization, Column Chromatography
Unreacted HydroxylamineStarting material.Water wash of the free base before salt formation.
Dialkylated ByproductsOver-alkylation of hydroxylamine.Recrystallization, Column Chromatography
Solvent ResiduesFrom reaction or workup.Drying under vacuum.
Degradation ProductsSee Q5.Recrystallization, Column Chromatography
Purification Protocols

Q4: Can you provide a detailed protocol for the recrystallization of this compound?

A4: The following is a general protocol that can be optimized for your specific needs.

Experimental Protocol: Recrystallization from an Alcohol/Ether System

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Diethyl ether (or Methyl tert-butyl ether - MTBE)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add diethyl ether dropwise with stirring until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow Diagram:

G cluster_0 Purification Process A Crude O-Phenethylhydroxylamine HCl B Dissolve in minimal hot Ethanol A->B C Hot Filtration (if needed) B->C D Add Diethyl Ether dropwise until cloudy C->D E Slow cooling to RT, then ice bath D->E F Vacuum filtration E->F G Wash with cold Diethyl Ether F->G H Dry under vacuum G->H I Pure Crystals H->I

Caption: Step-by-step workflow for the recrystallization of this compound.

Stability and Degradation

Q5: How stable is this compound, and what are its likely degradation products?

A5: Like many amine hydrochlorides, this compound can be susceptible to degradation under certain conditions. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[6][7]

  • Hydrolysis: The stability can be pH-dependent. At extreme pH values and elevated temperatures, hydrolysis may occur, although hydroxylamines are generally more stable than esters or amides.[8]

  • Oxidation: The hydroxylamine moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of nitroso or nitro compounds.

  • Photolysis: Exposure to UV light can induce degradation.[8][9] It is advisable to store the compound in amber vials or protected from light.

To assess stability, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended.[9][10]

Purity Analysis

Q6: What is a suitable analytical method to determine the purity of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities.

General HPLC Method Parameters:

Parameter Typical Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
Detection UV at a wavelength where the phenethyl group absorbs (e.g., ~210-220 nm).
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Takasuga, Y., & Ooshima, H. (2015). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 48(9), 733-738.
  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved from [Link]

  • Method for synthesizing O-phenylhydroxylamine hydrochloride. (2015). CN104529816A. Google Patents.
  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627.
  • Hydroxylamine Hydrochloride Solubility. (n.d.). Scribd. Retrieved from [Link]

  • Method for preparing O-benzylhydroxylamine hydrochloride. (2012). CN102531950A. Google Patents.
  • Lin, S. Y., & Kao, Y. H. (1989). Degradation kinetics of phentolamine hydrochloride in solution. Journal of Pharmaceutical Sciences, 78(5), 393-397.
  • O-Phenylhydroxylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Wang, Y., Zhang, L., Wang, Y., & Liu, Y. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC.
  • Chen, Y., et al. (2020). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Journal of Molecular Liquids, 312, 113398.

Sources

O-Phenethylhydroxylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for O-Phenethylhydroxylamine hydrochloride (CAS No. 13571-04-5). This document provides in-depth information, troubleshooting guides, and frequently asked questions regarding the stability and storage of this crucial chemical intermediate. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments and the quality of their results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Several sources recommend refrigeration at 2-8°C.[4][5] It is also specified that the material should be stored under an inert gas, such as argon or nitrogen, as it is sensitive to moisture and air.[1][6]

Q2: Is the compound hygroscopic?

A2: Yes, this compound is hygroscopic.[7] This means it will readily absorb moisture from the atmosphere. Exposure to moist air or water should be strictly avoided to prevent degradation and ensure the material's integrity.[7] This is the primary reason for recommending storage in a desiccator or under a dry, inert atmosphere.

Q3: What materials or chemicals are incompatible with this compound?

A3: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous reactions and decomposition of the material. It is crucial to avoid storing it near these chemical classes.

Q4: What are the known hazardous decomposition products?

A4: Upon thermal decomposition, this compound can release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Q5: How should I prepare solutions of this compound for experimental use?

A5: When preparing solutions, it is advisable to use de-gassed solvents to minimize dissolved oxygen. Given its water solubility, aqueous solutions can be prepared, but their stability may be limited.[8] For applications requiring stability over time, consider preparing fresh solutions for each experiment. The pH of the solution can significantly impact stability, as suggested by studies on similar hydrochloride salts.[9]

Summary of Storage Conditions
ParameterRecommendationRationale & Source
Temperature 2-8°C (Refrigerated)To slow down potential degradation pathways.[4][5]
Atmosphere Store under inert gas (e.g., Argon, Nitrogen).The compound is moisture and air-sensitive.[1][6][10]
Container Tightly closed, original container.To prevent exposure to moisture and contaminants.[1][2][3]
Location Cool, dry, well-ventilated area. Away from incompatible materials.To ensure safety and stability.[3][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.To prevent hazardous reactions and decomposition.[7]

Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent stability. This guide helps you diagnose and resolve common issues encountered with this compound.

Logical Flow for Troubleshooting Stability Issues

G A Unexpected Experimental Result (e.g., low yield, new impurity peak) B Review Storage Conditions - Temperature? - Inert Atmosphere? - Tightly Sealed? A->B C Check for Contamination - Incompatible materials nearby? - Cross-contamination of tools? B->C D Compound Appearance Check - Clumped/Discolored? C->D E Moisture Exposure Suspected (Hygroscopic Nature) D->E Yes F Potential Degradation D->F Yes G Perform Characterization (e.g., NMR, LC-MS) on current stock E->G F->G H Compare data with Certificate of Analysis (CoA) G->H I Data Mismatch H->I Mismatch J Data Matches H->J Matches K Source New, Verified Reagent I->K L Re-evaluate Experimental Protocol (Solvent, pH, Temp) J->L

Caption: Troubleshooting workflow for suspected reagent instability.

Common Problems & Solutions
ProblemPossible Cause(s)Recommended Actions
Change in physical appearance (e.g., clumping, discoloration). Moisture Absorption: The material is hygroscopic and has likely been exposed to atmospheric moisture.[7]1. Discard the affected reagent as its purity is compromised. 2. Procure a new batch and strictly adhere to storage recommendations (store in a desiccator under inert gas).[1][6]
Inconsistent results or low reaction yields. Reagent Degradation: The compound may have degraded due to improper storage (exposure to air, moisture, or heat).[7]1. Analyze a sample of your current stock via HPLC or LC-MS and compare it to the certificate of analysis. 2. If degradation is confirmed, use a fresh, unopened vial of the reagent. 3. Always allow the container to warm to room temperature before opening to prevent condensation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of Degradants: Exposure to incompatible substances (e.g., trace acid/base) or environmental stress (light, heat) may have created degradation products.[7][11]1. Conduct a forced degradation study (see protocol below) to purposefully generate and identify potential degradants. This helps in confirming if the unexpected peaks are related to the starting material.[12] 2. Review your experimental procedure for any potential incompatibilities.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule. It involves subjecting the compound to stress conditions to predict its degradation pathways.[11] This protocol provides a general framework.

Objective: To identify potential degradation products of this compound under various stress conditions.

Required Equipment:

  • Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

  • pH meter

  • Hot air oven

  • UV chamber (e.g., 254 nm)

  • Volumetric flasks and pipettes

Key Degradation Factors

G center O-Phenethylhydroxylamine Hydrochloride Degradation A Moisture (Hydrolysis) center->A B Heat (Thermal Stress) center->B C Oxygen (Oxidation) center->C D Incompatibles (Acids, Bases, Oxidizers) center->D

Sources

Technical Support Center: Navigating the Scale-Up of O-Phenethylhydroxylamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenethylhydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the scale-up of its production. As a crucial intermediate in pharmaceutical synthesis, ensuring a robust and reproducible process for obtaining high-purity this compound is paramount.[1] This guide moves beyond standard protocols to provide in-depth, field-proven insights into overcoming the practical hurdles of its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at a laboratory scale?

There are several established methods for the synthesis of O-arylhydroxylamines. One common laboratory-scale method involves the hydrazinolysis of N-aryloxyphthalimides.[2] For instance, N-phenoxyphthalimide can be treated with hydrazine monohydrate, followed by conversion to the hydrochloride salt using a solution of HCl in dioxane.[2] Another approach involves the reaction of phenol with 2,4-dinitrobenzene oxyamine in the presence of a strong base like sodium hydride, followed by the introduction of dry hydrogen chloride gas to precipitate the hydrochloride salt.[3]

Q2: What are the primary safety concerns when handling this compound and its precursors?

This compound is toxic if swallowed.[4][5] It is crucial to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area.[4][5] In case of ingestion, immediate medical attention is required.[5] The compound is also a skin and eye irritant.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[5] The synthesis may also involve hazardous reagents like sodium hydride, which is highly flammable and reactive with water, requiring an inert atmosphere (e.g., nitrogen or argon) during handling.[3]

Q3: How should this compound be properly stored?

This compound is sensitive to moisture and should be stored in a tightly closed container in a dry, well-ventilated place.[4] It is also recommended to store it under an inert gas.[4] For long-term stability, storage at 2-8°C is advised.

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific problems that may arise during the production of this compound, offering systematic approaches to their resolution.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A low yield during scale-up can be attributed to several factors, from incomplete reactions to product loss during workup. A systematic investigation is key.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Verify Starting Material Quality & Stoichiometry A->B Initial Check C Optimize Reaction Conditions B->C If materials are pure & ratios correct D Analyze Reaction Mixture (TLC/LC-MS) C->D Monitor progress D->C Feedback for optimization E Improve Work-Up & Isolation D->E If starting material remains or byproducts form F Consider Alternative Synthesis Route E->F If significant product loss occurs

Caption: A logical workflow for diagnosing and addressing low reaction yields.

In-depth Analysis and Solutions:

  • Starting Material Purity and Stoichiometry:

    • Insight: Impurities in starting materials like phenol can interfere with the reaction. The molar ratios of reactants are also critical. For instance, in the synthesis involving sodium hydride and 2,4-dinitrobenzene oxyamine, the ratio of sodium hydride to phenol and 2,4-dinitrobenzene oxyamine to phenol must be carefully controlled.[3]

    • Actionable Protocol:

      • Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Ensure accurate weighing and molar ratio calculations.

      • For the sodium hydride route, ensure the sodium hydride is fresh and has not been passivated by atmospheric moisture.

  • Reaction Conditions:

    • Insight: Temperature control is crucial. In the synthesis using sodium hydride, the initial reaction with phenol is performed at 0-5°C, followed by warming to room temperature for the reaction with 2,4-dinitrobenzene oxyamine.[3] Deviations can lead to side reactions or incomplete conversion.

    • Actionable Protocol:

      • Use a calibrated thermometer and a reliable cooling/heating system.

      • Monitor the internal reaction temperature throughout the process.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Work-up and Product Isolation:

    • Insight: The product is isolated as a hydrochloride salt, often by precipitation from an organic solvent.[2][3] Significant product loss can occur if the product has some solubility in the chosen solvent system or if the pH is not optimal for precipitation.

    • Actionable Protocol:

      • Ensure the use of a dry hydrogen chloride source for precipitation to avoid introducing water, which can affect salt formation and product stability.[3]

      • Test different anti-solvents to find one that maximizes precipitation while minimizing the solubility of the product.

      • Control the temperature during filtration; cooling can often improve recovery.

Issue 2: Impurities and Byproduct Formation

Q: My final product is discolored and shows significant impurities by NMR/LC-MS. How can I identify and minimize these byproducts?

The formation of byproducts is a common challenge, particularly during scale-up where reaction times are longer and temperature gradients can occur.

Potential Byproducts and Their Mitigation

Byproduct TypeLikely CauseMitigation Strategy
Over-alkylation Products Excess alkylating agent or prolonged reaction times.Carefully control the stoichiometry of the alkylating agent and monitor the reaction progress to stop it at the optimal time.
Oxidation Products Exposure to air, especially at elevated temperatures.Maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction and work-up.[7]
Unreacted Starting Materials Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation of reagents.Improve stirring efficiency, extend reaction time as needed based on monitoring, and ensure the quality of reagents.
Products from Side Reactions Sub-optimal temperature or pH.Strictly control the reaction temperature and pH during work-up and extraction steps.

Experimental Protocol for Purification:

If byproducts have already formed, a robust purification strategy is necessary.

  • Extraction: After quenching the reaction, perform a series of aqueous extractions. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.[3] This is followed by a wash with saturated brine to remove residual water and water-soluble impurities.[3]

  • Recrystallization: This is one of the most effective methods for purifying the final hydrochloride salt.

    • Solvent Selection: Choose a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treatment with activated carbon can be effective for decolorization.[8] Filter the hot solution to remove insoluble impurities and the activated carbon. Allow the filtrate to cool slowly to promote the formation of well-defined crystals. Collect the purified product by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: For high-purity requirements, column chromatography of the free base (before conversion to the hydrochloride salt) can be employed to remove closely related impurities.

Issue 3: Stability and Handling Challenges

Q: The isolated this compound appears to decompose over time, even when stored. What causes this instability and how can it be prevented?

Hydroxylamine derivatives can be susceptible to degradation, especially in the presence of moisture, air, or residual acid/base from the synthesis.

Factors Affecting Stability and Handling

A Product Instability B Moisture A->B C Oxygen A->C D Residual Impurities A->D E Light A->E F Temperature A->F

Caption: Key factors contributing to the degradation of this compound.

Best Practices for Ensuring Stability:

  • Thorough Drying: After filtration, the product must be dried under vacuum to remove all traces of solvent and moisture.[3] Residual moisture can lead to hydrolysis and degradation.

  • Inert Atmosphere: As mentioned, handling and storing the product under an inert gas like nitrogen or argon minimizes oxidation.[4]

  • Purity: Ensure the final product is free from residual acids or bases from the work-up, as these can catalyze decomposition. This can be checked by measuring the pH of a solution of the product.

  • Packaging and Storage: Use amber glass bottles to protect the product from light. For long-term storage, after flushing with an inert gas, seal the container tightly and store at the recommended temperature of 2-8°C.

By systematically addressing these common challenges with a combination of careful experimental technique, in-process monitoring, and robust purification strategies, the successful and reproducible scale-up of this compound production can be achieved.

References

  • Google Patents. (CN104529816A). Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Pharmaffiliates. O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. [Link]

  • PubChem. O-Phenylhydroxylamine hydrochloride. CID 6365179. [Link]

  • Google Patents. (CN115535975B). Method for purifying hydroxylamine hydrochloride.

Sources

Methods for removing unreacted starting materials from O-Phenethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenethylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and other impurities. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed, field-proven methods to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as phenol and 2,4-dinitrophenoxyamine, byproducts like phthalazine if N-phenoxyphthalimide is used as a starting material, and residual solvents like diethyl ether or dioxane[1]. Depending on the synthetic route, other potential impurities could include dibenzyl-substituted compounds or other alkylated byproducts[2][3].

Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?

A2: this compound is a powder with a melting point of approximately 132 °C (with decomposition)[4]. It is the hydrochloride salt of a primary amine, which makes it amenable to acid-base extraction techniques[5][6][7][8]. Its polarity also makes it suitable for normal-phase or hydrophilic interaction liquid chromatography (HILIC)[9][10]. It is important to note that hydroxylamine derivatives can be susceptible to oxidation, so minimizing exposure to air and heat is recommended[11]. Safety data sheets indicate it is toxic if swallowed and causes skin irritation, so appropriate personal protective equipment (PPE) should always be worn[12][13].

Q3: How can I assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess purity and monitor the progress of purification[14]. A suitable mobile phase, often a mixture of a polar and a non-polar solvent, will separate the desired product from less polar impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, typically at 2-8°C. It should be kept in a tightly sealed container, protected from moisture and light to prevent degradation[13]. Some suppliers also recommend storing under an inert gas[12].

Troubleshooting Guide: Methods for Removing Unreacted Starting Materials

This section details three primary methods for the purification of this compound, addressing specific separation challenges.

Method 1: Acid-Base Extraction

Principle: This technique exploits the basicity of the amine functional group in O-Phenethylhydroxylamine. By manipulating the pH of the solution, the desired compound can be selectively moved between an organic and an aqueous phase, leaving neutral or acidic impurities behind.[5][6][7]

When to Use: This method is ideal for separating the basic O-Phenethylhydroxylamine from neutral organic impurities (e.g., unreacted starting materials like phenoxy compounds) and acidic byproducts.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic O-Phenethylhydroxylamine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[7][8] Neutral impurities will remain in the organic layer.

  • Separation: Carefully separate the two layers. The aqueous layer now contains the purified product.

  • Basification and Extraction: To recover the free amine (if desired, though the hydrochloride salt is often the final product), the aqueous layer is cooled in an ice bath and a base (e.g., NaOH or NaHCO3) is added until the solution is basic. This deprotonates the amine salt, making it less water-soluble. The free amine can then be extracted back into an organic solvent.

  • Isolation of the Hydrochloride Salt: If the hydrochloride salt is the desired product, the aqueous layer from step 3 can be concentrated under reduced pressure to crystallize the product.

Troubleshooting Acid-Base Extraction:

Problem Possible Cause Solution
Poor Separation of Layers (Emulsion) The densities of the aqueous and organic layers are too similar.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase.
Low Recovery of Product Incomplete extraction into the aqueous phase.Perform multiple extractions with the acidic solution (e.g., 3 x 50 mL instead of 1 x 150 mL). Ensure the pH of the aqueous layer is sufficiently acidic.
Incomplete back-extraction into the organic phase after basification.Ensure the aqueous layer is sufficiently basic before back-extraction. Perform multiple extractions with the organic solvent.
Product Purity is Still Low Neutral impurities are being carried over into the aqueous layer.Perform a back-wash of the acidic aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

Workflow for Acid-Base Extraction:

crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract_acid Extract with Dilute Acid dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers organic_layer Organic Layer (Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product Salt) separate_layers->aqueous_layer basify Basify Aqueous Layer aqueous_layer->basify concentrate Concentrate Aqueous Layer aqueous_layer->concentrate extract_organic Extract with Organic Solvent basify->extract_organic purified_free_amine Purified Free Amine extract_organic->purified_free_amine purified_hcl_salt Purified HCl Salt concentrate->purified_hcl_salt

Caption: Acid-Base Extraction Workflow.

Method 2: Recrystallization

Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved.[15]

When to Use: This method is effective when the desired product is a solid and the impurities have different solubility profiles. It is particularly useful for removing small amounts of impurities from a relatively pure product. For amine hydrochlorides, a common challenge is finding a suitable solvent system.[11][16]

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, solvent systems such as ethanol/water, isopropanol, or mixtures containing a polar solvent and a less polar anti-solvent (like diethyl ether) can be effective.[17]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product.
Oiling Out (Product separates as an oil) The boiling point of the solvent is higher than the melting point of the product. The product is too soluble in the chosen solvent.Use a lower-boiling solvent. Add a less polar "anti-solvent" to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Low Recovery Too much solvent was used. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.

Workflow for Recrystallization:

crude_solid Crude Solid dissolve_hot Dissolve in Minimum Hot Solvent crude_solid->dissolve_hot cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly filter Collect Crystals by Filtration cool_slowly->filter mother_liquor Mother Liquor (Impurities) filter->mother_liquor Discard wash_cold Wash with Cold Solvent filter->wash_cold dry Dry Purified Crystals wash_cold->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Recrystallization Workflow.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[18][19] A solvent (the mobile phase) carries the mixture through a column packed with an adsorbent (the stationary phase), typically silica gel or alumina. Compounds with a stronger affinity for the stationary phase move more slowly down the column.

When to Use: This is a highly effective method for separating complex mixtures or when impurities have similar properties to the desired product. For a polar compound like this compound, normal-phase chromatography or HILIC is suitable.[9][10]

Experimental Protocol:

  • Stationary Phase and Solvent System Selection: For polar compounds, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system is determined by running TLC plates to achieve good separation with an Rf value of around 0.2-0.4 for the desired product.[20]

  • Column Packing: A slurry of the stationary phase in the mobile phase is carefully packed into a glass column to create a uniform bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected as they elute.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation (Bands Overlap) The solvent system is not optimal. The column was not packed properly.Use a less polar solvent system to increase retention. Repack the column, ensuring a uniform and bubble-free bed.
Compound is Stuck on the Column The solvent system is not polar enough. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the mobile phase (gradient elution). If using silica gel (acidic), consider adding a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing of basic compounds.
Cracked or Channeled Column The column ran dry or was packed improperly.Ensure the solvent level is always above the top of the stationary phase. Repack the column carefully.

Workflow for Column Chromatography:

crude_mixture Crude Mixture load_sample Load Sample onto Column crude_mixture->load_sample pack_column Pack Column with Stationary Phase pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Column Chromatography Workflow.

Safety Information

Always consult the Safety Data Sheet (SDS) before handling this compound and any of the solvents or reagents used in these purification methods.[12][13][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Handling: this compound is toxic if swallowed and causes skin irritation.[12][13] Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • PubChem. O-Phenylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Calgary. Column chromatography. [Link]

  • JoVE. (2020, March 26). Extraction - Concept. [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. [Link]

  • PubChem. Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents.
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  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Google Patents. CN103304356A - Hydroxylamine synthesis method.
  • Google Patents.
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • ScienceDirect. Thin–layer Chromatography (TLC) - Analytical Toxicology. [Link]

  • ChemBAM. Chromatography of painkiller drugs. [Link]

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  • Google Patents.

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Impact of solvent choice on O-Phenethylhydroxylamine hydrochloride reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for O-Phenethylhydroxylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile reagent. As a key building block in pharmaceutical synthesis, understanding the nuances of its reactivity, particularly the impact of solvent choice, is critical for achieving optimal reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily utilized as a potent nucleophile in a variety of synthetic transformations. The most common applications include:

  • Oxime Formation: Reaction with aldehydes and ketones to form O-phenethyl oximes. These are stable intermediates in the synthesis of more complex molecules and can be used for the purification and characterization of carbonyl compounds.

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides in nucleophilic substitution reactions to produce N-substituted O-phenethylhydroxylamines.

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of various nitrogen and oxygen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

This compound's role as a crucial intermediate is highlighted in its application in the synthesis of Active Pharmaceutical Ingredients (APIs) and in chiral synthesis where stereochemistry is critical.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Solubility is a critical factor for reaction efficiency. This compound, being a salt, exhibits varying solubility in organic solvents. Its solubility is largely dictated by the polarity of the solvent.

  • High Solubility: Generally, it is soluble in polar protic solvents like water, methanol, and ethanol. For instance, the related N-Benzylhydroxylamine hydrochloride shows high solubility in these solvents[1]. O-Benzylhydroxylamine hydrochloride is also reported to be soluble in DMSO and methanol[2].

  • Moderate to Low Solubility: Its solubility is moderate to low in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). For example, O-Benzylhydroxylamine (hydrochloride) has a solubility of approximately 10 mg/mL in DMSO and 5 mg/mL in DMF[3].

  • Insolubility: It is generally insoluble in non-polar solvents like hexanes, toluene, and diethyl ether[4].

If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Switch to a more polar solvent if the reaction chemistry allows.

  • Co-solvent System: Employ a mixture of solvents. For example, a small amount of methanol or water can be added to a less polar solvent to aid dissolution.

  • Free-basing: The hydrochloride salt is more polar than the free amine. In some cases, careful neutralization with a base to generate the free O-Phenethylhydroxylamine in situ can improve solubility in less polar organic solvents. However, the stability of the free base should be considered.

Q3: How does the choice of a polar protic vs. a polar aprotic solvent affect my reaction?

A3: The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction mechanism and, consequently, the outcome of your experiment.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.

    • Effect on Nucleophile: They can solvate and stabilize the lone pair on the nitrogen of O-Phenethylhydroxylamine through hydrogen bonding, which can decrease its nucleophilicity. This may slow down SN2-type reactions.

    • Effect on Reaction Mechanism: In reactions that can proceed via an SN1 mechanism, these solvents are excellent at stabilizing carbocation intermediates, thus favoring this pathway.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds.

    • Effect on Nucleophile: They are less effective at solvating the nucleophile, leaving it "naked" and more reactive. This generally accelerates SN2 reactions.

    • Effect on Reaction Mechanism: By favoring a more nucleophilic attack, they strongly promote the SN2 pathway.

The following diagram illustrates the general principle of solvent effects on a nucleophile.

Figure 1: Solvent effect on nucleophilicity.

Troubleshooting Guide

Problem 1: Low or no yield in oxime formation.
Potential Cause Troubleshooting Steps & Explanation
Poor Solubility of Reactants Ensure both the this compound and your carbonyl compound are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system. For many oxime formations, alcoholic solvents like ethanol or methanol are effective.[5]
Incorrect pH Oxime formation is pH-dependent. The reaction is typically fastest in a mildly acidic to neutral pH range. If starting with the hydrochloride salt, a weak base (e.g., sodium acetate, pyridine) is often added to liberate the free hydroxylamine. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If too basic, side reactions of the carbonyl compound may occur.
Steric Hindrance The phenethyl group can introduce some steric bulk. For sterically hindered ketones, the reaction may be slow. Consider increasing the reaction temperature or using a less sterically demanding solvent.
Moisture in the Reaction Although some protocols use aqueous or alcoholic solvents, excess water can sometimes lead to unfavorable equilibria or hydrolysis of other functional groups. Using anhydrous solvents may improve yields in sensitive reactions.

Experimental Protocol: General Procedure for Oxime Synthesis

  • Dissolve this compound (1.0 eq.) and a weak base like sodium acetate (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol).

  • Add the aldehyde or ketone (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by precipitation upon addition of water, followed by filtration. Further purification can be achieved by recrystallization.

Problem 2: Low yield and/or side products in N-alkylation reactions.
Potential Cause Troubleshooting Steps & Explanation
Inappropriate Solvent Choice For SN2-type alkylations with alkyl halides, polar aprotic solvents are generally superior. Amide solvents like DMF have been shown to promote rapid and complete alkylation, whereas non-polar solvents like toluene can result in incomplete reactions.[1]
Over-alkylation (Dialkylation) The N-alkylated product can sometimes react further with the alkylating agent. To minimize this, use a slight excess of this compound or add the alkylating agent slowly to the reaction mixture.
Competition between N- and O-alkylation While N-alkylation is generally favored due to the higher nucleophilicity of nitrogen, O-alkylation can sometimes occur. The choice of base and solvent can influence this selectivity.
Base Strength A base is required to deprotonate the hydroxylamine hydrochloride. The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For less reactive systems, a stronger base like NaH might be necessary, typically in an aprotic solvent like THF or DMF.[2]

Comparative Solvent Effects in a Hypothetical N-Alkylation Reaction

SolventDielectric Constant (approx.)Typical Outcome for N-Alkylation (SN2)Rationale
DMF 37High Yield, Fast Reaction Polar aprotic; effectively solvates the cation of the base, leaving a highly reactive "naked" nucleophile.[1]
Acetonitrile 37.5Good Yield Polar aprotic; similar to DMF, it enhances nucleophilicity.
Ethanol 24.5Moderate to Low Yield, Slower Reaction Polar protic; solvates the nucleophile via hydrogen bonding, reducing its reactivity.
Toluene 2.4Low to No Reaction Non-polar; poor solubility of the hydrochloride salt and does not effectively promote SN2 reactions.[1]

Experimental Protocol: General Procedure for N-Alkylation

  • Suspend this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add the alkyl halide (1.0-1.2 eq.) to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

N_Alkylation_Workflow start Start: O-Phenethylhydroxylamine HCl, Alkyl Halide, Base solvent_choice Select Solvent start->solvent_choice dmf DMF / Acetonitrile (Polar Aprotic) solvent_choice->dmf Recommended etoh Ethanol (Polar Protic) solvent_choice->etoh Possible, but slower toluene Toluene (Non-polar) solvent_choice->toluene Not Recommended reaction_dmf Heat (60-100 °C) Fast Reaction, High Yield dmf->reaction_dmf reaction_etoh Heat Slower Reaction, Lower Yield etoh->reaction_etoh reaction_toluene Heat Likely Incomplete Reaction toluene->reaction_toluene workup Workup & Purification reaction_dmf->workup reaction_etoh->workup reaction_toluene->workup product Desired N-Alkylated Product workup->product

Figure 2: Workflow for N-alkylation solvent selection.

References

  • O-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]

  • The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. PMC - NIH. [Link]

  • NEW CHEMISTRY OF HYDROXYLA MINES. -ORCA - Cardiff University. [Link]

  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • O-Benzylhydroxylamine. ChemBK. [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Effect of different solvents on propyl-oxime formation measured by... - ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. NIH. [Link]

  • On the basicity of hydroxylamine and its derivatives. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. [Link]

  • kinetics of the reaction of 1 in DMF with ethanol in the presence... - ResearchGate. [Link]

  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. [Link]

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  • Hydroxylamine. Sciencemadness Wiki. [Link]

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  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Properties of DMF and ethanol comparison[1]. Download Table. ResearchGate. [Link]

  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

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Technical Support Center: Catalyst Selection for Optimizing O-Phenethylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O-Phenethylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, making its efficient and high-purity production essential.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to O-Phenethylhydroxylamine, and how does catalyst selection differ for each?

There are two main catalytic strategies for synthesizing O-alkyl hydroxylamines like O-Phenethylhydroxylamine:

  • Catalytic Reduction of Oximes: This is a direct and efficient method but presents significant challenges.[2] The primary goal is the selective reduction of the C=N bond of the corresponding oxime without cleaving the weaker N-O bond, which would lead to the undesired primary amine as a side product.[2][3]

    • Catalyst Choice: Platinum-based heterogeneous catalysts, such as Adam's catalyst (PtO₂), are traditionally used with hydrogen gas in the presence of a strong Brønsted acid.[2] More recently, nickel complexes have shown high efficiency and selectivity for the asymmetric hydrogenation of oximes to chiral hydroxylamines.[4] Palladium-based catalysts (e.g., Pd/C) are generally less suitable as they tend to promote the cleavage of the N-O bond, leading to the formation of the primary amine.[5]

  • N-Alkoxyamine Synthesis via C-O Bond Formation: This approach involves the alkylation of a hydroxylamine equivalent. A common method is the Mitsunobu reaction, where an alcohol (phenethyl alcohol) is reacted with an N-hydroxy compound (like N-hydroxyphthalimide) in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD).[6] This is followed by the removal of the protecting group (e.g., hydrazinolysis) to yield the desired O-alkylhydroxylamine.[6]

    • Catalyst Choice: While the Mitsunobu reaction itself is not catalytic, subsequent and alternative methods can be. For instance, copper-catalyzed systems can be used for the synthesis of alkoxyamines from organic halides and nitroxide radicals.[7]

Q2: My reaction is producing significant amounts of the primary amine (phenethylamine). What is the likely cause and how can I prevent it?

The formation of phenethylamine is a common side reaction, particularly in the catalytic reduction of oximes. This occurs due to the reductive cleavage of the labile N-O bond.[2][3]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: If you are using a palladium-based catalyst, switch to a platinum-based one like PtO₂.[5] Palladium is known to favor N-O bond cleavage.[5]

  • Control Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of the undesired N-O bond cleavage.

    • Hydrogen Pressure: Optimizing the hydrogen pressure is crucial. Excessively high pressure can sometimes lead to over-reduction.

    • Acid Additives: The presence of a strong Brønsted acid is often necessary for the platinum-catalyzed reduction of oximes to hydroxylamines.[2] Ensure the correct stoichiometry of the acid.

Q3: I am observing low conversion of my starting material in an O-alkylation reaction. What factors should I investigate?

Low conversion in O-alkylation reactions, such as those involving N-hydroxyphthalimide, can stem from several issues.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity and activity of your reagents, especially the alkylating agent and any coupling reagents. For Mitsunobu-type reactions, the phosphine and azodicarboxylate should be fresh.

  • Solvent Choice: The reaction solvent can significantly impact the reaction rate. Ensure you are using a suitable, dry solvent.

  • Temperature and Reaction Time: Some alkylation reactions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Base Selection (if applicable): In reactions requiring a base to deprotonate the N-hydroxy compound, ensure the base is strong enough for complete deprotonation but not so strong as to cause side reactions.

Q4: How can I purify the final this compound product to remove unreacted starting materials and byproducts?

Purification is critical to obtain a high-purity product suitable for pharmaceutical applications.[1]

Purification Protocol:

  • Work-up: After the reaction, a standard aqueous work-up is often necessary to remove water-soluble impurities.

  • Extraction: The crude product can be extracted into an organic solvent.

  • Acidification and Crystallization: The organic layer is then treated with a solution of HCl (e.g., 4N HCl in dioxane or dry hydrogen chloride gas) to precipitate the hydrochloride salt.[8][9] Cooling the solution can improve the yield of the crystalline product.[8][10]

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system.

  • Drying: The final product should be thoroughly dried under vacuum to remove any residual solvent.[9]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues.

Scenario 1: Inconsistent Yields in Catalytic Oxime Reduction

Problem: You are experiencing significant batch-to-batch variation in the yield of this compound when using a heterogeneous catalyst like PtO₂.

Potential Cause Explanation Recommended Action
Catalyst Activity Heterogeneous catalysts can lose activity over time or due to poisoning by impurities.Use a fresh batch of catalyst. Consider performing a catalyst activity test.
Purity of Starting Materials Impurities in the oxime or solvent can inhibit the catalyst.Purify the starting oxime and use high-purity, dry solvents.
Reaction Heterogeneity Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen gas.Ensure vigorous and consistent stirring throughout the reaction.
Incomplete Reaction The reaction may not be running to completion.Monitor the reaction progress using TLC or LC-MS and adjust the reaction time accordingly.
Scenario 2: Formation of N,N-Dibenzylhydroxylamine Impurity

Problem: You are observing the formation of a significant amount of the dibenzyl-substituted impurity.

Explanation: This can occur in alkylation reactions if the initially formed N-benzylhydroxylamine is further alkylated.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the hydroxylamine source relative to the benzylating agent.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

  • Protecting Groups: Employ a hydroxylamine with a protecting group that is removed in a subsequent step. This can prevent over-alkylation.

Experimental Workflow: Catalytic Hydrogenation of Phenylacetaldoxime

This protocol outlines a general procedure for the synthesis of O-Phenethylhydroxylamine via the catalytic hydrogenation of phenylacetaldoxime.

Materials:

  • Phenylacetaldoxime

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Hydrogen Gas Supply

  • Parr Hydrogenation Apparatus or similar

Procedure:

  • Catalyst Pre-activation (if necessary): In a hydrogenation flask, suspend the PtO₂ catalyst in ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add the phenylacetaldoxime and additional ethanol to the flask.

  • Acidification: Add a stoichiometric amount of concentrated hydrochloric acid.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Begin vigorous stirring and maintain the reaction at the desired temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure product.

Visualizing the Synthetic Pathways

Below are diagrams illustrating the key synthetic routes and the critical decision points in catalyst selection.

cluster_0 Route 1: Catalytic Reduction of Oxime Phenylacetaldoxime Phenylacetaldoxime O-Phenethylhydroxylamine O-Phenethylhydroxylamine Phenylacetaldoxime->O-Phenethylhydroxylamine H2, Catalyst (e.g., PtO2) Phenethylamine (Side Product) Phenethylamine (Side Product) Phenylacetaldoxime->Phenethylamine (Side Product) H2, Catalyst (e.g., Pd/C) N-O Cleavage

Caption: Catalytic reduction pathways for phenylacetaldoxime.

cluster_1 Route 2: O-Alkylation (Mitsunobu) Phenethyl Alcohol Phenethyl Alcohol Intermediate N-(Phenethyloxy)phthalimide Phenethyl Alcohol->Intermediate PPh3, DIAD N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Intermediate PPh3, DIAD Final_Product O-Phenethylhydroxylamine Intermediate->Final_Product Hydrazinolysis

Caption: O-Alkylation of N-hydroxyphthalimide with phenethyl alcohol.

References

  • Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. Available at: [Link]

  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1), e202103683. Available at: [Link]

  • Krasnopeeva, A. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1599. Available at: [Link]

  • Method for synthesizing O-phenylhydroxylamine hydrochloride. CN104529816A. Google Patents.
  • Mouarrawis, V., & Kluwer, S. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. InCatT. Available at: [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2018). Synthesis of Nitroxides and Alkoxyamines. In Nitroxides (pp. 53-93). Royal Society of Chemistry.
  • Mas-Roselló, J., & Cramer, N. (2022). Frontispiece: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10). Available at: [Link]

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  • Wang, D., et al. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Organic Chemistry Frontiers, 6(19), 3465-3470. Available at: [Link]

  • Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A. Google Patents.
  • Wang, C., et al. (2018). Alkylamination of Styrenes with Alkyl N-Hydroxyphthalimide Esters and Amines by B(C6H5)3-Facilitated Photoredox Catalysis. Organic Letters, 20(21), 6980-6984. Available at: [Link]

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. Available at: [Link]

  • Callery, P. S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry, 58(24), 9673-9682. Available at: [Link]

  • Method for purifying hydroxylamine hydrochloride. CN115535975B. Google Patents.
  • Zhang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(7), 2139. Available at: [Link]

  • O-Phenylhydroxylamine hydrochloride. PubChem. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Hydroxylamine Reagents: O-Phenethylhydroxylamine Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the formation of stable oxime and oxime ether linkages is a cornerstone reaction. This transformation, reacting a hydroxylamine derivative with an aldehyde or ketone, is fundamental for creating diverse molecular architectures, from protecting groups to the core scaffolds of active pharmaceutical ingredients (APIs). While hydroxylamine hydrochloride itself is a workhorse reagent, its O-substituted derivatives offer a nuanced toolkit, allowing chemists to fine-tune properties like reactivity, stability, and steric profile.

This guide provides an in-depth comparison of O-Phenethylhydroxylamine hydrochloride against other commonly used hydroxylamine reagents. We will delve into the mechanistic underpinnings of their reactivity, provide field-tested experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic challenges.

The Hydroxylamine Family: An Overview of Oxime Formation

The utility of hydroxylamine reagents stems from the nucleophilicity of the nitrogen atom, which readily attacks the electrophilic carbon of a carbonyl group. The subsequent dehydration reaction forms a stable carbon-nitrogen double bond, known as an oxime (C=N-OH) or, in the case of O-substituted hydroxylamines, an oxime ether (C=N-OR).

The reaction rate is highly pH-dependent. The reaction requires the hydroxylamine's nitrogen to be a free nucleophile, yet the dehydration step is acid-catalyzed. This results in an optimal reaction pH typically between 4 and 6.[1][2] The choice of the 'R' group in O-substituted hydroxylamines (R-ONH₂) significantly impacts the reagent's properties and the final product's characteristics.

graph OximeFormationMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Nodes Reactants [label="Aldehyde/Ketone + R-ONH₂", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate\n(Carbinolamine)", fillcolor="#FBBC05"]; Oxime [label="Oxime Ether Product + H₂O", fillcolor="#34A853"];

// Edges Reactants -> Intermediate [label=" Nucleophilic Attack", color="#4285F4"]; Intermediate -> Oxime [label=" Dehydration (Acid-Catalyzed)", color="#EA4335"]; }

Caption: General mechanism of oxime ether formation.

Spotlight on this compound

This compound (C₈H₁₁NO·HCl) is a versatile building block, particularly valued in medicinal chemistry and the synthesis of complex molecular structures.[3] The presence of the phenethyl group (a phenyl ring attached to an ethyl group) imparts distinct characteristics compared to smaller O-alkyl or O-aryl counterparts.

Key Attributes:

  • Increased Lipophilicity: The phenethyl moiety significantly increases the reagent's solubility in a broader range of organic solvents, which can be advantageous for reactions involving non-polar substrates.

  • Steric Influence: While not as bulky as a tert-butyl group, the phenethyl group provides moderate steric hindrance. This can be exploited to achieve selectivity in molecules with multiple carbonyl groups of differing steric accessibility.

  • Pharmacophore Potential: The phenethyl group itself is a common motif in many biologically active molecules. Incorporating it via an oxime ether linkage can be a strategic move in drug design and lead optimization.[3]

  • Stability: The resulting O-phenethyl oxime ethers are generally stable, making them suitable for multi-step synthetic sequences.

Its primary application lies in serving as a precursor or intermediate in the synthesis of numerous APIs, where its purity and reliable reactivity are paramount.[3]

A Comparative Analysis of Hydroxylamine Reagents

The choice of a hydroxylamine reagent is a critical decision in experimental design, dictated by the substrate, desired product properties, and reaction conditions. Below is a comparison of this compound with three other widely used reagents.

FeatureHydroxylamine HClO-Methylhydroxylamine HClO-Benzylhydroxylamine HClO-Phenethylhydroxylamine HCl
Structure NH₂OH·HClCH₃ONH₂·HClC₆H₅CH₂ONH₂·HClC₆H₅CH₂CH₂ONH₂·HCl
Molecular Weight 69.49 g/mol [4]83.52 g/mol [5]159.62 g/mol 173.65 g/mol
Key Advantage High reactivity, low costSmall, minimal steric hindranceIntroduces aromatic ring, cleavableBalances steric bulk and lipophilicity
Primary Use Cases General oxime & hydroxamic acid synthesis[6][7]Metabolomics derivatization, bioconjugation[8][9]Synthesis of heterocyclic compounds[10]API and complex molecule synthesis
Steric Hindrance Very LowLowModerateModerate-High
Lipophilicity Low (highly polar)LowModerateHigh
Resulting Linkage Oxime (C=N-OH)O-Methyl Oxime EtherO-Benzyl Oxime EtherO-Phenethyl Oxime Ether
Hydroxylamine Hydrochloride (The Unsubstituted Parent)

This is the most fundamental reagent for preparing oximes and hydroxamic acids.[4][6] Its small size and high reactivity make it suitable for a wide range of aldehydes and ketones. However, the resulting oxime's free hydroxyl group can sometimes participate in unwanted side reactions, and the reagent itself can act as a reducing agent under certain conditions.[4][6]

O-Methylhydroxylamine Hydrochloride (The Minimalist)

Also known as methoxyamine, this reagent is prized for its simplicity.[8][11] The small methyl group offers minimal steric hindrance, making it ideal for reacting with sterically congested carbonyls. It is extensively used in metabolomics as a derivatizing agent to stabilize carbonyl-containing metabolites for GC-MS analysis.[8] In medicinal chemistry, it has been investigated as an inhibitor of the base excision repair (BER) pathway in cancer therapy.[8][12]

O-Benzylhydroxylamine Hydrochloride (The Aromatic Cousin)

Structurally similar to the phenethyl derivative, O-benzylhydroxylamine introduces a benzyl group. This provides moderate steric bulk and lipophilicity. A key feature of the O-benzyl group is its susceptibility to cleavage via hydrogenolysis, which can be a useful synthetic strategy for deprotection to reveal the oxime.

graph ReagentSelection { layout=dot; rankdir=TB; node [shape=diamond, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; leaf [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes start [label="Goal of Synthesis?"]; steric [label="Is the carbonyl\nsterically hindered?"]; lipo [label="Need to increase\nlipophilicity?"]; protect [label="Need a cleavable\nprotecting group?"];

// Leaves methyl [label="Use O-Methyl-\nhydroxylamine HCl", fillcolor="#34A853"]; hcl [label="Use Hydroxylamine HCl", fillcolor="#34A853"]; phenethyl [label="Use O-Phenethyl-\nhydroxylamine HCl", fillcolor="#4285F4"]; benzyl [label="Use O-Benzyl-\nhydroxylamine HCl", fillcolor="#EA4335"]; general [label="General Purpose Oxime", fillcolor="#FBBC05"];

// Edges start -> steric [label=" Steric hindrance\nis a factor"]; start -> lipo [label=" Modulating solubility\nis key"]; start -> protect [label=" Protecting group\nstrategy"]; start -> general [label=" Simple oxime\nformation"];

steric -> methyl [label=" Yes"]; steric -> hcl [label=" No"]; lipo -> phenethyl [label=" Yes"]; lipo -> hcl [label=" No"]; protect -> benzyl [label=" Yes"]; protect -> phenethyl [label=" No"]; general -> hcl; }

Caption: Decision guide for selecting a hydroxylamine reagent.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in using these reagents, here are two representative protocols for the synthesis of an oxime ether from acetophenone.

Protocol 1: Synthesis of Acetophenone O-Phenethyl Oxime

This protocol is adapted for a moderately lipophilic reagent.

  • Materials:

    • Acetophenone (1.0 mmol, 120 mg)

    • This compound (1.2 mmol, 208 mg)

    • Sodium Acetate (NaOAc) (2.0 mmol, 164 mg)

    • Ethanol (10 mL)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

  • Procedure:

    • To a 50 mL round-bottom flask, add acetophenone (1.0 mmol), this compound (1.2 mmol), and sodium acetate (2.0 mmol).

    • Add ethanol (10 mL) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

    • Once complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography (hexanes/ethyl acetate gradient) if necessary.

Protocol 2: Synthesis of Acetophenone Oxime using Hydroxylamine HCl

This classic protocol often uses pyridine as both a base and a solvent.[13][14]

  • Materials:

    • Acetophenone (1.0 mmol, 120 mg)

    • Hydroxylamine hydrochloride (1.5 mmol, 104 mg)

    • Pyridine (5 mL)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in pyridine (5 mL).

    • Attach a reflux condenser and heat the mixture to 80-90 °C with stirring for 1-4 hours. Monitor by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (30 mL).

    • Acidify the mixture to pH ~2 with 1 M HCl to neutralize the pyridine. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine, followed by a wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product.

graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Combine Carbonyl,\nHydroxylamine & Base in Solvent"]; react [label="Heat to Reflux\n(2-6 hours)"]; monitor [label="Monitor by TLC"]; workup [label="Cool & Remove Solvent"]; extract [label="Aqueous Workup\n& Extraction"]; purify [label="Dry, Concentrate\n& Purify"]; product [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> react; react -> monitor; monitor -> react [label=" Incomplete"]; monitor -> workup [label=" Complete"]; workup -> extract; extract -> purify; purify -> product; }

Caption: General experimental workflow for oxime synthesis.

Conclusion

The selection of a hydroxylamine reagent is a strategic decision that extends beyond mere oxime formation. While hydroxylamine hydrochloride remains a fundamental tool, O-substituted derivatives like This compound offer distinct advantages for modern synthetic challenges. Its balanced lipophilicity, moderate steric profile, and utility as a building block in medicinal chemistry make it an invaluable reagent.[3] In contrast, O-methylhydroxylamine provides a sterically unencumbered option ideal for sensitive substrates, and O-benzylhydroxylamine introduces the utility of a cleavable protecting group.

By understanding the interplay between the structure of the hydroxylamine reagent and its resulting reactivity, stability, and physical properties, researchers can more effectively navigate their synthetic pathways, accelerating the discovery and development of novel chemical entities.

References

  • Li, C., et al. (2003). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. Synthetic Communications, 33(4), 543-546. Available at: [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • Handom Chemical. (2024). Hydroxylamine hydrochloride used in the synthesis of anticancer drugs and sulphonamides. Retrieved from [Link]

  • Aliyu, A. O. C., et al. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylammonium chloride. Retrieved from [Link]

  • Hayashi, M., & Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50, 2249-2252.
  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved from [Link]

  • Sci-Hub. (2003). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. Retrieved from [Link]

  • Autechaux. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • Journal of the Bangladesh Chemical Society. (1991). Reaction in oximes. 3(2), 158-163.
  • Royal Society of Chemistry. (n.d.). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Retrieved from [Link]

  • PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

Sources

A Comparative Guide to the Bio-Functional Assessment of O-Phenethylhydroxylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of O-Phenethylhydroxylamine hydrochloride and its rationally designed derivatives. We will explore the causal relationships behind structural modifications and their impact on biological activity, offering detailed, self-validating experimental protocols and illustrative data to guide researchers in drug discovery and development.

Introduction: The O-Phenethylhydroxylamine Scaffold

This compound is a chemical entity belonging to the broader class of hydroxylamine derivatives. Its structure, featuring a phenethylamine backbone, is intriguing to medicinal chemists. Phenethylamines are known psychoactive compounds and precursors for various therapeutics, while the hydroxylamine moiety offers unique chemical reactivity and potential for interaction with biological targets, particularly metalloenzymes.[1][2] The core value of this scaffold lies in its potential for derivatization, allowing for the fine-tuning of its pharmacological profile to enhance potency, selectivity, and metabolic stability.

This guide will focus on a comparative study of three compounds:

  • Parent Compound (C-01): this compound

  • Derivative 1 (C-02): O-(4-Chlorophenethyl)hydroxylamine hydrochloride

  • Derivative 2 (C-03): O-(3,4-Dimethoxyphenethyl)hydroxylamine hydrochloride

The rationale for these specific derivatives is to probe the effects of electron-withdrawing groups (C-02) and electron-donating groups (C-03) on the phenyl ring, which can significantly alter target engagement and pharmacokinetic properties.

Rationale for Bioassays: Targeting Monoamine Oxidase (MAO)

Given the structural similarity of the parent scaffold to phenethylamine, a natural substrate for monoamine oxidases (MAOs), a primary hypothesis is that these derivatives may act as MAO inhibitors.[3] MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin).[3][4] Their inhibition is a validated therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[5]

Therefore, our comparative analysis will focus on two key bioassays:

  • MAO-A and MAO-B Enzyme Inhibition Assay: To quantify the inhibitory potency and selectivity of each derivative against the two major MAO isoforms.

  • Cell Viability (MTT) Assay: To assess the general cytotoxicity of the compounds in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells), ensuring that the observed enzyme inhibition is not merely a consequence of cell death.

This dual-assay approach provides a self-validating system: potent enzyme inhibition in the absence of significant cytotoxicity points towards a specific mechanism of action, a hallmark of a promising drug candidate.

Comparative Bioassay Data

The following data, presented for illustrative purposes, reflects a typical outcome for a structure-activity relationship (SAR) study of this nature.

Table 1: Comparative Inhibitory Activity against MAO-A and MAO-B

Compound IDDerivative NameMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
C-01 O-Phenethylhydroxylamine HCl15.225.80.59
C-02 O-(4-Chlorophenethyl)hydroxylamine HCl2.835.10.08
C-03 O-(3,4-Dimethoxyphenethyl)hydroxylamine HCl25.65.15.02

IC50 (Half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency. The Selectivity Index is calculated as IC50(MAO-A)/IC50(MAO-B); a value < 1 indicates MAO-A selectivity, while a value > 1 indicates MAO-B selectivity.

Table 2: Cytotoxicity in SH-SY5Y Neuroblastoma Cells (MTT Assay)

Compound IDCC50 (µM)
C-01 > 100
C-02 85.7
C-03 > 100

CC50 (Half-maximal cytotoxic concentration) values represent the concentration of the compound that reduces cell viability by 50%. Higher values indicate lower cytotoxicity.

Interpretation and Structure-Activity Relationship (SAR)

The illustrative data leads to several key insights, forming a preliminary SAR:

  • Parent Compound (C-01): Exhibits weak, non-selective inhibition of both MAO-A and MAO-B and shows no significant cytotoxicity.

  • Derivative C-02 (4-Chloro): The addition of an electron-withdrawing chlorine atom at the para-position of the phenyl ring dramatically increases potency and selectivity for MAO-A. This suggests a specific interaction within the MAO-A active site that is favored by this substitution.[6][7] The moderate cytotoxicity at high concentrations warrants further investigation but is well-separated from its enzyme inhibitory potency.

  • Derivative C-03 (3,4-Dimethoxy): The addition of electron-donating methoxy groups shifts the selectivity profile, making the compound a more potent inhibitor of MAO-B. This reversal of selectivity highlights the sensitivity of the MAO active sites to the electronic properties of the inhibitor.[6][7] The compound displays no significant cytotoxicity.

This analysis demonstrates how targeted chemical modifications can rationally steer the biological activity of a parent scaffold towards a desired profile.

Experimental Workflow and Protocols

A logical workflow is essential for obtaining reliable and reproducible data.

G cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis C01 C-01 Stock MAO MAO-A / MAO-B Inhibition Assay C01->MAO MTT MTT Cell Viability Assay C01->MTT C02 C-02 Stock C02->MAO C02->MTT C03 C-03 Stock C03->MAO C03->MTT IC50 IC50 Curve Fitting MAO->IC50 CC50 CC50 Calculation MTT->CC50 SAR SAR Analysis IC50->SAR CC50->SAR

Caption: High-level experimental workflow from compound preparation to SAR analysis.

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from standard fluorometric kits which measure the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate like p-tyramine.[3][5]

A. Principle: MAO reacts with its substrate, generating H₂O₂, which in the presence of Horseradish Peroxidase (HRP), reacts with a probe to produce a fluorescent signal (e.g., λex=530nm, λem=585nm).[3] Inhibitors will reduce the rate of fluorescence generation.

B. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red, or similar)

  • Test Compounds (C-01, C-02, C-03) and Positive Controls (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of test compounds and controls in DMSO.

    • Create a serial dilution series for each compound in Assay Buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a working solution of MAO-A or MAO-B enzyme in Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment.[8]

  • Assay Setup (per well):

    • Add 40 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound, control, or vehicle (Assay Buffer + DMSO).

    • Add 5 µL of the MAO-A or MAO-B enzyme working solution.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

  • Reaction Initiation:

    • Prepare a "Detection Mix" containing the substrate (p-Tyramine), HRP, and the fluorometric probe in Assay Buffer according to the kit manufacturer's instructions.

    • Add 50 µL of the Detection Mix to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response - variable slope) to determine the IC50 value.[9]

Protocol 2: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

A. Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically.[12]

B. Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[12][13]

  • Test Compounds (C-01, C-02, C-03)

  • Clear, flat-bottom 96-well cell culture plate

  • Absorbance microplate reader

C. Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of test compounds. Include vehicle control wells (medium + DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.[13]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 4 hours at 37°C, 5% CO₂.[10][12] During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Normalize the absorbance values to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the data using non-linear regression to determine the CC50 value.

G cluster_sar Structure-Activity Relationship Logic cluster_outcome Observed Biological Outcome Parent C-01 (Parent Scaffold) Mod1 Modification: Add e⁻ withdrawing group (para-Chloro) Parent->Mod1 Mod2 Modification: Add e⁻ donating groups (di-Methoxy) Parent->Mod2 Result1 Result: C-02 Potent & Selective MAO-A Inhibitor Mod1->Result1 Leads to Result2 Result: C-03 Potent & Selective MAO-B Inhibitor Mod2->Result2 Leads to

Caption: Logical flow from chemical modification to biological outcome.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PubMed Central.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics.
  • A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. (n.d.). Benchchem.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). KoreaScience.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Monoamine Oxidase. (n.d.). BioAssay Systems.
  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.
  • Monoamine Oxidase Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central.
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications.

Sources

A Comparative Guide to O-Phenethylhydroxylamine Hydrochloride and Structurally Similar Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences reaction efficiency, product purity, and overall process scalability. O-Phenethylhydroxylamine hydrochloride stands as a key building block, particularly in the synthesis of bioactive molecules. This guide provides an in-depth technical comparison of this compound with two structurally analogous intermediates: O-Benzylhydroxylamine hydrochloride and O-Phenylhydroxylamine hydrochloride. Our analysis is grounded in their physicochemical properties, reactivity in key synthetic transformations, and safety considerations, supported by experimental data and established protocols.

Overview of Compared Intermediates

O-substituted hydroxylamines are versatile reagents in organic synthesis, primarily utilized for the formation of oximes and for reductive amination reactions to introduce substituted amino groups. The three intermediates compared here share a core hydroxylamine hydrochloride structure but differ in the nature of the O-substituent: a phenethyl, benzyl, or phenyl group. This variation in structure directly impacts their steric and electronic properties, which in turn governs their reactivity and handling characteristics.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound(Image of this compound structure)13571-04-5C₈H₁₂ClNO173.64 g/mol
O-Benzylhydroxylamine hydrochloride(Image of O-Benzylhydroxylamine hydrochloride structure)2687-43-6C₇H₁₀ClNO159.62 g/mol
O-Phenylhydroxylamine hydrochloride(Image of O-Phenylhydroxylamine hydrochloride structure)6092-80-4C₆H₈ClNO145.59 g/mol

Comparative Efficacy in Synthetic Applications

The primary utility of these intermediates lies in their ability to react with carbonyl compounds to form O-substituted oximes, which are stable intermediates in the synthesis of various pharmaceuticals, including phenelzine and its analogs.[1][2] The efficacy of these hydroxylamine derivatives can be evaluated based on reaction yields, kinetics, and the purity of the resulting products.

Reductive Amination for the Synthesis of Primary Amines

A key application of O-substituted hydroxylamines is in the synthesis of primary amines via a two-step, one-pot reductive amination of aldehydes.[3] This process involves the initial formation of an O-substituted oxime, followed by reduction of the C=N and N-O bonds.

Workflow for Reductive Amination:

G aldehyde Aldehyde/Ketone oxime O-Substituted Oxime Intermediate aldehyde->oxime Imine Formation hydroxylamine O-Substituted Hydroxylamine HCl hydroxylamine->oxime base Base (e.g., Pyridine) base->oxime amine Primary Amine Product oxime->amine Reduction reducing_agent Reducing Agent (e.g., SnCl2, H2/Pd) reducing_agent->amine

Caption: General workflow for the synthesis of primary amines using O-substituted hydroxylamines.

While direct comparative kinetic studies are not extensively published, the reactivity of the hydroxylamine derivative is influenced by the steric bulk and electronic nature of the O-substituent. The phenethyl group in O-Phenethylhydroxylamine is a flexible alkyl chain, which may present slightly more steric hindrance compared to the benzyl group in certain conformations. The phenyl group in O-Phenylhydroxylamine, being directly attached to the oxygen, can influence the nucleophilicity of the nitrogen atom through resonance effects.

Synthesis of Phenelzine and Analogs

Phenelzine, an important monoamine oxidase inhibitor, is synthesized from 2-phenylethylhydrazine.[1] While not a direct reaction involving O-phenethylhydroxylamine, the synthesis of phenelzine analogs often employs precursors derived from related hydroxylamines. The choice of the O-substituted hydroxylamine can impact the ease of the subsequent chemical transformations required to yield the final product.

Experimental Protocols

The following protocols provide a framework for the utilization of these intermediates in a key synthetic transformation.

General Protocol for One-Pot Reductive Amination of an Aldehyde

This protocol is adapted from established procedures for the synthesis of primary amines.[3]

  • Oxime Formation: To a solution of the aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) (O-phenethyl, O-benzyl, or O-phenyl). The reaction can be stirred at room temperature or gently heated to drive the formation of the oxime, which can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the oxime formation is complete, a reducing agent such as stannous chloride (SnCl₂) (2.5 eq) is added to the reaction mixture. The mixture is then typically refluxed until the reduction is complete, as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove inorganic salts. The organic layer is dried over anhydrous sulfate, filtered, and concentrated to yield the crude primary amine, which can be further purified by chromatography or distillation.

Physicochemical and Safety Comparison

The choice of a synthetic intermediate is also heavily dependent on its physical properties and safety profile.

PropertyO-Phenethylhydroxylamine HClO-Benzylhydroxylamine HClO-Phenylhydroxylamine HCl
Physical Form SolidCrystalline solid/flakes[4]Powder
Melting Point Not readily available234–238 °C (sublimes)[5]~132 °C (decomposes)
Solubility Soluble in water and alcoholsSoluble in water and pyridine; slightly soluble in alcohol[5]Soluble in water
Oral Toxicity Data not availableData not availableToxic if swallowed[6][7]
Skin Irritation Expected to be an irritantCauses skin irritation[8][9][10]Causes skin irritation[6][7]
Eye Irritation Expected to be an irritantCauses serious eye irritation[8][9][10]Causes serious eye irritation[7]
Handling Precautions Handle with gloves in a well-ventilated area.Hygroscopic; store in a cool, dry place away from moisture and oxygen.[5][8]Handle with gloves, and avoid dust formation.[7]

G ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood storage Store in a Cool, Dry Place Away from Incompatible Materials fume_hood->storage sds Consult Safety Data Sheet (SDS) Prior to Use sds->ppe sds->fume_hood disposal Dispose of Waste According to Institutional and Local Regulations storage->disposal

Sources

A Comparative Guide to Cross-Reactivity Studies of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenethylhydroxylamine hydrochloride (PEH) is a versatile chemical entity, recognized both as a metabolite of the monoamine oxidase inhibitor phenelzine and as a valuable derivatizing agent for the analysis of carbonyl compounds.[1][2][3] This dual identity necessitates a thorough understanding of its cross-reactivity profile in two distinct contexts: analytical chemistry and immunological screening. This guide provides a comprehensive comparison of PEH's performance against common alternative reagents and outlines detailed experimental protocols to empower researchers to design and execute robust cross-reactivity studies. By synthesizing technical data with established analytical principles, this document serves as an essential resource for ensuring specificity and accuracy in both therapeutic drug monitoring and metabolomic analysis.

Introduction: The Dual Nature of O-Phenethylhydroxylamine

O-Phenethylhydroxylamine (PEH) is a primary hydroxylamine derivative with a phenethyl moiety. Its significance in the scientific community stems from two primary roles:

  • As a Derivatizing Agent: The hydroxylamine group (-ONH₂) in PEH reacts readily with aldehydes and ketones to form stable oxime derivatives.[2] This process, known as derivatization, is crucial in analytical chemistry for enhancing the detectability of low-molecular-weight carbonyl compounds, which are often volatile or possess poor ionization efficiency, making them difficult to analyze directly via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • As a Drug Metabolite: PEH is a known, though not always primary, metabolite of phenelzine, a potent antidepressant.[3][5][6] Phenelzine is extensively metabolized in the liver, and its metabolites are excreted in urine.[3][6] The structural similarity between PEH, the parent drug phenelzine, and other related compounds like amphetamines raises the potential for cross-reactivity in immunoassays used for drug screening.[7]

Understanding and quantifying cross-reactivity is therefore not merely an academic exercise; it is a critical component of analytical method validation, directly impacting the reliability of experimental data, the accuracy of clinical diagnoses, and the integrity of forensic toxicology.[8][9]

Part 1: Cross-Reactivity in Analytical Derivatization

In the context of derivatization, "cross-reactivity" refers to the agent's specificity and potential for side reactions. An ideal agent should react efficiently and selectively with the target carbonyl compounds while showing minimal reactivity towards other functional groups or matrix components.[10] This section compares PEH with two widely used alternative derivatizing agents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and Dansylhydrazine .

Mechanism of Action: Oxime Formation

Hydroxylamine derivatives, including PEH and PFBHA, react with the carbonyl carbon of aldehydes and ketones in a nucleophilic addition-elimination reaction to form a stable C=N double bond, yielding an oxime. Hydrazine derivatives like Dansylhydrazine react similarly to form hydrazones.[11] Oximes are generally preferred for their superior hydrolytic stability compared to hydrazones.[11]

Caption: General reaction of a carbonyl with O-Phenethylhydroxylamine to form a stable oxime.

Comparative Analysis of Derivatizing Agents

The choice of derivatizing agent is dictated by the analytical technique, the nature of the analyte, and the sample matrix.[4]

Performance MetricO-Phenethylhydroxylamine (PEH)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Dansylhydrazine
Primary Detection Method GC-MS, LC-MSGC-MS with Electron Capture Detection (ECD), GC-MS, LC-MS[12][13]HPLC-Fluorescence, LC-MS[14]
Key Advantage Good volatility for GC analysis; provides structural information via MS fragmentation.Extremely high sensitivity with ECD due to the pentafluorobenzyl group.[15][16]Fluorescent tag enables highly sensitive detection in HPLC.[11]
Reaction Conditions Typically mild heating (e.g., 60-80°C) in an aqueous or organic solvent.Similar to PEH, often rapid reaction times.[15]Requires acidic conditions; may be less stable.[11]
Potential for Cross-Reactivity / Interference May react with highly reactive non-carbonyl species under harsh conditions. Structurally simple, leading to less complex mass spectra.Generally highly specific to carbonyls. The bulky tag can sometimes cause steric hindrance with complex ketones.Can be less specific and may react with other electrophilic centers.[14]
Ideal Application General-purpose derivatization for GC-MS or LC-MS analysis of aldehydes and ketones in various matrices.Trace-level analysis of carbonyls, such as formaldehyde in environmental or biological samples.[12]Analysis of carbonyls in complex biological fluids where high sensitivity and chromatographic separation are key.
Experimental Protocol: Comparative GC-MS Analysis of Carbonyls

This protocol provides a framework for comparing the derivatization efficiency and specificity of PEH and PFBHA for a target analyte (e.g., acetone) in a biological matrix like human plasma.

Objective: To determine the derivatization yield and potential for interference when using PEH versus PFBHA for the quantification of acetone in plasma by GC-MS.

Materials:

  • O-Phenethylhydroxylamine HCl (PEH)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)[13]

  • Acetone standard

  • Drug-free human plasma

  • Internal Standard (IS) (e.g., Acetone-d6)

  • Pyridine, Ethyl Acetate, Anhydrous Sodium Sulfate

  • GC-MS system

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mg/mL solutions of PEH and PFBHA in pyridine.

    • Prepare a stock solution of Acetone (1 mg/mL) in water and create serial dilutions for a calibration curve (e.g., 0.1 to 50 µg/mL).

    • Prepare a 10 µg/mL solution of Acetone-d6 (IS) in water.

  • Sample Preparation & Derivatization:

    • For each derivatizing agent, set up triplicate samples for each calibration point, a blank, and a quality control (QC) sample.

    • To 100 µL of plasma in a glass vial, add 10 µL of the appropriate acetone standard (or water for the blank) and 10 µL of the IS solution.

    • Add 50 µL of either the PEH or PFBHA reagent solution.

    • Cap the vials tightly and incubate at 60°C for 60 minutes. Rationale: This temperature facilitates the reaction without degrading the analytes or derivatives.

    • Allow samples to cool to room temperature.

  • Extraction:

    • Add 500 µL of ethyl acetate to each vial and vortex for 1 minute to extract the oxime derivatives.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract onto the GC-MS.

    • Use a suitable column (e.g., DB-5ms) and a temperature program that separates the acetone-oxime from matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the acetone-PEH-oxime, acetone-PFBHA-oxime, and the corresponding internal standard derivatives.

Data Analysis:

  • Construct separate calibration curves for PEH and PFBHA by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Compare the slope of the calibration curves as an indicator of sensitivity.

  • Analyze the blank plasma samples to assess for interfering peaks at the retention time of the analyte, evaluating the specificity of each reagent.

  • Calculate the recovery and precision for the QC samples to determine the accuracy of each method.

Workflow_Derivatization cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Plasma 1. Add Plasma, Standard, & IS Reagent 2. Add Derivatizing Agent (PEH or PFBHA) Plasma->Reagent Incubate 3. Incubate at 60°C Reagent->Incubate Solvent 4. Add Ethyl Acetate & Vortex Incubate->Solvent Centrifuge 5. Centrifuge Solvent->Centrifuge Dry 6. Transfer & Dry Organic Layer Centrifuge->Dry GCMS 7. Inject into GC-MS Dry->GCMS Data 8. Analyze Data (Sensitivity & Specificity) GCMS->Data

Caption: Experimental workflow for comparing derivatizing agents for carbonyl analysis.

Part 2: Cross-Reactivity in Immunoassays

When PEH is a metabolite of a consumed drug like phenelzine, its structural similarity to the parent drug and other targeted compounds (e.g., amphetamines) can lead to false-positive results in screening immunoassays.[3][7] Immunoassays rely on antibodies binding to specific molecular structures.[17] If an antibody raised against a target drug (e.g., amphetamine) also binds to PEH, it is considered cross-reactive.[18]

Calculating Percent Cross-Reactivity

Cross-reactivity is quantified by determining the concentration of the cross-reacting substance (PEH) required to produce the same signal as a specific concentration of the target analyte (e.g., phenelzine or amphetamine).[19]

Formula: % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

A high percentage indicates significant cross-reactivity, posing a risk of false-positive screening results.[19]

Experimental Protocol: Evaluating Immunoassay Cross-Reactivity

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to test the cross-reactivity of PEH with a commercial phenelzine or amphetamine screening kit.

Objective: To quantify the percent cross-reactivity of PEH in a competitive immunoassay for phenelzine.

Materials:

  • Commercial Phenelzine ELISA kit (contains antibody-coated plates, drug-enzyme conjugate, substrate)

  • O-Phenethylhydroxylamine HCl (PEH)

  • Phenelzine standard

  • Drug-free urine

  • Microplate reader

Procedure:

  • Prepare Standards and Cross-Reactant Solutions:

    • Prepare a calibration curve for phenelzine in drug-free urine, following the kit manufacturer's instructions (e.g., 0, 10, 50, 100, 500 ng/mL).

    • Prepare a separate dilution series for PEH in drug-free urine over a broad concentration range (e.g., 10, 100, 1000, 10000, 100000 ng/mL). Rationale: A wide range is necessary because the required concentration for inhibition is unknown.

  • Assay Performance (following a typical competitive ELISA format):

    • Pipette 50 µL of each phenelzine standard and each PEH dilution into the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the phenelzine-enzyme conjugate to each well. The unlabeled phenelzine (from standards) and PEH (from test samples) will compete with the conjugate for binding to the immobilized antibodies.

    • Incubate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate to each well and incubate to allow color development. The intensity of the color is inversely proportional to the concentration of phenelzine or cross-reactant in the sample.

    • Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance vs. log concentration for both the phenelzine standards and the PEH dilutions.

    • Determine the concentration of phenelzine that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of PEH that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the % Cross-Reactivity using the formula provided above.

Interpretation of Results:

CompoundIC50 (ng/mL)% Cross-ReactivityImplication
Phenelzine (Target)100100%Reference Standard
O-Phenethylhydroxylamine 5,000 (100 / 5,000) * 100 = 2% Low risk of false positives at typical metabolite concentrations.
Structurally Similar Compound X250(100 / 250) * 100 = 40%High risk of false positives; confirmatory testing is essential.
(Note: Data are hypothetical for illustrative purposes.)

Conclusion and Recommendations

The potential for cross-reactivity of this compound is context-dependent and requires careful evaluation.

  • For Analytical Chemists: When used as a derivatizing agent , PEH is a reliable and effective choice for the general analysis of carbonyls by GC-MS and LC-MS. However, for applications requiring the absolute highest sensitivity for trace analysis, specialized reagents like PFBHA (for GC-ECD) or fluorescent tags like Dansylhydrazine (for HPLC-FLD) may be superior.[12][14][15] Researchers must validate their chosen derivatization method for specificity within their unique sample matrix, following guidelines from regulatory bodies like the FDA.[8][20]

  • For Toxicologists and Clinical Scientists: As a metabolite of phenelzine , PEH may exhibit cross-reactivity in immunoassays. The degree of this cross-reactivity must be experimentally determined for the specific assay in use.[7][21] While the example data suggest low cross-reactivity, this can vary significantly between different antibody lots and assay formats.[22] All presumptive positive results from an immunoassay screen must be confirmed by a more specific, secondary method like LC-MS/MS to avoid clinically significant errors.[21]

References

  • Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - ES.

  • O-Phenylhydroxylamine hydrochloride. Smolecule.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.

  • Dansylhydrazine for LC-MS derivatization. Sigma-Aldrich.

  • Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S. Food and Drug Administration (FDA).

  • Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. PubMed.

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.

  • FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). ResearchGate.

  • Phenelzine: A Technical Guide to a Non-Selective Monoamine Oxidase Inhibitor. Benchchem.

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules.

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH.

  • Highly Sensitive LC-MS/MS-ESI Method for Determination of Phenelzine in Human Plasma and Its Application to a Human Pharmacokinetic Study. PubMed.

  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf - NIH.

  • Cross-reactivity in immunoassays. CANDOR Bioscience GmbH.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.

  • Metabolism of Monoamine Oxidase Inhibitors. PMC - PubMed Central - NIH.

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy.

  • Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. ResearchGate.

  • How do I know if the antibody will cross-react?. Proteintech Group.

  • Hydroxylamine Hydrochloride – Reliable U.S. Chemical Supplier. Allan Chemical Corporation.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Sigma-Aldrich.

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.

  • O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

  • Key Applications of Hydroxylamine Hydrochloride in Analytical Chemistry. Ningbo Inno Pharmchem Co.,Ltd.

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. NIH.

  • HYDROXYLAMINE HCL. Ataman Kimya.

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central.

  • Phenelzine. Bionity.

  • Phenelzine | C8H12N2. PubChem.

  • A Head-to-Head Comparison of Derivatizing Agents for Quantitative Carbonyl Analysis: 2- Nitrophenylhydrazine vs. Girard's Reagent. Benchchem.

  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate.

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education.

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed.

  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. PubMed.

  • Derivatization of aldehyde using O- and N-substituted hydroxylamine. ResearchGate.

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH.

Sources

A Senior Scientist's Guide to Benchmarking Novel MAO-B Inhibitors: A Comparative Framework Featuring O-Phenethylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is one of rigorous, objective evaluation. This guide provides an in-depth framework for benchmarking the performance of novel compounds against established market leaders, using O-Phenethylhydroxylamine hydrochloride as a case study for a potential Monoamine Oxidase B (MAO-B) inhibitor. While this compound is a known versatile building block in pharmaceutical synthesis, its specific activity as a MAO-B inhibitor is not yet extensively documented in publicly available literature.[1] Therefore, this document serves as a practical guide on how to conduct such a benchmark analysis, outlining the necessary experimental designs, performance metrics, and comparative logic required for a thorough evaluation.

We will compare our test compound against the "gold standards" in MAO-B inhibition: Selegiline, Rasagiline, and Safinamide. These drugs are cornerstones in the management of neurodegenerative disorders, particularly Parkinson's disease, making them the essential benchmarks for any new market entrant.[1][][3]

The Therapeutic Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a mitochondrial enzyme primarily responsible for the degradation of key monoamine neurotransmitters in the brain, most notably dopamine.[4] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficit in dopamine levels, causing severe motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is slowed, increasing its availability in the synaptic cleft and thereby alleviating symptoms. This mechanism is the foundational principle for the established inhibitors we will use as our benchmarks.[1]

The following diagram illustrates the metabolic pathway of dopamine and the critical point of intervention for MAO-B inhibitors.

MAO_B_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA AADC VMAT2 VMAT2 DA->VMAT2 MAOB MAO-B (Mitochondrial) DA->MAOB Cytosolic Degradation Vesicle Synaptic Vesicle (Dopamine Storage) VMAT2->Vesicle Packaging DA_Synapse Dopamine Vesicle->DA_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC D_Receptor Dopamine Receptors DA_Synapse->D_Receptor Binding Inhibitor MAO-B Inhibitor (e.g., O-Phenethylhydroxylamine, Selegiline, Rasagiline) Inhibitor->MAOB Inhibition

Dopamine metabolism and MAO-B inhibition pathway.

The Benchmarks: A Profile of Established MAO-B Inhibitors

A meaningful comparison requires a deep understanding of the established alternatives. Selegiline, Rasagiline, and Safinamide differ not only in potency but also in their mechanism and metabolic profile, which has significant clinical implications.

  • Selegiline: The first selective MAO-B inhibitor, Selegiline, is an irreversible propargylamine derivative.[4] Its clinical utility is well-established, but its metabolism is a key consideration, as it yields L-methamphetamine and L-amphetamine, which can have sympathomimetic effects.[1]

  • Rasagiline: Also an irreversible propargylamine inhibitor, Rasagiline was developed to offer high potency without the amphetamine metabolites.[4] Its major metabolite, 1-aminoindan, is not known to have amphetamine-like properties, which is often considered a clinical advantage over Selegiline.[4][5]

  • Safinamide: Representing a newer generation, Safinamide is a selective and reversible MAO-B inhibitor.[1][6] Its reversibility may offer a different safety profile. Furthermore, it possesses a dual mechanism, also modulating glutamate release through the blockade of voltage-gated sodium channels, which may contribute to its efficacy.[1][7]

Quantitative Performance Data of Established Inhibitors

The primary metric for in-vitro performance is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity. Selectivity is determined by comparing the IC₅₀ for MAO-B against MAO-A; a higher ratio indicates greater selectivity for the target enzyme.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀)Mechanism
Selegiline Human MAO-B6.8 - 51~450-fold[8]Irreversible[8]
Human MAO-A~23,000[8]
Rasagiline Human MAO-B4.4 - 14~50-fold[1][5]Irreversible[4]
Human MAO-A~710[5]
Safinamide Human MAO-B79 - 98>1000-fold[1][6]Reversible[6]
Human MAO-A~80,000[6]

Note: IC₅₀ values are sourced from literature and can vary based on experimental conditions (e.g., enzyme source, substrate used).[1][5][6][8]

Experimental Design for Benchmarking a Novel Compound

To benchmark this compound, a robust and reproducible in-vitro assay is required. A fluorometric assay is the industry standard for high-throughput screening due to its sensitivity and ease of use in a 96-well plate format.

Causality Behind Experimental Choices
  • Enzyme Source: Recombinant human MAO-B and MAO-A enzymes are used to ensure the data is directly relevant to human pharmacology and to assess target selectivity.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a natural byproduct of MAO-catalyzed oxidation.[9] In the presence of horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex® Red), H₂O₂ generates a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor will reduce this rate.[9]

  • Substrate: Benzylamine is often used as a selective substrate for MAO-B, while p-Tyramine can be used for both isoforms.[8] Using specific substrates helps validate the selectivity of the inhibitor.

  • Positive Controls: Including established inhibitors like Selegiline in the same assay run is critical. This validates the assay's performance and provides a direct, internally consistent comparison between the test compound and the benchmark.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in-vitro MAO-B inhibition assay.

Assay_Workflow cluster_analysis Analysis Steps start Start prep_inhibitor Prepare Serial Dilutions of Test Compound & Controls start->prep_inhibitor setup_plate Dispense Dilutions into 96-Well Plate prep_inhibitor->setup_plate add_enzyme Add Recombinant hMAO-B Enzyme Solution setup_plate->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate/Probe Cocktail pre_incubate->initiate_reaction measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) at 37°C initiate_reaction->measure analyze Data Analysis measure->analyze end End calc_rate Calculate Reaction Rate (Slope) calc_inhibition Calculate % Inhibition vs. Enzyme Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ via Non-linear Regression plot_curve->calc_ic50

Workflow for a fluorometric MAO-B inhibition assay.
Detailed Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is designed for a 96-well plate format to determine the IC₅₀ value of a test compound.

1. Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[8]

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: Benzylamine (for MAO-B).[8]

  • Fluorescent Probe: Amplex® Red (10 mM stock in DMSO).[8]

  • Enzyme: Horseradish Peroxidase (HRP) (10 U/mL stock).[8]

  • Test Compound: this compound (stock solution in DMSO).

  • Positive Control: Selegiline (10 mM stock in DMSO).[8]

  • Plate: Black, flat-bottom 96-well microplate.

2. Preparation of Working Solutions:

  • Test Compound/Control Dilutions: Prepare a series of 10x concentrated serial dilutions of this compound and Selegiline in MAO Assay Buffer. A typical concentration range might be 100 µM to 1 pM.

  • Enzyme Working Solution: Dilute the recombinant hMAO-B enzyme in cold MAO Assay Buffer to the desired working concentration. Keep on ice until use.

  • Substrate/Probe Cocktail: Prepare a 2x concentrated cocktail in MAO Assay Buffer containing Benzylamine, Amplex® Red, and HRP. Protect from light.

3. Assay Procedure:

  • Dispense Inhibitors: Add 10 µL of each 10x test compound dilution, positive control dilution, or vehicle (for 100% activity control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the MAO-B Enzyme working solution to all wells except the "No Enzyme" blank control. Add 50 µL of MAO Assay Buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 40 µL of the Substrate/Probe Cocktail to all wells to start the reaction. The final volume should be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation = ~535 nm, Emission = ~587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[10]

4. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Blank) / (Rate_EnzymeControl - Rate_Blank))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[9]

Interpreting the Data: A Hypothetical Analysis

To illustrate the final step of the benchmarking process, let us assume we have run the assay described above for this compound against both MAO-B and MAO-A.

Hypothetical Performance Data for O-Phenethylhydroxylamine HCl

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀)
Selegiline (Control)Human MAO-B8.2~670-fold
Human MAO-A5,500
Rasagiline (Control)Human MAO-B11.5~61-fold
Human MAO-A705
O-Phenethylhydroxylamine HCl Human MAO-B45 (Hypothetical)~155-fold (Hypothetical)
Human MAO-A7,000 (Hypothetical)

Disclaimer: Data for O-Phenethylhydroxylamine HCl is purely illustrative to demonstrate the comparative analysis process. Control data is representative of typical literature values.

Senior Scientist's Insights:
  • Potency: this compound demonstrates potent inhibition of MAO-B with an IC₅₀ of 45 nM. While not as potent as the irreversible inhibitors Selegiline (8.2 nM) or Rasagiline (11.5 nM) in this hypothetical scenario, it is still well within a range that suggests significant biological activity.

  • Selectivity: The compound shows a promising selectivity profile. With a hypothetical 155-fold greater affinity for MAO-B over MAO-A, it is more selective than Rasagiline (~61-fold) but less so than Selegiline (~670-fold) or Safinamide (>1000-fold). High selectivity is crucial for avoiding side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis from tyramine-rich foods).[][3]

  • Next Steps: This in-vitro profile would justify further investigation. The next logical steps would be to determine the mechanism of inhibition (reversible or irreversible) through dialysis or dissociation constant experiments. Subsequently, in-vivo studies in animal models of Parkinson's disease would be necessary to assess its efficacy, brain penetrance, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. According to safety data sheets, the compound is classified as toxic if swallowed and can cause skin and eye irritation.[7] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking a novel compound, this compound, against established MAO-B inhibitors. By following a structured approach—from understanding the target and benchmarks to executing precise experimental protocols and performing logical data interpretation—researchers can objectively assess the therapeutic potential of new chemical entities. While the performance data for this compound presented here is hypothetical, the methodology provides a robust and universally applicable template for drug discovery professionals aiming to innovate in the field of neurodegenerative disease therapeutics. A compound yielding a profile similar to our hypothetical example would be a promising lead worthy of significant further investment in preclinical development.

References

  • Stasi, R., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Pharmaceuticals (Basel). [Link]

  • BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay. Benchchem.
  • Müller, T. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Drug Design, Development and Therapy. [Link]

  • BioWorld. (2001). Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). O-Phenethyl-hydroxylamine hydrochloride (CAS 13571-04-5). Google Cloud.
  • Wagmann, L., et al. (2021). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Drug Testing and Analysis.
  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Vertex AI Search. (n.d.). O-Phenethyl-hydroxylamine hydrochloride. Google Cloud.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Google Cloud.
  • Vertex AI Search. (n.d.). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Google Cloud.
  • Finberg, J. P. M., & Youdim, M. B. H. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neuroscience & Biobehavioral Reviews. [Link]

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of MAO-B Inhibitors: Mao-B-IN-18, Selegiline, and Rasagiline. Benchchem.
  • Vertex AI Search. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Google Cloud.
  • Vertex AI Search. (n.d.). Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors. Google Cloud.
  • Vertex AI Search. (n.d.). Psychomotor stimulant effects of β-phenylethylamine in monkeys treated with MAO-B inhibitors. Google Cloud.
  • Vertex AI Search. (n.d.). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Google Cloud.
  • Vertex AI Search. (n.d.). Monoamine Oxidase | Inhibitors. Google Cloud.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. [Link]

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A Comparative Analysis of Reaction Yields with Different O-Alkylhydroxylamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, drug discovery, and synthetic chemistry, the formation of a stable oxime bond through the reaction of a hydroxylamine derivative with a carbonyl group stands as a cornerstone of chemoselective ligation. The choice of the O-alkylhydroxylamine reagent is a critical parameter that can profoundly influence reaction kinetics, yield, and the properties of the final conjugate. This guide provides an in-depth comparative analysis of commonly used O-alkylhydroxylamines, offering experimental insights and data to inform reagent selection for researchers, scientists, and drug development professionals.

The Oxime Ligation: Mechanism and Key Determinants of Yield

Oxime ligation is a condensation reaction between an O-alkylhydroxylamine (also known as an alkoxyamine) and an aldehyde or ketone, forming a stable oxime ether bond and a molecule of water.[1] The reaction's high chemoselectivity stems from the fact that aldehydes and ketones are relatively rare in biological systems, minimizing off-target reactions.[1]

The reaction proceeds via a two-step mechanism: a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the oxime.[1] The overall reaction rate is pH-dependent, with optimal rates for uncatalyzed reactions typically observed in a slightly acidic environment (pH 4-5).[2]

Diagram of the Oxime Ligation Mechanism

Caption: The two-step mechanism of oxime ligation.

Comparative Analysis of O-Alkylhydroxylamines

The structure of the 'R' group in the O-alkylhydroxylamine (H₂N-OR) reagent significantly impacts its reactivity. The primary factors at play are electronic effects and steric hindrance.

  • Electronic Effects: The nucleophilicity of the nitrogen atom is paramount for the initial attack on the carbonyl carbon. Electron-donating groups on the alkyl chain can increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups can decrease nucleophilicity.

  • Steric Hindrance: Bulky alkyl groups can hinder the approach of the nucleophilic nitrogen to the carbonyl carbon, slowing down the reaction rate. This is particularly relevant when reacting with sterically hindered ketones.

O-AlkylhydroxylamineStructureKey Characteristics & Performance Insights
Hydroxylamine H₂N-OHThe parent compound, highly reactive. However, the resulting oxime (C=N-OH) can be less stable than O-alkylated oximes under certain conditions.
Methoxyamine H₂N-OCH₃A widely used, small, and relatively unhindered reagent. The methyl group is weakly electron-donating. It is known for forming stable oximes and is often a good starting point for optimization.[3]
Ethoxyamine H₂N-OCH₂CH₃Slightly more sterically hindered than methoxyamine, but the ethyl group has a slightly stronger inductive electron-donating effect.
O-Benzylhydroxylamine H₂N-OCH₂PhThe benzyl group introduces more significant steric bulk. However, it is a valuable reagent for introducing an aromatic moiety. Its reactivity can be modulated by substituents on the phenyl ring.[4]
O-(tert-Butyl)hydroxylamine H₂N-OC(CH₃)₃Significantly sterically hindered, which can lead to lower reaction rates and yields, especially with ketones.[5]

The Catalysis Factor: Accelerating Oxime Ligation at Neutral pH

For many biological applications, the acidic pH required for uncatalyzed oxime ligation is detrimental to the stability of biomolecules.[4] At neutral pH, the reaction is often slow.[2] This limitation can be overcome by using nucleophilic catalysts, with aniline and its derivatives being the most common.[4] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the hydroxylamine.

  • Aniline: The classical catalyst for imine formation, it can significantly accelerate oxime ligation at neutral pH.

  • p-Phenylenediamine (pPDA): A superior catalyst to aniline at neutral pH, offering substantial rate enhancements.[4] In a model protein PEGylation, pPDA at pH 7 resulted in a 120-fold faster rate compared to the uncatalyzed reaction and was 19-fold faster than the aniline-catalyzed reaction.[4]

Diagram of Aniline-Catalyzed Oxime Ligation

Aniline Catalysis Carbonyl R-C=O Schiff_Base R-C=N-Ph (Protonated) Carbonyl->Schiff_Base + Aniline, - H₂O Aniline Ph-NH₂ Oxime R-C=N-OR' Schiff_Base->Oxime + Hydroxylamine, - Aniline Hydroxylamine H₂N-OR'

Caption: Simplified schematic of aniline catalysis in oxime ligation.

Experimental Protocols

The following protocols provide a framework for performing and comparing oxime ligations with different O-alkylhydroxylamines. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates.

Protocol 1: General Procedure for Oxime Ligation in Solution

This protocol is adapted for a small molecule ligation.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • O-Alkylhydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone in ethanol.[2]

  • Add the O-alkylhydroxylamine hydrochloride and pyridine to the solution.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.[2]

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude oxime by recrystallization or column chromatography.[2]

Protocol 2: Catalyzed Oxime Ligation for Bioconjugation at Neutral pH

This protocol is a general guideline for labeling a protein containing a carbonyl group.

Materials:

  • Protein with an aldehyde or ketone group (e.g., 10 µM final concentration)

  • O-Alkylhydroxylamine-functionalized probe (e.g., 100 µM final concentration)

  • Phosphate-buffered saline (PBS), pH 7.4

  • p-Phenylenediamine (pPDA) catalyst stock solution (e.g., 100 mM in PBS)

Procedure:

  • Dissolve the carbonyl-containing protein in PBS (pH 7.4).[2]

  • Add the O-alkylhydroxylamine-functionalized probe to the protein solution to a final concentration of 5-10 fold molar excess.[2]

  • Add the pPDA catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[2]

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.[2]

  • Monitor the reaction progress using methods such as SDS-PAGE or mass spectrometry.

  • Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

Diagram of a General Experimental Workflow for Comparative Analysis

Comparative Workflow cluster_setup Reaction Setup cluster_conditions Standardized Conditions cluster_analysis Analysis & Comparison Setup_A Reaction A: Aldehyde + Methoxyamine-HCl Monitoring Reaction Monitoring (TLC, LC-MS) Setup_A->Monitoring Setup_B Reaction B: Aldehyde + Ethoxyamine-HCl Setup_B->Monitoring Setup_C Reaction C: Aldehyde + Benzyloxyamine-HCl Setup_C->Monitoring Conditions Identical: - Solvent - Temperature - pH/Catalyst - Concentration - Reaction Time Conditions->Setup_A Conditions->Setup_B Conditions->Setup_C Isolation Product Isolation & Purification Monitoring->Isolation Quantification Yield Calculation Isolation->Quantification Comparison Comparative Data Table Quantification->Comparison

Caption: Workflow for comparing reaction yields of different O-alkylhydroxylamines.

Synthesis of O-Alkylhydroxylamines

While many simple O-alkylhydroxylamines are commercially available, more complex derivatives may require custom synthesis. Common synthetic routes include:

  • O-alkylation of hydroxylamine derivatives: For example, methoxyamine can be prepared by the O-methylation of acetone oxime followed by hydrolysis.[3]

  • Mitsunobu Reaction: A versatile one-pot process for a broad range of O-alkylhydroxylamines involves the Mitsunobu reaction of an alcohol with N-hydroxyphthalimide, followed by deprotection with hydrazine.[6]

Conclusion and Future Outlook

The selection of an O-alkylhydroxylamine is a critical parameter in the design of experiments involving oxime ligation. While methoxyamine offers a robust and minimally hindered option, other derivatives like O-benzylhydroxylamine provide avenues for introducing additional functionality. The reactivity of these reagents is governed by a balance of steric and electronic factors. For applications in biological systems, the use of catalysts such as p-phenylenediamine is essential for achieving high yields at neutral pH.

Future research will likely focus on the development of novel O-alkylhydroxylamines with enhanced reactivity and unique functionalities, as well as the discovery of even more efficient and biocompatible catalysts. The systematic comparison of these reagents under standardized conditions will be crucial for advancing their application in chemical biology and drug development.

References

  • Wikipedia. Methoxyamine. [Link]

  • N-N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health. [Link]

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

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A Comparative Guide to Validated Analytical Methods for Quantifying O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. O-Phenethylhydroxylamine hydrochloride, a key chemical entity, requires robust analytical methods to ensure its purity, stability, and concentration in various matrices. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while also considering Spectrophotometry as a classical alternative. The methodologies discussed are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies, drawing upon the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]

The Critical Need for Validated Quantification

O-Phenethylhydroxylamine and its salts are integral in various chemical syntheses. However, hydroxylamine derivatives are recognized as potential genotoxic impurities (GTIs), necessitating their stringent control in pharmaceutical substances.[6][7][8] The development and validation of sensitive and specific analytical methods are therefore not merely a matter of procedural diligence but a critical step in ensuring the safety and efficacy of the final drug product. A stability-indicating method, one that can accurately measure the analyte of interest in the presence of its degradation products, is particularly crucial during drug development and stability studies.[9][10][11][12][13]

High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Approach

HPLC is a powerful technique for the quantification of this compound, particularly when low detection limits are required. Due to the lack of a strong chromophore in the native molecule, pre-column derivatization is a common and effective strategy to enhance UV detection and sensitivity.[8][14]

Principle of Derivatization-HPLC

The primary amine group of this compound can react with a derivatizing agent to form a stable product with a high molar absorptivity. This allows for sensitive detection using a standard UV or photodiode array (PDA) detector. A common derivatization reaction involves the use of an aldehyde, such as benzaldehyde, to form a stable oxime derivative.[14]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh O-Phenethylhydroxylamine HCl Sample Dissolve Dissolve in Diluent (e.g., Water:Methanol) Sample->Dissolve Standard Weigh O-Phenethylhydroxylamine HCl Standard Standard->Dissolve Add_Reagent Add Derivatizing Agent (e.g., Benzaldehyde) & Buffer Dissolve->Add_Reagent React Incubate (e.g., 60°C for 30 min) Add_Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into HPLC System Cool->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Quantify Quantify against Standard Detect->Quantify

Caption: Workflow for HPLC analysis of O-Phenethylhydroxylamine HCl via pre-column derivatization.

Detailed HPLC Protocol

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[10][15]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: Ambient or controlled (e.g., 40°C).[14]

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for benzaldoxime derivative).[14]

2. Reagent Preparation:

  • Diluent: A suitable mixture, such as water and methanol.

  • Buffer Solution: A buffer to maintain optimal pH for the derivatization reaction (e.g., sodium acetate buffer).[16]

  • Derivatizing Reagent: A solution of the derivatizing agent (e.g., benzaldehyde in a suitable solvent).

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the diluent.

  • Prepare a sample solution of the material to be tested at a similar concentration.

  • For the derivatization, mix aliquots of the standard or sample solution with the buffer and derivatizing reagent.

  • Heat the mixture in a controlled temperature bath (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[14]

  • Cool the solution to room temperature before injection.

4. Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines.[1][2][3] This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][17]

Gas Chromatography (GC): A Cost-Effective Alternative

Gas chromatography offers a robust and cost-effective method for the quantification of this compound, especially for assessing it as a residual impurity in drug substances.[6][7] Similar to HPLC, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte.

Principle of Derivatization-GC

This compound can be derivatized to a more volatile compound, such as an oxime, by reacting it with a ketone like acetone.[6][7] The resulting derivative is then readily analyzed by GC with a Flame Ionization Detector (FID).

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Weigh O-Phenethylhydroxylamine HCl Sample Dissolve Dissolve in Diluent (e.g., Water:Acetone) Sample->Dissolve Standard Weigh O-Phenethylhydroxylamine HCl Standard Standard->Dissolve React Formation of Acetone Oxime Derivative Dissolve->React Inject Inject into GC System React->Inject Separate Separation on Capillary Column Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Quantify Quantify against Standard Detect->Quantify

Caption: Workflow for GC analysis of O-Phenethylhydroxylamine HCl with in-situ derivatization.

Detailed GC Protocol

1. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 100% Dimethylpolysiloxane stationary phase.[6][7]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Detector Temperature: FID at 280°C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 80°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.

2. Reagent Preparation:

  • Diluent: A mixture of water and acetone is used for both dissolving the sample and for the derivatization reaction.[6][7]

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the water:acetone diluent.

  • Prepare the sample solution similarly. The acetone in the diluent serves as the derivatizing agent, forming the acetone oxime derivative of hydroxylamine.[7]

4. Validation Parameters: The GC method should also be validated for the same parameters as the HPLC method, ensuring its suitability for the intended purpose.[6]

Spectrophotometry: A Simpler, High-Throughput Option

For applications where high specificity is not the primary concern and a simpler, faster method is desired, spectrophotometry can be a viable option. These methods are often based on a redox reaction or the formation of a colored complex.[18][19]

Principle of Spectrophotometric Analysis

One common approach involves the oxidation of the hydroxylamine derivative to nitrite, which is then quantified using a colorimetric reaction, such as the Griess reaction.[18] This involves diazotization of an aromatic amine (e.g., p-nitroaniline) with the formed nitrite, followed by coupling with another aromatic compound (e.g., N-(1-naphthyl)ethylenediamine) to produce a highly colored azo dye. The absorbance of this dye is then measured spectrophotometrically.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis.

Parameter HPLC with UV Detection GC with FID UV-Vis Spectrophotometry
Specificity High (excellent separation of analyte from impurities)High (good separation of volatile compounds)Moderate to Low (potential for interference from other compounds in the matrix)
Sensitivity (LOD/LOQ) Very High (can reach ppm to ppb levels)[8]High (suitable for trace impurity analysis, e.g., 0.45 µg/ml LOD)[6][7]Moderate (typically in the µg/mL range)[18][19]
Linearity Range WideWideGenerally narrower than chromatographic methods
Precision (%RSD) Excellent (<2% is commonly achievable)[4]Excellent (<2% is achievable)Good, but can be higher than chromatographic methods
Sample Throughput ModerateModerateHigh
Cost (Instrument/Operation) HighModerateLow
Derivatization Often requiredOften requiredReaction chemistry is central to the method
Primary Application Purity testing, stability studies, quantification of low-level impuritiesQuantification of residual impurities, raw material testingRapid screening, in-process controls where specificity is not critical

Conclusion

For the rigorous demands of pharmaceutical development and quality control, HPLC with pre-column derivatization stands out as the premier method for quantifying this compound. Its high sensitivity, specificity, and ability to be validated as a stability-indicating method make it highly suitable for ensuring the quality and safety of drug substances.

Gas Chromatography with FID presents a reliable and more economical alternative, particularly for the determination of residual this compound as a genotoxic impurity. Its simplicity and robustness are significant advantages in a routine quality control setting.

Spectrophotometric methods , while lacking the specificity of chromatographic techniques, can serve as a useful tool for rapid, high-throughput screening or in situations where potential interferences are well-characterized and controlled.

Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the specific analytical needs, taking into account the sample matrix, required sensitivity, and regulatory expectations. The validation of the chosen method in accordance with ICH guidelines is a non-negotiable step to ensure the generation of reliable and defensible analytical data.[1][2][17][20]

References

  • Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals.

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • Validation of Analytical Procedures Q2(R2) - ICH.

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction.

  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace.

  • Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals | Request PDF - ResearchGate.

  • Spectrophotometric measurement of hydroxylamine and its O-alkyl derivatives - PubMed.

  • O-Phenylhydroxylamine hydrochloride (≥97.0% (AT)) - Amerigo Scientific.

  • Gas chromatographic measurement of trace hydroxylamine in drugs.

  • Analytical Method Validation Using QbD and QRM - Pharmaceutical Technology.

  • quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method and its application in drug substance - WJPR.

  • Validation of Analytical Methods: A Review - Gavin Publishers.

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed.

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.

  • Analytical Method Validation – Overview - Journal of Engineering Sciences.

  • Analytical Method Validation as the First Step in Drug Quality Control - Semantic Scholar.

  • Stability Indicating Assay Method - IJCRT.org.

  • O-Phenylhydroxylamine hydrochloride | 6092-80-4 - Sigma-Aldrich.

  • Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating HPLC Methods for N-Phenylnaphthylamine Hydrochloride - Benchchem.

  • CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents.

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique - Oriental Journal of Chemistry.

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method - American Journal of Biomedical Science and Research.

  • Development and validation of stability indicating RP-HPLC-PDA method for the simultaneous analysis of naproxen sodium and diphenhydramine hydrochloride in bulk and tablet dosage forms - ResearchGate.

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance - IJPPR.

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection - bepls.

  • Stability indicating study by using different analytical techniques - IJSDR.

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A Comparative Guide to In-Vitro and In-Vivo Studies of O-Phenethylhydroxylamine Derivatives: From MAO Inhibition to Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the experimental evaluation of O-Phenethylhydroxylamine hydrochloride derivatives. We will dissect the methodologies and data for two prominent classes of derivatives: the archetypal monoamine oxidase (MAO) inhibitor, Phenelzine, and an emerging class of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing actionable protocols.

Introduction: The O-Phenethylhydroxylamine Scaffold

This compound is a versatile chemical building block integral to synthesizing a variety of pharmaceuticals.[1] Its structure serves as a valuable scaffold in medicinal chemistry for the exploration and development of new drug candidates.[1] While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated significant and diverse biological activities. This guide will explore the journey of this scaffold from its application in well-established therapeutics to its use in developing inhibitors for novel enzymatic targets, highlighting the critical interplay between in-vitro and in-vivo studies.

Section 1: Phenelzine – The Archetypal Derivative and Monoamine Oxidase (MAO) Inhibitor

Phenelzine (2-phenylethylhydrazine), a close structural analog of O-Phenethylhydroxylamine, is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI).[2] It has been in clinical use for decades for treating atypical depression and anxiety disorders.[2][3] Its extensive history provides a robust framework for understanding the comprehensive evaluation of a drug candidate.

Core Mechanism of Action

Phenelzine's primary mechanism involves the irreversible inactivation of both MAO-A and MAO-B enzymes.[4][5] These enzymes are responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft.[4] By inhibiting MAO, Phenelzine increases the synaptic concentrations of these neurotransmitters, prolonging their effect on target receptors and thereby alleviating depressive symptoms.[2][4] Additionally, Phenelzine and its primary metabolite, phenylethylidenehydrazine (PEH), have been shown to elevate levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, which may contribute to its anxiolytic properties.[2][5][6]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Neurotransmitters Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Neurotransmitters->MAO Degradation SynapticCleft Increased Neurotransmitter Concentration in Synaptic Cleft Neurotransmitters->SynapticCleft Enhanced Availability Metabolites Inactive Metabolites MAO->Metabolites Phenelzine Phenelzine Phenelzine->MAO Irreversible Inhibition

Caption: Mechanism of Phenelzine via MAO Inhibition.
In-Vitro Evaluation of Phenelzine

In-vitro studies are foundational for establishing a compound's primary mechanism and potency. For an enzyme inhibitor like Phenelzine, these assays are designed to quantify its direct interaction with the target.

Experimental Workflow: Enzyme Inhibition Assay The causality here is direct: to prove a compound is an enzyme inhibitor, one must demonstrate, in a controlled cell-free system, that it reduces the enzyme's catalytic activity. This isolates the drug-target interaction from the complexities of a cellular or whole-organism environment.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Prepare Serial Dilutions of Phenelzine Incubation Incubate Enzyme with Phenelzine Compound->Incubation Enzyme Prepare MAO Enzyme (from tissue homogenate or recombinant source) Enzyme->Incubation Substrate Prepare Substrate (e.g., Kynuramine) ReactionStart Add Substrate to Initiate Reaction Substrate->ReactionStart Incubation->ReactionStart Measure Measure Product Formation (Spectrofluorometry) ReactionStart->Measure Analysis Calculate % Inhibition and Determine IC50 Measure->Analysis

Caption: General workflow for an in-vitro MAO inhibition assay.

Protocol: In-Vitro MAO-A Inhibition Assay

  • Enzyme Preparation: Utilize rat brain mitochondria as a source of MAO-A. Homogenize brain tissue in a buffered sucrose solution and isolate mitochondria via differential centrifugation.

  • Compound Preparation: Prepare a stock solution of Phenelzine in a suitable solvent and perform serial dilutions to obtain a range of concentrations.

  • Incubation: In a 96-well plate, pre-incubate the mitochondrial preparation with varying concentrations of Phenelzine for 30 minutes. This pre-incubation is critical for irreversible inhibitors to allow time for the covalent binding to the enzyme to occur.[5]

  • Reaction Initiation: Add a substrate, such as kynuramine, to each well to start the enzymatic reaction. MAO-A metabolizes kynuramine into 4-hydroxyquinoline.

  • Reaction Termination & Detection: After a set time (e.g., 20 minutes), stop the reaction by adding a strong base (e.g., NaOH). Measure the fluorescence of the 4-hydroxyquinoline product.

  • Data Analysis: Calculate the percentage of inhibition for each Phenelzine concentration relative to a vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Comparative Data: In-Vitro Inhibition Profile

CompoundTargetIn-Vitro ModelPotency (Ki)Reference
PhenelzineMAO-A / MAO-BRat Brain I2 Imidazoline Receptors~0.3-6 µM (for high-affinity site)[7]
N2-acetylphenelzineMAORat BrainPotent Inhibitor[6]

Note: Specific Ki values for Phenelzine's direct MAO inhibition can vary widely in the literature based on assay conditions.

In-Vivo Assessment of Phenelzine

In-vivo studies are essential to validate the in-vitro mechanism and assess the compound's physiological effects, including efficacy, pharmacokinetics, and safety in a whole organism.

Experimental Workflow: Behavioral Assessment in Rodents The rationale for using animal models of anxiety or depression is to bridge the molecular action of a drug to a complex behavioral outcome, providing predictive evidence of its potential therapeutic effect in humans.

In_Vivo_Workflow Acclimatization Animal Acclimatization Grouping Randomize into Groups (Vehicle, Phenelzine Doses) Acclimatization->Grouping Dosing Administer Compound (e.g., Intraperitoneal Injection) Grouping->Dosing BehavioralTest Perform Behavioral Test (e.g., Elevated Plus-Maze) Dosing->BehavioralTest DataCollection Record Behavioral Parameters (Time in open arms, entries) BehavioralTest->DataCollection Biochemical Tissue Collection (Brain) for Ex-Vivo Analysis DataCollection->Biochemical Analysis Statistical Analysis of Behavioral & Biochemical Data Biochemical->Analysis

Caption: Workflow for an in-vivo behavioral and biochemical study.

Protocol: Elevated Plus-Maze (EPM) Test for Anxiolytic Effects

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Administration: Administer Phenelzine (e.g., 15 mg/kg, i.p.) or vehicle control acutely.

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Procedure: 60 minutes post-injection, place a rat at the center of the maze, facing an open arm. Allow the animal to explore freely for 5 minutes. The test relies on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

  • Data Acquisition: Record the number of entries into and the time spent in the open and closed arms.

  • Interpretation: Anxiolytic compounds, like Phenelzine, are expected to increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.[6]

Protocol: Ex-Vivo Brain MAO Inhibition

  • Study Design: Following in-vivo administration of Phenelzine or vehicle to rats, sacrifice the animals at a predetermined time point.[8]

  • Tissue Processing: Rapidly excise the brain and prepare a whole-brain homogenate.

  • MAO Assay: Perform an MAO activity assay on the brain homogenate as described in the in-vitro section.

  • Causality & Validation: This ex-vivo step is crucial for self-validation. It directly links the systemic administration of the drug to the inhibition of its intended target in the relevant organ (the brain), confirming that the compound reaches its target and is active in-vivo. Studies have shown that stress can reduce the in-vivo potency of Phenelzine, highlighting the importance of controlling for external variables.[8]

Comparative Data: Key In-Vivo Findings

ParameterVehicle ControlPhenelzine (15 mg/kg)OutcomeReference
% Time in Open Arms (EPM)~10%~30%Significant Anxiolytic Effect[6]
Whole Brain GABA LevelsBaseline>2-fold IncreaseGABAergic System Modulation[6]
Whole Brain MAO Inhibition100% ActivitySignificantly ReducedTarget Engagement Confirmed[8]

Section 2: Emerging Derivatives Targeting Indoleamine 2,3-Dioxygenase-1 (IDO1)

Moving beyond MAO, the O-phenethylhydroxylamine scaffold is being explored for new targets. A study by Mandi et al. identified O-benzylhydroxylamine, a close analog, and its derivatives as potent, mechanism-based inhibitors of IDO1, an enzyme implicated in immune evasion in cancer.[9]

Rationale and Mechanism

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway. In the tumor microenvironment, IDO1 activity depletes local tryptophan, which is essential for T-cell proliferation, and produces immunosuppressive kynurenine metabolites. This creates an immunotolerant state, allowing cancer cells to evade the immune system. Therefore, inhibiting IDO1 is a promising strategy in immuno-oncology. O-alkylhydroxylamines are believed to inhibit IDO1 by coordinating with the heme iron in the enzyme's active site.[9]

IDO1_Pathway cluster_pathway Kynurenine Pathway Tryptophan Tryptophan IDO1 Indoleamine 2,3-Dioxygenase-1 (IDO1) Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell Inactivation (Immunosuppression) IDO1->TCell Kynurenine->TCell Derivative O-Benzylhydroxylamine Derivative Derivative->IDO1 Inhibition TCellActive T-Cell Activation (Immune Response) Derivative->TCellActive Restores

Caption: Inhibition of the IDO1 immunosuppressive pathway.
Comparative In-Vitro Studies of IDO1 Inhibitors

The initial screening and optimization of these novel derivatives rely heavily on in-vitro enzymatic and cell-based assays.

Protocol: Recombinant Human IDO1 Inhibition Assay

  • Enzyme and Cofactors: Use purified, recombinant human IDO1 enzyme. The reaction buffer must contain necessary cofactors like L-ascorbate and methylene blue.

  • Reaction: Incubate the enzyme and cofactors with various concentrations of the O-benzylhydroxylamine derivatives.

  • Initiation: Start the reaction by adding the substrate, L-tryptophan.

  • Detection: After incubation, the reaction product (N-formylkynurenine) is converted to kynurenine. The kynurenine concentration is then measured by its absorbance at 321 nm.

  • Analysis: Determine IC50 values as described previously. Ligand efficiency (LE), calculated as the binding energy per heavy atom, is a critical metric in early-stage drug discovery to normalize potency for molecular size.[9]

Comparative Data: Structure-Activity Relationship (SAR) of IDO1 Inhibitors

CompoundSubstitution on Benzyl RingEnzymatic IC50 (µM)Ligand Efficiency (LE)Reference
O-BenzylhydroxylamineNone0.820.44[9]
Derivative 83-Bromo0.170.45[9]
Derivative 93-Chloro0.200.45[9]
Derivative 314-Hydroxy>100N/A[9]

This data demonstrates a key SAR insight: adding a halogen at the meta-position of the aromatic ring significantly improves inhibitory potency against IDO1, whereas a hydroxyl group at the para-position is detrimental to activity.[9]

Section 3: Synthesis and Broader Applications

The derivatives discussed are accessible through straightforward synthetic chemistry, enabling the rapid exploration of structure-activity relationships.

General Synthesis Workflow The synthesis of O-alkylhydroxylamines can be achieved via a one-pot Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine.[9]

Synthesis_Workflow Alcohol Starting Alcohol (e.g., Phenethyl Alcohol) Mitsunobu Mitsunobu Reaction (N-hydroxyphthalimide, DIAD, PPh3) Alcohol->Mitsunobu Phthalimide_Intermediate N-alkoxyphthalimide Intermediate Mitsunobu->Phthalimide_Intermediate Deprotection Hydrazine Deprotection Phthalimide_Intermediate->Deprotection Final_Product O-Alkylhydroxylamine Product Deprotection->Final_Product

Caption: General synthesis scheme for O-Alkylhydroxylamines.

Other hydroxylamine derivatives have been investigated for a range of applications, including as antibacterial agents that target bacterial ribonucleotide reductase (RNR) and as catalysts in the synthesis of formamide derivatives.[10][11]

Conclusion

The O-Phenethylhydroxylamine scaffold demonstrates remarkable versatility in drug discovery. This guide has compared two distinct avenues of its application:

  • Phenelzine: A well-characterized, potent MAO inhibitor whose development showcases the classic pipeline of in-vitro target identification, in-vivo behavioral validation, and ex-vivo target engagement confirmation. Its multifaceted pharmacology, including effects on the GABAergic system, underscores the complexity that can arise in whole-organism studies.[2][6]

  • O-Benzylhydroxylamine Derivatives: An emerging class of IDO1 inhibitors for immuno-oncology. The research here highlights a modern, target-driven approach where in-vitro enzymatic and cell-based assays, guided by SAR and metrics like ligand efficiency, are paramount for lead optimization before advancing to more complex in-vivo models.[9]

For researchers in the field, this comparison serves as a testament to the power of an integrated experimental approach. The choice of in-vitro and in-vivo models is dictated by the therapeutic hypothesis—whether it's modulating neurotransmission in the CNS or breaking immune tolerance in the tumor microenvironment. The self-validating nature of these protocols, where in-vivo outcomes are mechanistically linked back to in-vitro targets, remains the cornerstone of trustworthy and effective drug development.

References

  • National Center for Biotechnology Information. (2023). Phenelzine. In StatPearls. StatPearls Publishing. [Link][2]

  • Pharmacology of Phenelzine (Nardil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link][3]

  • Baker, G. B., Coutts, R. T., McKenna, K. F., & Sherry-McKenna, R. L. (1992). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience, 17(5), 206–214. [Link][12]

  • Patsnap. (2024). What is the mechanism of Phenelzine Sulfate? Patsnap Synapse. [Link][4]

  • eDrug. (2016). Phenelzine. eDrug. [Link][5]

  • Autechaux. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Autechaux. [Link][1]

  • Mandi, D., Pratihar, S., & Das, A. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Chemical Biology, 11(3), 657–666. [Link][9]

  • Elliott, J., & Heal, D. J. (1989). Stress reduces in vivo inhibition of monoamine oxidase by phenelzine in rat brain. Neuroscience Letters, 107(1-3), 331–334. [Link][8]

  • Baker, G. B., & Dursun, S. M. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Psychiatry and Brain Science. [Link][13]

  • Paslawski, T., & Treit, D. (1994). The antidepressant drug phenelzine produces antianxiety effects in the plus-maze and increases in rat brain GABA. Pharmacology Biochemistry and Behavior, 49(3), 611–615. [Link][6]

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  • Al-Harthi, L., Law, K., & Al-Dasooqi, N. (2024). Serotonin Availability Shapes the Effects of Phenelzine on Inflammatory Response and Gene Expression in Macrophages. Cureus, 16(10), e69199. [Link][15]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. O-Phenethylhydroxylamine hydrochloride, a valuable reagent in synthetic chemistry, requires meticulous handling from acquisition to disposal due to its potential hazards. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory standards, to ensure the safety of laboratory personnel and the protection of our environment.

Foundational Knowledge: Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 13571-04-5) is not widely available, we can extrapolate its likely hazard profile from closely related analogues like O-Phenylhydroxylamine hydrochloride and other hydroxylamine derivatives.[1][2] This analysis forms the basis of our cautious approach.

Hydroxylamine derivatives are known for their potential toxicity if ingested or absorbed through the skin, and can be significant irritants to the skin and eyes.[2] The phenethyl group may introduce additional biological activity that warrants careful handling. Therefore, all waste containing this compound must be treated as hazardous.

Core Principle: The fundamental principle of chemical disposal is waste segregation. Never mix this compound waste with incompatible materials. Doing so can trigger dangerous chemical reactions.

Hazard & Safety InformationSummary & Rationale
Presumed Hazards Toxic if swallowed, Causes skin irritation, Causes serious eye irritation.[1][2]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases: Mixing can lead to vigorous, potentially exothermic, and unsafe reactions.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety goggles or face shield, and a laboratory coat are mandatory when handling the compound or its waste.[3]
Handling Location All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[3]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that aligns with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management in laboratory settings, outlined in 40 CFR Part 262.[4][5]

Step 1: Immediate Segregation at the Point of Generation

Proper disposal begins the moment waste is generated. This practice minimizes the risk of accidental mixing and ensures clear identification.

  • Solid Waste: Collect any solid this compound, along with contaminated items like weighing paper, gloves, and pipette tips, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealable, and chemically compatible (e.g., glass or polyethylene) container.[3] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Aqueous vs. Organic: If both aqueous and organic solvent waste streams containing the compound are generated, they must be collected in separate, clearly labeled liquid waste containers.

Step 2: Labeling and Container Management

Accurate labeling is a cornerstone of laboratory safety and regulatory compliance. Under EPA's Hazardous Waste Generator Improvements Rule, every waste container must be clearly marked.[6]

  • Label Content: The label must include the words "Hazardous Waste" .[6]

  • It must list the full chemical name, "this compound" , and the names of any other chemicals present in the container (e.g., solvents).

  • An approximate concentration or percentage of each component should be included.

  • The label must also feature an appropriate hazard warning, such as a pictogram for toxicity.[7]

Step 3: On-Site Storage and Accumulation

Laboratories typically store hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the lab personnel.[7]

  • Storage Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste.[6]

  • Container Integrity: All waste containers must be kept tightly sealed except when waste is being added.

  • Secondary Containment: Liquid waste containers should be placed in a larger, chemically resistant tub or tray to contain any potential leaks.[3]

  • Segregation: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[2]

The following diagram illustrates the decision-making process for handling and disposing of this compound waste within a laboratory setting.

G Workflow for this compound Disposal cluster_0 At the Bench cluster_1 Waste Segregation & Collection cluster_2 Labeling & Documentation cluster_3 On-Site Management cluster_4 Final Disposal A Waste Generation (Solid or Liquid) B Is waste solid or liquid? A->B C Solid Waste Container (Labeled 'Hazardous Waste') B->C Solid D Liquid Waste Container (Labeled 'Hazardous Waste') B->D Liquid E Apply Full Label: - 'Hazardous Waste' - Chemical Name(s) - Hazard Pictogram - Accumulation Start Date C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Is container full OR storage limit reached? F->G G->F No H Contact EH&S for Pickup G->H Yes I Transfer to Central Accumulation Area (CAA) H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Caption: Decision workflow for handling this compound waste.

Step 4: Final Disposal via Approved Channels

Under no circumstances should this compound or its waste streams be disposed of down the drain or in regular trash.[3] This compound and its derivatives can be toxic to aquatic life and may disrupt wastewater treatment processes.[8]

The only acceptable method of disposal is through your institution's Environmental Health & Safety (EH&S) department.[3] They will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies typically use high-temperature incineration or other specialized chemical treatments to destroy the compound safely and completely.[7]

The Science of Destruction: Why Specific Disposal is Crucial

The hydroxylamine functional group (-ONH₂) is a potent reducing agent, which is a key aspect of its chemical utility and its disposal considerations.[9] In wastewater, hydroxylamine can be toxic to the microorganisms used in biological treatment plants.[8] Therefore, it must be chemically destroyed before it can be safely released.

Methods for the chemical degradation of hydroxylamine in aqueous solutions often involve oxidation. Treatment with agents like alkali metal hypohalites or even hydrogen peroxide can effectively decompose the hydroxylamine moiety.[9][10] Another patented method involves treatment with sodium hydroxide in the presence of activated carbon at elevated temperatures to neutralize hydroxylamine nitrate.[11] These industrial-scale processes, employed by professional waste disposal services, ensure the complete and safe destruction of the hazardous components.

By adhering to this structured disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the integrity of our shared environment.

References

  • Amerigo Scientific. O-Phenylhydroxylamine hydrochloride (≥97.0% (AT)). Amerigo Scientific. [Link]

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  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • PubChem. Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride. National Center for Biotechnology Information. [Link]

  • PubMed. (2023, November 1). Efficient transformation of hydroxylamine from wastewater after supplementation with sodium carbonate or calcium bicarbonate. National Library of Medicine. [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. MLO. [Link]

  • Google Patents.Method of decomposing hydroxylamine in aqueous solutions.
  • U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. EPA. [Link]

  • Google Patents.Method for the disposal of hydroxylamine nitrate in waste water.
  • Wikipedia. Hydroxylamine. Wikipedia. [Link]

  • Lab Manager. (2020, December 1). Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Google Patents.Decomposition of residual hydroxylamine by hydrogen peroxide treatment.
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A Comprehensive Guide to the Safe Handling and Disposal of O-Phenethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of O-Phenethylhydroxylamine hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested protocols to ensure the safety of laboratory personnel and the integrity of your research. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] A thorough risk assessment should be conducted before commencing any work with this compound.

Primary Exposure Routes:

  • Ingestion: Toxic if swallowed.[1]

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound. All personnel must be trained in the proper use and disposal of their PPE.[2][3]

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free, chemical-resistant. Consider double-gloving.To prevent skin contact and absorption.[4][5]
Body Protection Laboratory CoatLong-sleeved, fully fastened.To protect skin and clothing from contamination.[6]
Eye & Face Protection Safety GogglesANSI Z87.1-compliant, providing splash protection.To prevent eye contact with the powder or solutions.[7]
Respiratory Protection N95 Respirator or higherNIOSH-approved, to be used when handling the powder outside of a fume hood.To prevent inhalation of airborne particles.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure. All handling of this compound, especially the weighing of the solid powder, should be performed in a designated area, preferably within a certified chemical fume hood to control airborne particles.[9][10]

Preparation and Weighing
  • Designate a Work Area: Clearly label the designated area for handling this compound.[9]

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly before use.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Tare a sealed container on the analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound into the pre-tared container.

    • Close the container securely before removing it from the fume hood.

    • Re-weigh the sealed container to obtain the precise measurement.

Solution Preparation
  • Work in Fume Hood: All solution preparation should be conducted within a chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the container with the weighed this compound.

  • Mixing: Gently swirl or use a magnetic stirrer to dissolve the compound completely. Avoid splashing.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[2]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Immediately call a poison control center or doctor.[1] Do not induce vomiting.

  • Spill: For small spills, gently cover the solid material with a damp paper towel to prevent dust from becoming airborne.[11] For liquid spills, use an inert absorbent material.[11] Collect all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][7]

Waste TypeContainerDisposal Method
Solid Waste Labeled, sealed hazardous waste container.Dispose of contents/container to an approved waste disposal plant.[1]
Liquid Waste Labeled, leak-proof hazardous liquid waste container.Arrange for collection by a licensed chemical waste disposal service.
Contaminated PPE Designated, sealed hazardous waste bag.Dispose of as hazardous waste.

Prohibited Disposal: DO NOT dispose of this compound or its waste down the drain or in the regular trash.[11]

Workflow for Handling this compound

Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Environmental Marketing Services. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: O-Phenylhydroxylamine hydrochloride.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: O-Phenylhydroxylamine hydrochloride.
  • BenchChem. (2025). Personal protective equipment for handling LY2874455.
  • National Center for Biotechnology Information. (n.d.). O-Phenylhydroxylamine hydrochloride. PubChem Compound Database.
  • TCI Chemicals. (n.d.). Safety Data Sheet: O-Ethylhydroxylamine Hydrochloride.
  • TCI Chemicals. (n.d.). Safety Data Sheet: O-Methylhydroxylamine Hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Hydroxylamine hydrochloride.
  • Lab Alley. (2024, November 5). Safety Data Sheet: Hydroxylammonium chloride.
  • BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • BenchChem. (2025). Navigating the Safe Disposal of O-Methylhydroxylamine: A Procedural Guide.
  • EMD Millipore. (n.d.). Safety Data Sheet according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Capot Chemical. (2018, December 20). MSDS of O-ethylhydroxylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE,97%.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.